(4-(Phenylcarbamoyl)phenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-(phenylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9,17-18H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSGSRIYCUJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455113 | |
| Record name | [4-(Phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330793-45-8 | |
| Record name | [4-(Phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Phenylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of (4-(Phenylcarbamoyl)phenyl)boronic acid?
An In-depth Technical Guide to (4-(Phenylcarbamoyl)phenyl)boronic acid
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest in medicinal chemistry and materials science. We will delve into its core properties, synthesis, reactivity, and applications, grounding our discussion in established scientific principles and field-proven insights.
Introduction: A Molecule of Duality and Potential
This compound, with CAS Number 330793-45-8, belongs to the versatile class of arylboronic acids.[1] Its structure is characterized by a phenylboronic acid moiety linked to a phenylcarbamoyl group, creating a molecule with two distinct and highly valuable functional domains. The boronic acid group is renowned for its role in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and its unique ability to form reversible covalent bonds with diols.[2] The amide linkage provides structural rigidity and specific hydrogen bonding capabilities. This duality makes it a powerful building block in the rational design of complex organic molecules, therapeutic agents, and advanced materials.
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development.
Core Properties
The key physicochemical properties of this compound and its close analogs are summarized below. Data for closely related structures are provided for comparative context where specific data for the title compound is not available in the cited literature.
| Property | Value | Source / Analog |
| CAS Number | 330793-45-8 | [1] |
| Molecular Formula | C₁₃H₁₂BNO₃ | [1] |
| Molecular Weight | 241.06 g/mol | [1] |
| Appearance | Typically a white to off-white solid | Inferred from analogs[3][4] |
| Melting Point | Not specified; Analog: 168 °C (Methylcarbamoyl)[3] | Analog Data[3] |
| pKa | Not specified; Est. 7.0-8.5 | Inferred from analogs[5][6] |
| Solubility | Soluble in most polar organic solvents; poorly soluble in nonpolar solvents | General for Phenylboronic Acids |
Structural Insights from Crystallography
While the specific crystal structure for this compound is not detailed in the provided search results, extensive studies on the closely related (4-Carbamoylphenyl)boronic acid offer profound insights.[7]
In this analog, the molecules self-assemble into sheets via a network of N—H⋯O and O—H⋯O hydrogen bonds.[7] A key structural feature is the dihedral angle between the functional groups and the benzene ring; the B(OH)₂ and CONH₂ groups are twisted out of the ring's mean plane by approximately 24-25°.[7] This non-planar conformation is a critical consideration in molecular modeling and understanding intermolecular interactions. It is highly probable that this compound adopts a similar hydrogen-bonded, non-planar structure in the solid state.
Synthesis and Purification
The primary route to this compound is through the amidation of 4-carboxyphenylboronic acid (4-CPBA) with aniline.
Autocatalytic Amide Bond Formation
A noteworthy synthesis method avoids traditional coupling reagents (e.g., DCC, EDC), which can be inefficient and generate difficult-to-remove byproducts.[8] In this more elegant approach, the boronic acid functionality of one 4-CPBA molecule is proposed to activate the carboxyl group of another, facilitating nucleophilic attack by the amine.[8] This represents a greener, more atom-economical pathway.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the catalyst-free methodology described for the synthesis of related amides.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-carboxyphenylboronic acid (1.0 eq) and activated 4 Å molecular sieves to a solvent mixture of toluene and methanol.
-
Rationale: The use of molecular sieves is crucial for driving the condensation reaction forward by sequestering the water byproduct, thereby shifting the reaction equilibrium towards the product.[8]
-
-
Addition of Amine: Add aniline (1.0-1.2 eq) to the suspension.
-
Heating: Heat the reaction mixture to 60 °C and maintain for 24 hours with stirring.
-
Workup: Cool the mixture to room temperature and filter to remove the molecular sieves.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volume).
-
Washing: Wash the combined organic layers sequentially with a mild aqueous acid (e.g., 0.5 M HCl) to remove excess aniline, followed by a mild aqueous base (e.g., sat. NaHCO₃) to remove unreacted 4-CPBA, and finally with brine.
-
Rationale: The acid/base washing steps are essential for purifying the neutral amide product from the basic amine and acidic carboxylic acid starting materials.
-
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Chemical Reactivity and Applications
The utility of this molecule stems from the distinct reactivity of its two functional groups.
The Boronic Acid Moiety: A Versatile Hub
The B(OH)₂ group is the primary center of reactivity and the key to this molecule's diverse applications.
-
Suzuki-Miyaura Cross-Coupling: As a classic arylboronic acid, it is an excellent coupling partner for forming carbon-carbon bonds with aryl or vinyl halides, catalyzed by a palladium complex. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl scaffolds common in pharmaceuticals.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reversible Diol Binding: Phenylboronic acids exist in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state. The anionic form readily and reversibly binds with cis-diols, such as those found in saccharides and glycoproteins.[2][10] This interaction is the foundation for its use in:
-
Biosensors: Designing sensors for glucose or other biologically relevant sugars.[2][9]
-
Targeted Drug Delivery: Functionalizing nanoparticles or drug carriers to target cells that overexpress specific glycans, such as sialic acid on cancer cells.[2][10]
-
Bioconjugation: Attaching the molecule to proteins or surfaces for diagnostic and therapeutic applications.[3][4]
-
The Amide Moiety: A Structural Anchor
The phenylcarbamoyl group is significantly less reactive than the boronic acid. Its primary roles are to:
-
Provide a scaffold: It acts as a rigid linker, allowing the boronic acid to be positioned for specific interactions.
-
Engage in Hydrogen Bonding: The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, influencing crystal packing and interactions with biological targets.[7]
-
Modulate Electronic Properties: As a substituent on the phenyl ring, it influences the Lewis acidity and therefore the pKa of the boronic acid, fine-tuning its diol-binding affinity at physiological pH.[5][6]
Conclusion and Future Outlook
This compound is a strategically designed molecule that offers chemists and drug developers a powerful tool. Its synthetic accessibility, coupled with the versatile reactivity of the boronic acid group, ensures its continued relevance. Future research will likely focus on exploiting its diol-binding properties to create more sophisticated stimuli-responsive materials, highly specific biosensors, and next-generation targeted therapeutics. The insights provided in this guide offer a solid foundation for professionals seeking to innovate with this remarkable compound.
References
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- pK a values for boronic acids 1-7.
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- Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses Procedure.
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- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
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An In-depth Technical Guide to (4-(Phenylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Phenylcarbamoyl)phenyl)boronic acid, also known as 4-(Anilinocarbonyl)phenylboronic acid, is a specialized organic compound that is gaining significant interest in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a boronic acid moiety and a phenylcarbamoyl group, makes it a valuable building block for the synthesis of complex molecules. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds. The phenylcarbamoyl portion of the molecule can influence solubility, and participate in hydrogen bonding interactions, and may impart specific biological activities. This guide provides a comprehensive overview of the key identifiers, properties, a plausible synthetic route, and potential applications of this important research chemical.
Core Identifiers and Physicochemical Properties
A clear identification of a chemical compound is crucial for research and development. The following table summarizes the key identifiers and physicochemical properties for this compound.
| Identifier/Property | Value | Reference |
| CAS Number | 330793-45-8 | [1] |
| Molecular Formula | C₁₃H₁₂BNO₃ | [1] |
| Molecular Weight | 241.05 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4-(Anilinocarbonyl)phenylboronic acid, 4-(Phenylaminocarbonyl)phenylboronic acid | |
| Appearance | White to off-white solid (inferred from related compounds) | |
| Melting Point | Not explicitly reported; related compounds such as 4-(methylcarbamoyl)phenylboronic acid melt at 168 °C. | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on standard amide coupling methodologies. Optimization may be required for optimal yield and purity.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxyphenylboronic acid (1 equivalent).
-
Solvent Addition: Dissolve the 4-carboxyphenylboronic acid in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: To the stirred solution, add a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents) and an additive like hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents). Allow the mixture to stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add aniline (1 equivalent) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2-3 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford the desired this compound.
Key Applications in Research and Development
Phenylboronic acids are indispensable tools in modern organic synthesis and drug discovery. The applications of this compound can be inferred from the utility of its structural analogs.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. This is a cornerstone in the synthesis of biaryl and poly-aryl structures, which are common motifs in many pharmaceutical agents.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Drug Discovery and Medicinal Chemistry
Structurally related N-substituted (4-carbamoylphenyl)boronic acids have been utilized in the synthesis of various biologically active molecules. These include the development of enzyme inhibitors, receptor agonists, and other therapeutic agents. The phenylcarbamoyl moiety can engage in specific interactions with biological targets, and the boronic acid can serve as a handle for further molecular elaboration or as a pharmacophore itself. For instance, boronic acid derivatives are known to act as serine protease inhibitors.
Materials Science
Boronic acids are also employed in the development of advanced materials. They can be incorporated into polymers and other macromolecules to create materials with specific recognition properties, such as sensors for saccharides. The ability of boronic acids to form reversible covalent bonds with diols is the basis for these applications.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, it is prudent to treat it as a potential irritant. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with significant potential in drug discovery and materials science. Its straightforward, plausible synthesis and its utility in powerful cross-coupling reactions make it an attractive tool for researchers. As the demand for novel and complex molecular architectures continues to grow, the importance of specialized reagents like this compound will undoubtedly increase.
References
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- Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials.
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- Synthesis and spectral characterization of some tetrahydroacridin-9- carbanilides.
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An In-depth Technical Guide to the Solubility Profile of (4-(Phenylcarbamoyl)phenyl)boronic Acid
Abstract
(4-(Phenylcarbamoyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science, primarily utilized as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility in the synthesis of complex organic molecules, including potential pharmaceutical agents, necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems.[3][4] This technical guide provides a comprehensive analysis of the anticipated solubility profile of this compound. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes information from analogous arylboronic acids to establish a predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is provided, empowering researchers to generate precise and reliable data for their specific applications.
Introduction: The Significance of this compound
Boronic acids, and their derivatives, are foundational to modern organic synthesis.[5] this compound, with its distinct phenylcarbamoyl and boronic acid moieties, presents a unique combination of hydrogen bonding capabilities and aromatic character.[1] The phenylcarbamoyl group can enhance molecular interactions and is a common feature in pharmacologically active compounds, while the boronic acid group is a cornerstone of carbon-carbon bond formation.[3][4]
The solubility of this compound is a critical parameter that governs its application in several key areas:
-
Reaction Kinetics: In synthetic chemistry, the concentration of reactants in solution directly influences reaction rates. Poor solubility can lead to sluggish or incomplete reactions.
-
Purification and Formulation: Crystallization, a common purification technique, is highly dependent on the solubility profile of the compound in different solvents. Similarly, in drug development, solubility is a key determinant of a compound's formulation and subsequent bioavailability.[6]
-
Analytical Characterization: Accurate quantification and characterization often require the compound to be fully dissolved in a suitable solvent for techniques such as HPLC and NMR.
This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to understand and experimentally determine the solubility of this compound.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[7][8] The structure of this compound features both polar and nonpolar characteristics, suggesting a nuanced solubility profile.
-
Polar Moieties: The boronic acid (-B(OH)₂) and the amide (-C(=O)NH-) groups are capable of hydrogen bonding, contributing to the molecule's polarity.[1]
-
Nonpolar Moieties: The two phenyl rings are nonpolar and will favor interactions with nonpolar solvents.
Based on the behavior of phenylboronic acid and its derivatives, we can predict the following solubility trends for this compound:[9][10][11]
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar boronic acid and amide groups can interact with protic solvents through hydrogen bonding. However, the large nonpolar surface area of the two phenyl rings will limit aqueous solubility. Phenylboronic acid itself has limited water solubility (approx. 10 g/L at 20°C).[5][12] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone, THF | Moderate to High | These solvents can accept hydrogen bonds from the boronic acid and amide groups and have sufficient polarity to solvate the molecule effectively. Arylboronic acids generally show good solubility in these solvents.[9][10] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The overall polarity of the molecule, dominated by the hydrogen-bonding groups, will likely make it poorly soluble in nonpolar solvents. While the phenyl rings have an affinity for aromatic solvents like toluene, this is unlikely to overcome the unfavorable interactions of the polar groups.[5][11] |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have intermediate polarity and may offer some solubility, though likely less than polar aprotic solvents.[10] |
The introduction of the phenylcarbamoyl group, compared to the parent phenylboronic acid, is expected to increase the potential for hydrogen bonding and may slightly increase solubility in polar solvents while decreasing it in nonpolar solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium (thermodynamic) solubility of a compound.[13][14][15] This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the saturated solution is measured.[7]
Causality Behind Experimental Choices
-
Excess Solid: Using an excess of the solid ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved compound.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. For pharmaceutical applications, temperatures of 25°C (room temperature) and 37°C (physiological temperature) are often investigated.[16]
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. For many compounds, 24 to 72 hours is adequate, but this can vary.[13][17] It is good practice to measure the concentration at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[14]
-
Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the dissolved solute. Centrifugation followed by filtration through a chemically inert filter (e.g., PTFE) is a reliable method.[6][7]
-
Accurate Quantification: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately determine the concentration of the compound in the saturated filtrate.[7]
Detailed Step-by-Step Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg in 1 mL of solvent).
-
Add a precise volume of the desired test solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a predetermined period (e.g., 24 hours). Ensure the agitation is vigorous enough to keep the solid suspended.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand at the same constant temperature for a short period to allow the bulk of the solid to settle.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
Carefully draw off the supernatant using a syringe and filter it through a 0.22 µm or 0.45 µm PTFE syringe filter into a clean vial. This step must be performed quickly to avoid temperature fluctuations.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent if necessary to bring the concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample solutions by HPLC.
-
Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solutions using the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility of the compound in the original saturated solution, taking into account any dilution factors.
-
Report the solubility in standard units, such as mg/mL or µg/mL, and specify the temperature at which the measurement was made.
-
Self-Validating System
This protocol incorporates self-validating checks:
-
Triplicate Measurements: Running each solvent in triplicate allows for the assessment of precision and the identification of outliers.
-
Equilibrium Confirmation: Analyzing samples at multiple time points (e.g., 24h and 48h) ensures that true equilibrium solubility is being measured. If the concentrations are consistent, equilibrium has been reached.[14]
-
Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.99) confirms the accuracy of the analytical method.
Visualization of Workflows and Concepts
Shake-Flask Solubility Determination Workflow
Caption: Workflow for the shake-flask solubility determination method.
Molecular Interactions Governing Solubility
Caption: Interplay of forces in the dissolution of the target compound.
Conclusion
A comprehensive understanding of the solubility profile of this compound is essential for its effective application in research and development. While specific quantitative data is sparse, a robust predictive framework can be established based on its molecular structure and the known behavior of analogous arylboronic acids. The compound is anticipated to exhibit moderate to high solubility in polar aprotic solvents, with limited solubility in both polar protic and nonpolar solvents. For applications requiring precise solubility data, the shake-flask method detailed in this guide provides a reliable and validated protocol. By adhering to this methodology, researchers can confidently generate the high-quality data necessary to advance their work in organic synthesis, medicinal chemistry, and materials science.
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An In-depth Technical Guide to the Stability and Proper Storage of Arylboronic Acids
Abstract
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Despite their widespread use and commercial availability, their inherent instabilities are often underestimated, leading to inconsistent reaction outcomes, reduced yields, and complex purification challenges. This guide provides a comprehensive overview of the primary degradation pathways affecting arylboronic acids—protodeboronation, oxidation, and boroxine formation. By understanding the mechanisms behind this instability, we present a set of field-proven protocols for the proper storage, handling, and purity assessment of these critical reagents, ensuring their integrity from the stockroom to the reaction flask.
Introduction: The Double-Edged Sword of Arylboronic Acid Reactivity
Arylboronic acids, characterized by the R-B(OH)₂ functional group, have become a cornerstone of C-C and C-X bond formation in pharmaceutical and materials science research. Their appeal lies in their general stability to air and moisture compared to other organometallics, low toxicity, and high functional group tolerance.[1] However, the very features that make them reactive and useful—the electron-deficient boron center and the C-B bond—also render them susceptible to several modes of decomposition.
The consequences of using a degraded arylboronic acid are significant. A failed or low-yielding reaction is often attributed to catalysts, solvents, or substrates, while the purity of the boronic acid itself is overlooked. Inconsistent results between batches or over time can frequently be traced back to improper storage. This guide aims to provide researchers with the foundational knowledge and practical tools to mitigate these risks.
Mechanisms of Decomposition: The "Why" Behind the Instability
Understanding the chemical pathways through which arylboronic acids degrade is fundamental to preventing it. Three primary mechanisms are at play: protodeboronation, oxidation, and dehydration to form boroxines.
Protodeboronation: The Unwanted Loss of Boron
Protodeboronation is the formal replacement of the –B(OH)₂ group with a hydrogen atom, converting the valuable starting material into a simple, unreactive arene.[2] This process is a competitive side reaction in many cross-coupling protocols and can be catalyzed by acid, base, or transition metals.[3][4]
-
Mechanism: The reaction is particularly problematic under the basic conditions often required for Suzuki-Miyaura coupling.[2] Base-catalyzed protodeboronation proceeds via the formation of a more nucleophilic arylboronate anion ([ArB(OH)₃]⁻), which can then be protonated by a proton source like water.[5][6] The susceptibility to this pathway is highly dependent on the electronic nature of the aryl ring. Arylboronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) are generally more prone to protodeboronation than those with electron-withdrawing groups.[3]
Oxidation: Conversion to Phenols
The C-B bond is susceptible to oxidation, leading to the formation of phenols as the primary byproduct. This transformation, while synthetically useful in other contexts, represents a loss of the desired reagent for cross-coupling.[7][8]
-
Mechanism: Oxidation can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.[7] Various common laboratory reagents, including peroxides (like H₂O₂) and even N-oxides, can rapidly and efficiently convert arylboronic acids to their corresponding phenols, often at room temperature.[9][10] This underscores the sensitivity of these compounds to oxidative environments. Some newer, highly stable boronic acid derivatives have been specifically designed to resist this oxidative degradation for biological applications.[11][12]
Boroxine Formation: The Dehydration Equilibrium
Many solid arylboronic acids do not exist purely as the monomeric R-B(OH)₂. They are often in equilibrium with their cyclic trimeric anhydride, known as a boroxine.[13][14]
-
Mechanism: This is a reversible dehydration reaction where three molecules of boronic acid lose three molecules of water to form a six-membered ring.[15] The presence of moisture will shift the equilibrium back towards the monomeric acid. While boroxines can be active in cross-coupling reactions, their formation has significant implications.[16][17] Firstly, it changes the molecular weight of the reagent, leading to stoichiometric errors if not accounted for. A sample that is 50% boroxine by weight contains significantly more aryl groups per gram than a pure monomeric sample. Secondly, the presence of water in the reaction medium can slowly hydrolyze the boroxine, leading to a "slow-release" effect that may alter reaction kinetics.[18]
Below is a diagram illustrating these competing degradation pathways.
Recommended Storage and Handling Protocols
Based on the degradation mechanisms, a systematic approach to storage and handling is essential to preserve the integrity of arylboronic acids. The core principles are to minimize exposure to moisture, air (oxygen), heat, and light.
Long-Term Storage (Stockroom)
For unopened containers or samples intended for storage longer than one month, the following conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the kinetic rate of all degradation pathways. Prevents thermal decomposition.[19] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the C-B bond by atmospheric oxygen.[19] |
| Moisture | Store in a dry environment. Use containers with tight-fitting seals. | Arylboronic acids are often hygroscopic.[19][20] Moisture promotes protodeboronation and hydrolyzes boroxines back to the monomer, which can alter the physical state (caking) of the solid. |
| Light | Store in amber vials or in the dark. | Light, particularly UV, can catalyze oxidative degradation. |
| Segregation | Store away from strong oxidizing agents, strong acids, and strong bases.[19][20] | Prevents accidental contact with incompatible materials that can accelerate decomposition.[21][22] |
Short-Term Handling (In the Lab)
When an arylboronic acid is in active use, careful handling preserves its quality and ensures accurate dispensing.
-
Equilibration: Before opening, allow the refrigerated container to warm to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing onto the cold solid.
-
Inert Atmosphere: For particularly sensitive or precious arylboronic acids, weighing and dispensing should be performed under an inert atmosphere, either in a glovebox or using a Schlenk line.
-
Rapid Handling: If working on the benchtop, minimize the time the container is open to the air. Use a clean, dry spatula, and securely recap the bottle immediately after use.
-
Avoid Contamination: Never return unused material to the original stock bottle. This prevents the introduction of moisture or other contaminants.
The following workflow provides a decision-making process for appropriate handling.
Assessing Purity and Degradation
Verifying the purity of an arylboronic acid, both upon receipt and after a period of storage, is a critical step for reproducible chemistry. Several analytical techniques can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for assessing the overall purity and structure. The ratio of aromatic protons to the B(OH)₂ protons (which are often broad and may exchange with D₂O) can be informative. Critically, the presence of boroxine can be detected by the appearance of distinct aromatic signals, as the chemical environment changes upon trimerization. ¹¹B NMR can also be used to observe the different boron species in solution.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying purity and detecting impurities like the corresponding phenol or arene. However, care must be taken, as the boronic acid or its esters can hydrolyze on the column, leading to inaccurate results.[23][24][25] Methods using low-silanol activity columns or basic mobile phases may be required to stabilize the analyte.[23]
-
Mass Spectrometry (MS): LC-MS is useful for identifying the parent compound and any degradation products.[26][27]
Protocol: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general method to quickly assess the purity of an arylboronic acid and check for the presence of its corresponding boroxine.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the arylboronic acid into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a dry deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help resolve the B(OH)₂ protons.
-
Internal Standard (Optional but Recommended): Add a known amount of a stable internal standard with a signal in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate). This allows for quantitative purity determination (qNMR).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 30s) for accurate integration if performing qNMR.
-
Data Analysis:
-
Integrate the aromatic signals corresponding to the arylboronic acid.
-
Identify any signals corresponding to impurities (e.g., arene from protodeboronation, phenol from oxidation).
-
Look for a second set of aromatic signals, often slightly downfield or upfield from the main species. This is indicative of boroxine formation.
-
Compare the integration of the arylboronic acid signals to the internal standard to calculate the weight percent purity.
-
Conclusion: Stability as a Prerequisite for Success
Arylboronic acids are powerful and versatile reagents, but their successful application hinges on an appreciation of their inherent chemical stabilities. By understanding the mechanisms of protodeboronation, oxidation, and boroxine formation, researchers can implement rational storage and handling procedures. Routinely storing these reagents under refrigerated, dry, and inert conditions, coupled with periodic purity assessment, will prevent costly experimental failures and ensure the reproducibility that is the hallmark of scientific integrity.
References
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- Organic Chemistry Portal. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(38), 13434-13444.
- Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494-3497.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc, 2021(8), 1-10.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(38), 13434-13444.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249-1262.
- Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(49), 20145-20153.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.
- Wikipedia. (n.d.). Boronic acid.
- Kumar, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 63, 160-167.
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- Stella, A. C., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.
- ResearchGate. (n.d.). Mechanistic studies. a) Structural stability assessment of aryl boronic ester.
- Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters.
- ResearchGate. (n.d.). Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine.
- Mastalerz, M., et al. (2020). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 142(33), 14199-14206.
- Yagi, T., et al. (2005). Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli. Journal of Clinical Microbiology, 43(6), 2551-2558.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chem-Station. (2016). Protecting Groups for Boronic Acids.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?
- Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10).
- ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!
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A Guide to the Modulation and Quantification of Lewis Acidity in Phenylboronic Acid Derivatives
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: Phenylboronic acids are a cornerstone of modern organic chemistry and chemical biology, serving as pivotal reagents in cross-coupling reactions, as catalysts for a variety of transformations, and as versatile receptors for saccharide sensing.[1][2] The efficacy of these molecules is intrinsically linked to the Lewis acidic character of the boron center. This guide provides an in-depth exploration of the principles governing the Lewis acidity of phenylboronic acid derivatives, methodologies for its quantitative assessment, and the profound impact of substituent effects on their reactivity and function. By synthesizing fundamental theory with practical, field-proven experimental protocols, this document serves as a comprehensive resource for researchers seeking to rationally design and deploy phenylboronic acid derivatives in catalysis, drug development, and molecular sensing.
The Fundamental Basis of Phenylboronic Acid Lewis Acidity
Phenylboronic acids, characterized by the general formula R-B(OH)₂, are organoboron compounds that function as Lewis acids.[3] The boron atom, possessing a vacant p-orbital, is electron-deficient and thus capable of accepting a pair of electrons from a Lewis base. In aqueous media, this manifests as an equilibrium between the neutral, trigonal planar boronic acid and an anionic, tetrahedral boronate species formed by the addition of a hydroxide ion.[1][4] The position of this equilibrium, quantified by the acidity constant (pKa), is a direct measure of the compound's Lewis acidity. A lower pKa value signifies a stronger Lewis acid, as it indicates a greater propensity to accept a hydroxide ion and form the tetrahedral boronate complex.[3]
The electronic properties of the boron atom can be significantly altered by the substituents on the phenyl ring, allowing for the fine-tuning of its Lewis acidity.[5] This principle is the foundation for the rational design of boronic acid-based catalysts and sensors.
Figure 1: Equilibrium between the trigonal planar phenylboronic acid and the tetrahedral boronate anion in the presence of a Lewis base (hydroxide).
The Impact of Aromatic Substituents on Lewis Acidity
The Lewis acidity of a phenylboronic acid derivative is profoundly influenced by the electronic and steric nature of the substituents on the phenyl ring. This relationship can be systematically understood and predicted using the principles of physical organic chemistry, particularly through Hammett correlations.[6][7]
-
Electronic Effects: Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), increase Lewis acidity (decrease pKa).[3] These groups inductively pull electron density from the aromatic ring, which in turn makes the boron atom more electron-deficient and a stronger Lewis acid. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), decrease Lewis acidity (increase pKa) by pushing electron density towards the boron atom, making it less electrophilic.
-
Positional Effects (ortho, meta, para): The position of the substituent is critical.
-
Para-substituents: Exert both inductive and resonance effects. A para-EWG will significantly increase Lewis acidity.
-
Meta-substituents: Primarily exert an inductive effect. The effect is generally less pronounced than at the para position for resonance-donating or -withdrawing groups.
-
Ortho-substituents: The "ortho-effect" is a complex combination of electronic and steric factors.[1] An ortho-substituent can sterically hinder the approach of a Lewis base or force the B(OH)₂ group out of the plane of the aromatic ring, disrupting conjugation. However, some ortho-substituents with lone pairs (e.g., -F, -OR) can form an intramolecular hydrogen bond with a B-OH proton, stabilizing the boronate anion and thereby increasing acidity.[1]
-
Quantitative Correlation: Hammett Plots and pKa Values
The Hammett equation, log(Kₓ/K₀) = σρ, provides a quantitative measure of the electronic effect of meta- and para-substituents on the reactivity of the boronic acid moiety. In this equation, Kₓ and K₀ are the acid dissociation constants for the substituted and unsubstituted phenylboronic acid, respectively, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). A positive ρ value for boronic acid dissociation indicates that the reaction is favored by electron-withdrawing groups.
| Substituent (Position) | Hammett Constant (σ) | pKa (in H₂O) | Relative Lewis Acidity | Reference |
| 4-OCH₃ | -0.27 | 9.25 | Weaker | [8] |
| 4-CH₃ | -0.17 | ~8.9 | Weaker | [7][9] |
| H (Unsubstituted) | 0.00 | 8.76 - 8.86 | Reference | [7][10] |
| 4-F | +0.06 | ~8.7 | Stronger | [7] |
| 4-Cl | +0.23 | 8.24 | Stronger | [7][9] |
| 3-NO₂ | +0.71 | 7.42 | Much Stronger | [9] |
| 4-CN | +0.66 | 7.83 | Much Stronger | [9] |
| 4-CF₃ | +0.54 | 7.95 | Much Stronger | [7] |
| 2-F | - | 7.85 | Stronger (ortho-effect) | [7] |
Table 1: Correlation of Hammett substituent constants with experimentally determined pKa values for a selection of monosubstituted phenylboronic acids.
Methodologies for Quantifying Lewis Acidity
The rational application of phenylboronic acid derivatives necessitates robust and reliable methods for quantifying their Lewis acidity. Several experimental and computational techniques are widely employed in the field.
The Gutmann-Beckett Method: A ³¹P NMR Approach
The Gutmann-Beckett method is a convenient and widely used NMR technique to determine the relative Lewis acidity of a compound by measuring its ability to interact with a probe Lewis base, triethylphosphine oxide (TEPO, Et₃PO).[7][11][12] The interaction of the Lewis acidic boron center with the basic oxygen atom of TEPO causes a deshielding of the phosphorus nucleus, resulting in a downfield shift (Δδ) in the ³¹P NMR spectrum. The magnitude of this shift is proportional to the Lewis acidity of the boronic acid derivative.
The Lewis acidity is expressed as an Acceptor Number (AN), calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) where δₛₐₘₚₗₑ is the ³¹P chemical shift of the TEPO-borane adduct, and 41.0 ppm is the chemical shift of free TEPO in a non-coordinating solvent like hexane (AN = 0).[11][12]
Figure 2: A step-by-step workflow for determining the Lewis acidity of a phenylboronic acid derivative using the Gutmann-Beckett method.
Experimental Protocol: Gutmann-Beckett Method
-
Reagent and Solvent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).
-
Use dry, deuterated solvents (e.g., CDCl₃ or CD₂Cl₂) passed through a column of activated alumina.
-
Prepare a stock solution of triethylphosphine oxide (TEPO) of known concentration (e.g., 0.06 M) in the chosen solvent.
-
Prepare a solution of the phenylboronic acid derivative to be tested at the same concentration (e.g., 0.06 M) in the same solvent.
-
-
Sample Preparation for NMR:
-
In a vial under an inert atmosphere, add a precise volume of the boronic acid solution (e.g., 0.5 mL, 0.03 mmol).
-
To this, add an equimolar amount of the TEPO solution (e.g., 0.5 mL, 0.03 mmol).
-
Agitate the mixture for 5 minutes at room temperature to ensure complex formation.
-
Transfer the resulting solution to an NMR tube and cap it under an inert atmosphere.
-
-
³¹P NMR Spectroscopy:
-
Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Use an external reference of 85% H₃PO₄ (δ = 0 ppm) or reference the spectrum to the solvent signal.
-
Record the chemical shift (δ) of the single peak corresponding to the TEPO-borane adduct.
-
-
Data Analysis:
-
Calculate the Acceptor Number (AN) using the established formula.
-
Compare the AN value to known standards to determine the relative Lewis acidity. Higher AN values correspond to stronger Lewis acidity.[11]
-
Fluorescent Sensor Displacement Assays
Another powerful technique for quantifying Lewis acidity, particularly in aqueous environments, involves the use of fluorescent chemosensors.[13][14] These assays are often based on an indicator displacement mechanism. A fluorescent reporter molecule containing a diol moiety (e.g., Alizarin Red S) is pre-complexed with the boronic acid. This binding event often quenches the fluorescence of the reporter. When a competing Lewis base (like hydroxide or a saccharide) is introduced, it displaces the fluorescent reporter from the boronic acid, leading to a restoration of fluorescence. The degree of fluorescence enhancement is proportional to the binding affinity of the boronic acid for the Lewis base, which in turn reflects its Lewis acidity.
Experimental Protocol: Fluorescent Displacement Assay
-
Buffer and Solution Preparation:
-
Assay Procedure:
-
In a 96-well microplate, add the buffer solution, the fluorescent sensor stock solution, and the boronic acid stock solution to achieve the desired final concentrations.
-
Allow the mixture to incubate for a set period (e.g., 20 minutes) to ensure equilibrium is reached.[11]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the pH or the concentration of a competing analyte.
-
The data can be fitted to appropriate binding models (e.g., the Hill equation) to determine the pKa of the boronic acid or the binding constant (Kₐ) for the analyte. A stronger Lewis acid will exhibit a lower pKa and a higher binding constant for diols at a given pH.
-
Applications: Lewis Acidity in Action
The ability to rationally tune the Lewis acidity of phenylboronic acids has led to significant advancements in catalysis and the development of chemical sensors.
Boronic Acid Catalysis in Amidation Reactions
Phenylboronic acids have emerged as highly effective catalysts for the direct amidation of carboxylic acids with amines, a fundamental transformation in pharmaceutical and materials science.[5][16][17] The catalytic cycle is believed to involve the formation of an acyloxyboronate intermediate, which activates the carboxylic acid towards nucleophilic attack by the amine.
The Lewis acidity of the boronic acid catalyst is paramount to its efficacy. More strongly Lewis acidic boronic acids, typically those bearing electron-withdrawing substituents, are generally more active catalysts.[14][16] The increased electrophilicity of the boron center facilitates the initial complexation with the carboxylic acid and enhances the electrophilicity of the activated carbonyl group.
Figure 3: A simplified representation of the catalytic cycle for direct amidation, highlighting the role of the boronic acid in activating the carboxylic acid.
Case Study: Substituent Effects on Catalytic Activity
A study on the direct amidation of benzoic acid with benzylamine demonstrates the clear correlation between Lewis acidity and catalytic performance.
| Catalyst (Phenylboronic Acid Derivative) | pKa | Relative Lewis Acidity | Amide Yield (%) |
| 4-Methoxyphenylboronic acid | 9.25 | Low | Low |
| Phenylboronic acid | 8.86 | Medium | Moderate |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | ~7.2 | High | High |
Table 2: Illustrative data showing the trend of increased amide yield with increasing Lewis acidity (decreasing pKa) of the phenylboronic acid catalyst. (Note: Yields are illustrative and depend on specific reaction conditions).
Saccharide Sensing
The reversible covalent interaction between boronic acids and the cis-1,2- or 1,3-diols found in saccharides forms the basis of a major class of chemical sensors for glucose and other carbohydrates.[11][13][18] The binding of a saccharide to the boronic acid forms a cyclic boronate ester, which is a more stable tetrahedral species. This binding event lowers the pKa of the boronic acid.
For a sensor to be effective at physiological pH (~7.4), the pKa of the boronic acid-saccharide complex should be near this value. Therefore, tuning the Lewis acidity of the boronic acid is crucial. By introducing electron-withdrawing groups, the intrinsic pKa of the boronic acid is lowered, bringing the pKa of its saccharide complex closer to the physiological range and significantly increasing the binding affinity and, consequently, the sensitivity of the sensor.
Conclusion
The Lewis acidity of phenylboronic acid derivatives is a fundamental property that dictates their utility across a broad spectrum of chemical applications. A thorough understanding of the electronic and steric effects of aromatic substituents allows for the rational design of molecules with tailored acidity. This guide has detailed the theoretical underpinnings of this phenomenon and provided practical, step-by-step protocols for its quantitative measurement using both NMR-based and fluorescence-based techniques. By correlating Lewis acidity with performance in catalysis and sensing, we have demonstrated the power of this physicochemical parameter as a predictive tool for molecular design. As the demand for more efficient catalysts and more sensitive biosensors grows, the principles and methodologies outlined herein will continue to be invaluable to researchers in the chemical and biomedical sciences.
References
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A Technical Guide to the Biological Activities of Substituted Phenylboronic Acids: From Molecular Recognition to Therapeutic Innovation
Abstract
Phenylboronic acids (PBAs) and their derivatives have transitioned from being niche chemical reagents to pivotal players in biomedical research and drug development. Their unique ability to form reversible covalent bonds with cis-diol-containing molecules, such as carbohydrates and certain amino acid side chains, underpins a vast array of biological activities. This guide provides an in-depth exploration of the core chemistry, mechanisms of action, and therapeutic applications of substituted phenylboronic acids. We will dissect their roles as enzyme inhibitors, components of advanced biosensors, and targeted agents in anticancer and antimicrobial therapies. Furthermore, this document offers detailed experimental protocols and examines the critical structure-activity relationships that govern their efficacy, providing researchers and drug development professionals with a comprehensive resource to navigate and innovate within this promising field.
The Foundational Chemistry: A Unique Mode of Interaction
The biological potential of phenylboronic acids is intrinsically linked to the chemistry of the boron atom. Unlike carbon, boron possesses an empty p-orbital, making it a Lewis acid that readily accepts a pair of electrons from nucleophiles.[1] In an aqueous environment, the boronic acid moiety exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[1][2] This equilibrium is pH-dependent, with the tetrahedral form being favored at higher pH.
The key to their biological utility is the reaction with 1,2- or 1,3-diols, which are abundant in biological systems in the form of saccharides (like glucose and sialic acid) and glycoproteins.[3] This interaction forms a stable, yet reversible, five- or six-membered cyclic boronate ester.[2] The stability of this ester bond is significantly enhanced when the boronic acid is in its anionic tetrahedral state, a crucial factor for designing PBA-based systems that function at physiological pH (~7.4).[4]
The specific substituents on the phenyl ring play a critical role in modulating this activity. Electron-withdrawing groups decrease the pKa of the boronic acid, favoring the formation of the more reactive tetrahedral boronate anion at physiological pH, thereby enhancing its binding affinity for diols.[5] This principle is fundamental to tuning the properties of PBA derivatives for specific biological targets.
Caption: Reversible formation of a tetrahedral boronate ester.
Key Biological Activities and Applications
The versatile binding chemistry of PBAs has been harnessed for a wide range of biological applications, from enzyme inhibition to targeted drug delivery.
Enzyme Inhibition
Substituted phenylboronic acids have emerged as potent inhibitors of various enzyme classes, particularly serine proteases. The boronic acid moiety acts as a transition-state analog, forming a stable, covalent adduct with a key nucleophilic residue (like serine or threonine) in the enzyme's active site.[6][7]
-
Proteasome Inhibition: The success of the dipeptidyl boronic acid drug Bortezomib in treating multiple myeloma galvanized interest in boronic acids as enzyme inhibitors.[6][8] The boron atom forms a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site, disrupting the protein degradation pathway and inducing apoptosis in cancer cells.[6] Research on PBA derivatives has explored their potential as proteasome inhibitors, with structure-activity relationship (SAR) studies guiding the design of compounds with enhanced potency and selectivity.[9]
-
HIV Protease Inhibition: The HIV-1 protease is a critical enzyme for viral replication. Researchers have successfully designed potent inhibitors by replacing key functional groups in existing drugs like darunavir with a phenylboronic acid moiety.[12] X-ray crystallography has shown that the boronic acid group can form multiple hydrogen bonds within the enzyme's active site, leading to extraordinary binding affinity, with some derivatives showing inhibition constants (Ki) in the sub-picomolar range.[12][13]
Carbohydrate Sensing and Glucose-Responsive Systems
The reversible binding of PBAs to glucose has been extensively exploited in the development of systems for diabetes management.
-
Continuous Glucose Monitoring: Traditional glucose sensors rely on enzymes like glucose oxidase, which can suffer from stability issues.[14] Phenylboronic acid-based sensors offer a robust, enzyme-free alternative.[14][15] These sensors often incorporate PBA-functionalized hydrogels that swell or shrink in response to changing glucose concentrations.[16][17] This volumetric change can be transduced into an optical signal (e.g., a shift in diffracted wavelength or light intensity), allowing for real-time, continuous glucose monitoring.[14][18] These systems have been integrated into contact lenses and other wearable devices, demonstrating their potential for non-invasive monitoring.[17][18]
-
Glucose-Responsive Drug Delivery: The same principle of glucose-induced swelling/shrinking can be used to create "smart" drug delivery systems, particularly for insulin.[19][20] In these systems, insulin is encapsulated within a PBA-functionalized hydrogel or nanoparticle. At high glucose levels, glucose binds to the PBA moieties, causing the matrix to swell and release the encapsulated insulin. As glucose levels fall, the binding equilibrium shifts, the matrix contracts, and insulin release is attenuated. This creates a self-regulating, closed-loop system that mimics the function of a healthy pancreas.[20][21]
Anticancer Activity and Targeted Therapy
Beyond proteasome inhibition, PBAs offer several strategies for combating cancer. A key approach involves targeting aberrant glycosylation patterns on cancer cells.
-
Targeting Sialic Acid: Many cancer cells overexpress sialic acid residues on their surface, which is linked to metastasis and proliferation.[5][22] Phenylboronic acid has a notable affinity for sialic acid, allowing for the selective targeting of cancer cells.[5][23][24] This has been leveraged to design PBA-modified nanoparticles and other drug delivery systems that preferentially accumulate at tumor sites.[25][26] By conjugating chemotherapeutic drugs to these PBA-functionalized carriers, the therapeutic index can be improved, maximizing efficacy while minimizing off-target toxicity.[26]
-
Direct Cytotoxicity and Anti-Proliferative Effects: Studies have shown that some substituted phenylboronic acids exhibit direct cytotoxic and anti-proliferative effects on cancer cell lines.[22] For example, PBA has been shown to selectively inhibit the migration and decrease the viability of prostate and breast cancer cells in vitro.[5][22] The precise mechanism is still under investigation but may involve interactions with cell surface glycoproteins that disrupt critical signaling pathways.[22]
Caption: Nanoparticle targeting overexpressed sialic acid.
Antimicrobial and Antiviral Activities
-
Antibacterial Agents: Halogenated phenylboronic acids have demonstrated significant antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio species.[27] These compounds can inhibit bacterial growth and interfere with virulence factors.[27][28] Furthermore, some PBA derivatives act as inhibitors of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, presenting a potential avenue for new antibiotic discovery.[10]
-
Antiviral Research: The potential of PBAs as antiviral agents has been explored, primarily based on the hypothesis that they could bind to the highly glycosylated envelopes of viruses like HIV, thereby inhibiting viral entry.[29][30] However, studies with simple monophenylboronic acids and bisphenylboronic acids have shown a lack of significant antiviral activity, possibly due to insufficient binding affinity or the need for a multivalent presentation to effectively engage the viral surface.[29][30] More complex structures or conjugation to scaffolds that enhance multivalency may be required to realize this potential.
Structure-Activity Relationships (SAR)
The biological activity of a phenylboronic acid is not solely dependent on the boronic acid group itself. The type and position of substituents on the phenyl ring are critical for tuning the molecule's properties.[5][31]
| Substituent Type & Position | Effect on pKa | Impact on Biological Activity | Example Application | Reference |
| Electron-Withdrawing (e.g., -NO₂, -CF₃, -Cl) | Decreases pKa | Increases affinity for diols at physiological pH by favoring the anionic tetrahedral state. Often enhances enzyme inhibitory potency. | Potent hormone-sensitive lipase inhibitors. | [31] |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases pKa | Decreases affinity for diols at physiological pH. May be useful for applications requiring weaker, more transient binding. | SAR studies for tubulin polymerization inhibitors. | [32][33] |
| Positional Isomerism (ortho, meta, para) | Varies | Significantly alters binding geometry and interaction with target sites. The position can dramatically change inhibitory potency. | ortho-substituted derivatives showed improved affinity for β-lactamases. | [7] |
| Bulky Groups (e.g., -benzyloxy) | Steric Effects | Can enhance binding through additional hydrophobic or van der Waals interactions but may also cause steric hindrance, preventing access to the active site. | (2-benzyloxy-5-chlorophenyl)boronic acid is a potent HSL inhibitor. | [31] |
Causality in SAR: The choice of substituent is a deliberate experimental decision. For instance, in designing an enzyme inhibitor to function in the blood (pH 7.4), a chemist would add an electron-withdrawing group to lower the pKa from its typical range of 8-10 closer to 7.[1][19] This ensures a higher population of the active tetrahedral boronate species, leading to more potent inhibition under physiological conditions.
Experimental Protocols & Methodologies
To ensure scientific integrity, protocols must be robust and self-validating. Below are representative methodologies for assessing the biological activities of substituted phenylboronic acids.
Protocol 1: Determination of IC₅₀ for a Serine Protease Inhibitor
This protocol outlines a standard workflow for measuring the inhibitory potency of a PBA derivative against a serine protease, such as β-lactamase.
Objective: To determine the concentration of the PBA inhibitor required to reduce enzyme activity by 50% (IC₅₀).
Materials & Reagents:
-
Purified serine protease (e.g., KPC-2 β-lactamase)
-
Chromogenic substrate (e.g., nitrocefin)
-
Substituted phenylboronic acid inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Perform serial dilutions of the PBA stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control.
-
Enzyme Preparation: Dilute the stock enzyme solution in assay buffer to a final working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over 5-10 minutes.
-
Assay Setup: In the 96-well plate, add 10 µL of each inhibitor dilution (or DMSO control) to triplicate wells.
-
Pre-incubation: Add 80 µL of the working enzyme solution to each well. Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the chromogenic substrate solution to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength (e.g., 485 nm for nitrocefin) in kinetic mode, taking readings every 30 seconds for 10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control (representing 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The protocol's integrity is validated by the inclusion of controls (no inhibitor, no enzyme) and by ensuring the reaction rates in the control wells are linear over the measurement period. The final IC₅₀ should be reproducible across multiple experiments.
Caption: A streamlined workflow for enzyme inhibition assays.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol measures the effect of a PBA derivative on the metabolic activity of cancer cells, serving as an indicator of cytotoxicity or anti-proliferative effects.
Objective: To evaluate the dose-dependent cytotoxic effect of a PBA derivative on a cancer cell line (e.g., 4T1 mouse mammary adenocarcinoma).[22]
Materials & Reagents:
-
Cancer cell line (e.g., 4T1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Substituted phenylboronic acid stock solution (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PBA compound in complete medium. Remove the old medium from the cells and add 100 µL of the media containing the different PBA concentrations (in triplicate). Include wells with medium only (blank) and cells with medium but no compound (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot cell viability (%) versus the logarithm of the compound concentration to determine the IC₅₀ value.
-
Challenges and Future Perspectives
Despite their immense potential, the development of PBA-based therapeutics faces challenges.
-
Oxidative Instability: The carbon-boron bond can be susceptible to cleavage by reactive oxygen species (ROS), potentially limiting the in vivo stability of some derivatives.[34] This has driven research into more stable scaffolds, such as benzoxaboroles, which protect the boronic acid moiety while retaining its binding capabilities.[35][36][37]
-
Selectivity and Off-Target Effects: Given the abundance of diols in the body, achieving high selectivity for a specific target (e.g., a single enzyme or cell type) over others (e.g., glucose) is a significant hurdle.[21]
-
Future Directions: The future of the field lies in rational design to overcome these challenges. This includes the development of next-generation, oxidatively stable boron-containing heterocycles and the creation of multivalent systems that enhance binding affinity and selectivity for specific targets.[21][30] Integrating PBAs into multi-responsive, "smart" biomaterials will continue to drive innovation in precision medicine, from closed-loop therapeutic devices to highly specific diagnostic agents.[21]
Conclusion
Substituted phenylboronic acids represent a versatile and powerful class of molecules with a broad spectrum of biological activities. Their unique, pH-sensitive, and reversible covalent interaction with cis-diols provides a robust chemical foundation for applications in enzyme inhibition, biosensing, and targeted drug delivery. The ability to fine-tune their chemical properties through substitution on the phenyl ring allows for the rational design of compounds optimized for specific biological environments and targets. While challenges in stability and selectivity remain, ongoing research into novel scaffolds and complex delivery systems promises to unlock the full therapeutic potential of these remarkable compounds, paving the way for the next generation of diagnostics and targeted therapies.
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Crystal Structure Analysis of Functionalized Phenylboronic Acids: From Supramolecular Design to Pharmaceutical Application
An In-Depth Technical Guide
Foreword: The Architectural Precision of Boron in the Solid State
Phenylboronic acids (PBAs) and their derivatives represent a cornerstone of modern chemistry, with profound impacts ranging from synthetic organic chemistry in the Suzuki-Miyaura coupling reaction to medicinal chemistry as potent enzyme inhibitors.[1] Their utility is deeply rooted in the unique electronic nature of the boron atom. However, to truly harness their potential, particularly in drug development and materials science, we must look beyond the individual molecule and understand its behavior within a crystalline lattice. The three-dimensional architecture of a solid-state material dictates its physical properties—solubility, stability, bioavailability—and offers critical insights into its intermolecular recognition capabilities.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the crystal structure analysis of functionalized phenylboronic acids. We will move beyond a simple recitation of techniques to explore the causal relationships between molecular functionalization, supramolecular assembly, and functional application. By understanding why certain experimental choices are made and how to interpret the resulting structural data, the reader will be equipped to leverage crystal engineering as a predictive tool for designing next-generation functional molecules.
Section 1: The Supramolecular Chemistry of the Boronic Acid Moiety
The foundation of phenylboronic acid crystal engineering lies in the predictable and reliable nature of the boronic acid functional group, –B(OH)₂. This group acts as a powerful "sticky site" or supramolecular synthon, guiding molecules into specific, ordered arrangements.[2][3][4]
The Dihydroxyboryl Group: A Master of Hydrogen Bonding
The boronic acid moiety is a versatile hydrogen-bonding unit. The boron atom is sp²-hybridized and trigonal planar, with an empty p-orbital that imparts mild Lewis acidity.[5][6] The two hydroxyl groups can act as both hydrogen bond donors and acceptors. This duality allows for the formation of highly stable, predictable intermolecular motifs.
The most common and robust of these is the centrosymmetric hydrogen-bonded dimer , where two boronic acid groups associate through a pair of O–H···O hydrogen bonds to form an eight-membered ring.[7][8][9] This dimer is a cornerstone of boronic acid crystal engineering and is observed in the crystal structure of the parent phenylboronic acid itself.[5][6][8] The hydroxyl groups within the boronic acid can adopt different conformations (syn or anti), which influences their ability to form these primary dimers or engage in other secondary interactions, leading to a diversity of network architectures.[10]
Crystal Engineering and Supramolecular Synthons
The concept of the supramolecular synthon is central to crystal engineering. By identifying reliable recognition patterns between functional groups, we can rationally design multi-component crystals (cocrystals) with desired structures and properties.[2][4] The boronic acid dimer is a classic homosynthon. When a functionalized phenylboronic acid is cocrystallized with another molecule, heterosynthons can form. For instance, the interaction between a boronic acid and a pyridine nitrogen (O–H···N) or a carboxylic acid is a powerful tool for building complex supramolecular structures.[11][12][13] Understanding the hierarchy and competition between these different synthons is the key to predicting and controlling the crystal packing of new materials.
Section 2: The Experimental Workflow: From Solution to Structure
Obtaining a high-quality crystal structure is a multi-step process that demands precision at every stage. Each step is a self-validating system; success in one stage is predicated on the quality of the previous one.
Protocol: Growing High-Quality Single Crystals
The goal of crystallization is to guide molecules out of the disordered solution phase into a highly ordered, single-crystal lattice slowly and deliberately.[14] For functionalized phenylboronic acids, slow solvent evaporation is a highly effective and widely used technique.[15][16]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds may crash out of solution too quickly, while poorly soluble ones may not crystallize at all. Common choices include water, ethanol, or mixtures with less polar solvents.[15][17]
-
Causality: The rate of evaporation and the change in solubility must be gradual. A key consideration for boronic acids is the potential for dehydration to form cyclic boroxine anhydrides. While undesirable in the final crystal, a small amount of water in the solvent system can help prevent this during crystallization.[12]
-
-
Solution Preparation: Prepare a saturated or near-saturated solution of the phenylboronic acid derivative at room temperature or with gentle heating. Ensure the compound is fully dissolved. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube.
-
Causality: Dust and other particulate matter can act as nucleation sites, leading to the formation of many small, unusable crystals instead of a few large, high-quality ones.
-
-
Slow Evaporation: Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle. Place the vial in a vibration-free location.
-
Causality: The small holes restrict the rate of solvent evaporation, forcing the solution to become supersaturated over a period of days to weeks. This slow process provides molecules with enough time to arrange themselves into a low-energy, well-ordered crystal lattice.[14]
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm with sharp edges and clear faces) have formed, carefully harvest them using a spatula or loop.[15] Immediately place them in a small amount of paratone or mineral oil to prevent solvent loss and crystal degradation.
Protocol: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a non-destructive technique that provides the definitive three-dimensional structure of a molecule.[18][19] It measures the diffraction pattern produced when a beam of X-rays interacts with the electron clouds of the atoms in an ordered crystal lattice.
Step-by-Step Methodology:
-
Crystal Mounting: Under a microscope, select a high-quality single crystal from the oil. Secure the crystal to the tip of a cryoloop or a glass fiber.
-
Causality: The crystal must be mounted securely so it can be rotated precisely in the X-ray beam without moving.
-
-
Cryo-Cooling: Mount the loop on the diffractometer's goniometer head and immediately cool the crystal in a stream of cold nitrogen gas (typically to 100 K).
-
Causality: Cooling minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern and reducing radiation damage to the crystal.[15]
-
-
Data Collection: An automated routine on the diffractometer software will center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[15] A series of diffraction images (frames) are then collected as the crystal is rotated through various angles.
-
Causality: Rotating the crystal ensures that all possible sets of lattice planes are brought into the correct orientation to satisfy Bragg's Law (nλ = 2d sinθ), allowing for the collection of a complete dataset.[18]
-
-
Data Processing: The collected frames are integrated to determine the position and intensity of each diffraction spot. This information is used to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement: Specialized software (e.g., SHELXS, SHELXL, Olex2) is used to solve the "phase problem" and generate an initial electron density map.[15] From this map, atoms are located, and their positions and thermal parameters are refined against the experimental data to produce the final, accurate molecular structure.[8][20]
Section 3: Decoding the Crystal Lattice: The Impact of Functionalization
Adding functional groups to the phenyl ring fundamentally alters the intermolecular interactions, leading to new and often predictable supramolecular assemblies.[11][21] The interplay between the dominant boronic acid dimer and hydrogen bonds or other interactions from the new functional group dictates the final crystal structure.
The Directing Effects of Common Functional Groups
The substitution pattern on the phenyl ring provides a powerful handle for crystal engineering. A substituent can introduce new hydrogen bond donors/acceptors, π-stacking interactions, or steric constraints that guide the assembly process.
| Functional Group | Position | Typical Interactions & Structural Effects |
| -COOH (Carboxy) | para, meta | Forms highly robust O–H···O hydrogen bonds with the boronic acid or another carboxyl group. Often leads to the formation of a reliable "boronic acid–carboxylate" heterosynthon, creating infinite 1D chains.[12][22] |
| -NH₂ (Amino) | para | Acts as a hydrogen bond donor (N–H···O), interacting with the boronic acid hydroxyls. Can lead to the formation of 1D strands which then assemble into 2D layers via π-interactions.[11][21] |
| -NO₂ (Nitro) | para | Primarily a hydrogen bond acceptor. Can participate in O–H···O interactions with the boronic acid group, influencing the overall network topology.[11] |
| -F, -Cl, -Br (Halogens) | ortho, para | Influences crystal packing through steric effects and weaker interactions like halogen bonding. ortho-substituents can disrupt the typical dimer formation, leading to different ribbon or chain motifs.[15][23] |
| -CN (Cyano) | para | The nitrogen atom is a hydrogen bond acceptor, readily forming O–H···N bonds with the boronic acid moiety. This interaction competes with the standard dimer, leading to diverse architectures like helical chains or stacked layers.[10] |
Visualizing Key Supramolecular Synthons
The competition and cooperation between different functional groups result in a variety of recurring structural motifs.
Section 4: From Structure to Function: Applications in Drug Development
Crystal structure analysis is not merely an academic exercise; it provides critical, actionable intelligence for drug design and development.
Structure-Based Design of Enzyme Inhibitors
Many enzymes, particularly serine proteases and β-lactamases, rely on a catalytic serine residue in their active site. Boronic acids are excellent transition-state analog inhibitors for these enzymes.[24][25] The electrophilic boron atom is attacked by the nucleophilic serine hydroxyl group, forming a stable, reversible tetrahedral covalent adduct.[24][26]
X-ray crystallography of a target enzyme in complex with a phenylboronic acid inhibitor provides an atomic-level snapshot of the binding interactions.[24] This information is invaluable:
-
Validates Binding Mode: It confirms that the inhibitor binds as predicted, forming the crucial covalent bond with the catalytic serine.[24][26]
-
Reveals Secondary Interactions: It highlights key hydrogen bonds, hydrophobic interactions, and water-mediated contacts between the functional groups on the phenyl ring and other amino acid residues in the active site.
-
Guides Optimization: By identifying unfilled pockets or opportunities for stronger interactions, medicinal chemists can rationally design next-generation inhibitors with improved affinity and selectivity. For example, analysis of several AmpC β-lactamase complexes identified the Gln120 residue as flexible, allowing for the addition of bulkier, polar groups at the para-position of the phenyl ring to improve pharmacokinetic properties.[24]
Phenylboronic Acids in Drug Delivery and Sensing
The ability of phenylboronic acids to form reversible covalent bonds with cis-diols is the basis for their use in advanced drug delivery systems and diagnostics.[27][28][29] This is particularly relevant for glucose sensing, as glucose is a polyol.[30][31] PBA-functionalized polymers can be designed to swell, disassemble, or release a therapeutic agent in response to changing glucose concentrations.[27][29] While these applications are often in the polymer or hydrogel phase, the fundamental understanding of boronic acid-diol interactions derived from small molecule crystallography provides the basis for designing the monomer units and predicting their binding affinities.
Conclusion
The crystal structure of a functionalized phenylboronic acid is the cumulative result of a hierarchy of intermolecular forces, directed by the interplay between the boronic acid moiety and the appended functional groups. A thorough understanding of these forces, enabled by high-resolution single-crystal X-ray diffraction, transforms crystal engineering from a trial-and-error process into a predictive science. For the drug development professional, this knowledge is critical for designing potent enzyme inhibitors and for engineering solid forms with optimal pharmaceutical properties. As we continue to explore novel functionalizations, the principles of supramolecular chemistry and the rigorous application of crystallographic analysis will remain the essential tools for unlocking the full potential of this remarkable class of molecules.
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Boronic Acids: Versatile Scaffolds for Reversible Covalent Inhibition in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids have emerged from relative obscurity to become a cornerstone in medicinal chemistry, transitioning from versatile synthetic intermediates to a validated class of pharmacophores present in multiple FDA-approved drugs.[1] This guide provides a comprehensive overview of boronic acids as crucial building blocks in drug discovery. It delves into their unique chemical properties, focusing on the boron atom's ability to form reversible covalent bonds with biological nucleophiles, a mechanism that underpins their therapeutic efficacy.[2][3] We will explore the structure-activity relationships, synthetic methodologies, and the mechanistic basis for their application in oncology, infectious diseases, and beyond. Through an examination of landmark drugs such as Bortezomib, Vabomere, and Tavaborole, this paper will illustrate the profound impact and future potential of boronic acid chemistry in developing next-generation therapeutics.
Introduction: The Ascendance of Boron in Medicinal Chemistry
For many years, boron-containing compounds were largely overlooked in medicinal chemistry, partly due to a misconception about their inherent toxicity.[4][5] However, the landscape began to shift dramatically with the regulatory approval of Bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[1] This event catalyzed a surge of interest in boronic acids, revealing their potential as highly effective and tunable therapeutic agents.[1][4]
Boronic acids are organoboron compounds with the general structure R-B(OH)₂.[6] They are structurally related to boric acid, with one hydroxyl group replaced by an organic residue.[6] This seemingly simple substitution imparts a rich and unique chemical character that is highly advantageous for drug design.
Key Attributes of Boronic Acids in Drug Design:
-
Lewis Acidity: The boron atom in a boronic acid is sp² hybridized, possessing a vacant p-orbital. This makes it a mild Lewis acid, capable of accepting a pair of electrons from a nucleophile (a Lewis base).[7][8]
-
Reversible Covalency: This Lewis acidity allows boronic acids to form reversible covalent bonds with biological nucleophiles like the hydroxyl groups of serine and threonine residues found in the active sites of many enzymes.[2][9] This interaction is key to their mechanism of action as enzyme inhibitors.
-
Geometric Mimicry: When a boronic acid binds to an enzyme's active site, it forms a tetrahedral boronate complex. This structure often mimics the transition state of the enzyme-catalyzed reaction, leading to potent inhibition.[8]
-
Tunable Properties: The "R" group on the boronic acid provides a handle for chemists to finely tune the molecule's steric and electronic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile.[10]
-
"Green" Chemistry Profile: Boronic acids are generally stable, have low toxicity, and ultimately degrade to the environmentally benign boric acid.[7][11]
The journey of boronic acids from synthetic reagents to life-saving drugs is a testament to the power of fundamental chemistry in solving complex biological problems. This guide will provide the medicinal chemist with a deep understanding of this versatile class of molecules.
The Chemical Core: Structure, Properties, and the Basis of Biological Activity
The therapeutic utility of boronic acids is intrinsically linked to their fundamental chemical properties. Understanding these properties is crucial for designing effective and safe drug candidates.
Structure and Acidity (pKa)
A defining feature of boronic acids is their acidity, or pKa, which typically falls in the range of 8 to 10.[8][12] This means that under physiological pH (~7.4), they exist predominantly in their neutral, trigonal planar form.[12] However, upon interaction with a nucleophile, such as a hydroxyl group from water or an amino acid residue, they can accept a lone pair of electrons to form a more acidic, tetrahedral boronate species, which has a pKa closer to 7.[6][13]
This pH-dependent equilibrium is a critical aspect of their biological activity. The ability to transition from a neutral, cell-permeable form to a charged, active form within a specific biological microenvironment can be exploited in drug design.
| Property | Typical Value/State | Significance in Medicinal Chemistry |
| Hybridization of Boron | sp² (trigonal planar) | Possesses a vacant p-orbital, conferring Lewis acidity.[7] |
| pKa of Boronic Acid | ~8-10 | Predominantly neutral at physiological pH, aiding membrane permeability.[6][8] |
| pKa of Boronate Complex | ~7 | The tetrahedral adduct is more acidic, becoming charged and potentially "trapped" in the active site.[6][13] |
| Bonding | Forms reversible covalent bonds | Allows for strong, yet not permanent, inhibition, potentially reducing off-target effects.[3] |
Table 1: Key Physicochemical Properties of Boronic Acids and Their Relevance in Drug Design.
The pKa can be significantly influenced by the electronic nature of the organic substituent (R). Electron-withdrawing groups, such as fluorine atoms, can increase the Lewis acidity of the boron center, thereby lowering the pKa of the boronic acid.[14][15] This provides a powerful tool for medicinal chemists to modulate the reactivity and binding affinity of their compounds.
The Reversible Covalent Bond: A "Sweet Spot" for Inhibition
The ability of boronic acids to form reversible covalent bonds with enzyme active site residues is arguably their most important feature in medicinal chemistry.[2] This mode of inhibition strikes a balance between the high potency of irreversible covalent inhibitors and the greater safety profile of non-covalent inhibitors.
-
Irreversible Inhibitors: Form a permanent bond with their target, which can lead to high efficacy but also carries the risk of off-target toxicity and immune responses.
-
Non-covalent Inhibitors: Rely on weaker interactions (e.g., hydrogen bonds, van der Waals forces) and often require higher concentrations to be effective.
-
Reversible Covalent Inhibitors: Offer the potency of covalent bonding while the reversibility of the interaction allows the drug to dissociate from off-targets, potentially leading to a wider therapeutic window.[3]
This "best of both worlds" approach has been a key driver in the success of boronic acid-based drugs.[16]
Mechanism of Action: The Boronic Acid Warhead in Action
The primary mechanism by which boronic acid drugs exert their therapeutic effect is through the inhibition of enzymes, particularly proteases.
Inhibition of Serine and Threonine Proteases
Many enzymes, including a large class of proteases, utilize a serine or threonine residue in their active site as the key nucleophile to catalyze the cleavage of peptide bonds. Boronic acids are excellent inhibitors of these enzymes because they can directly interact with this catalytic residue.[2][6]
The process can be visualized as a two-step mechanism:
-
Initial Binding: The boronic acid inhibitor first binds non-covalently to the enzyme's active site, guided by interactions between the inhibitor's scaffold (the 'R' group) and the enzyme's binding pockets.
-
Covalent Adduct Formation: The nucleophilic hydroxyl group of the active site serine or threonine attacks the electrophilic boron atom. This forms a stable, tetrahedral boronate adduct, effectively locking the enzyme in an inactive state.[9]
Diagram 1: Mechanism of Serine Protease Inhibition by a Boronic Acid.
This reversible covalent interaction is the cornerstone of the activity of many boronic acid drugs.
Synthesis of Boronic Acids: From Bench to Production
The accessibility of boronic acids and their derivatives is crucial for their widespread use in drug discovery. Fortunately, a variety of robust synthetic methods have been developed over the years.[5]
Classical and Modern Synthetic Routes
Historically, the synthesis of boronic acids often involved the reaction of highly reactive organometallic reagents (like Grignard or organolithium reagents) with borate esters at low temperatures.[5][17] While effective, these methods can have limitations regarding functional group tolerance.
Modern organic synthesis has introduced milder and more versatile methods, significantly expanding the chemical space accessible to medicinal chemists.
-
Suzuki-Miyaura Coupling: While best known for using boronic acids as coupling partners, the underlying palladium-catalyzed chemistry can also be used to synthesize them through a process called Miyaura borylation.[6][18] This involves reacting an aryl or vinyl halide with a diboron reagent.[5]
-
C-H Borylation: This cutting-edge method allows for the direct conversion of a carbon-hydrogen bond to a carbon-boron bond, often catalyzed by iridium or rhodium complexes. This is a highly efficient and "atom-economical" way to install a boronic acid group.[5]
-
Decarboxylative Borylation: A newer technique allows for the conversion of readily available carboxylic acids into boronic acids using a nickel catalyst.[19][20] This method is particularly valuable as it provides a route from a different and abundant class of starting materials.[20]
Experimental Protocol: General Miyaura Borylation
This protocol describes a general procedure for the synthesis of an arylboronate ester, a common precursor to boronic acids, which are often more stable for purification and storage.[21]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv), and a base such as potassium acetate (3.0 equiv).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired arylboronate ester.
-
Hydrolysis (Optional): The resulting boronate ester can be hydrolyzed to the corresponding boronic acid, typically under acidic or basic conditions, if the free boronic acid is required.
Diagram 2: Experimental Workflow for Miyaura Borylation.
Boronic Acids in Approved Drugs: Case Studies
The true impact of boronic acids in medicinal chemistry is best illustrated by the drugs that have successfully reached the market and are making a difference in patients' lives.
Bortezomib (Velcade®): A Paradigm Shift in Cancer Therapy
Bortezomib was the first-in-class proteasome inhibitor and revolutionized the treatment of multiple myeloma.[24] The proteasome is a cellular machine responsible for degrading unwanted or damaged proteins.[23] Cancer cells, particularly myeloma cells, are highly dependent on the proteasome to manage the large amounts of abnormal proteins they produce.
Mechanism: The boron atom in bortezomib binds with high affinity and specificity to the N-terminal threonine residue in the catalytic site of the 26S proteasome.[9][22] This reversible covalent inhibition blocks the proteasome's function, leading to a buildup of pro-apoptotic (pro-death) proteins, which in turn triggers programmed cell death in the cancer cells.[22][25]
Vabomere® (Meropenem/Vaborbactam): Combating Antibiotic Resistance
-
Target: Serine β-lactamases
-
Indication: Complicated Urinary Tract Infections (cUTI) and other serious bacterial infections[26][27]
Antibiotic resistance is a major global health crisis, and a key mechanism of resistance is the production of β-lactamase enzymes by bacteria, which destroy β-lactam antibiotics like penicillins and carbapenems.
Mechanism: Vabomere® is a combination product. Meropenem is a potent carbapenem antibiotic that inhibits bacterial cell wall synthesis.[28][29] Vaborbactam is a novel, cyclic boronic acid-based β-lactamase inhibitor.[26][30] Vaborbactam itself has no antibacterial activity.[28] Instead, it acts as a "bodyguard" for meropenem. It binds to the active site serine of various β-lactamase enzymes, protecting meropenem from degradation and allowing it to kill the bacteria.[27][28]
Tavaborole (Kerydin®): A Topical Antifungal
-
Target: Fungal Leucyl-tRNA Synthetase (LeuRS)
-
Indication: Onychomycosis (fungal infection of the toenails)[31][32]
Tavaborole is an oxaborole, a class of boron-containing heterocyclic compounds. It demonstrates that the utility of boron chemistry extends beyond protease inhibition.
Mechanism: Tavaborole inhibits fungal protein synthesis by targeting the enzyme leucyl-tRNA synthetase.[31][33] This enzyme is crucial for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a vital step in building proteins. Tavaborole traps the tRNA in the editing site of the enzyme, preventing the catalytic cycle from completing and thereby halting protein synthesis, which is lethal to the fungus.[33][34]
Challenges and Future Directions
Despite the successes, challenges remain in the development of boronic acid-based drugs. These include potential off-target effects, the need to optimize pharmacokinetic properties, and understanding potential mechanisms of resistance.
The future of boronic acid chemistry in medicine is bright. Researchers are exploring their use in a wider range of diseases, including:
-
Antiviral agents: Targeting viral proteases.
-
Anti-inflammatory drugs: Inhibiting inflammatory enzymes.
-
Neurological disorders: Modulating enzyme activity in the central nervous system.
-
Drug delivery systems and sensors: Utilizing the ability of boronic acids to bind to sugars (diols) for targeted delivery and diagnostic applications.[4][11]
New synthetic methods continue to expand the diversity of boronic acid building blocks available, and a deeper understanding of their interaction with biological systems will undoubtedly lead to the development of even more innovative and effective therapies.[19][35]
Conclusion
Boronic acids have firmly established themselves as a privileged scaffold in medicinal chemistry. Their unique ability to act as a "reversible covalent warhead" provides a powerful mechanism for potent and selective enzyme inhibition. The success of drugs like Bortezomib, Vabomere, and Tavaborole across diverse therapeutic areas—from oncology to infectious disease—validates the broad applicability of this chemical class. As our understanding of their chemistry and biology deepens, and as synthetic methodologies become more sophisticated, boronic acids are poised to remain at the forefront of innovation, providing solutions to some of the most pressing challenges in drug development.
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The Carbamoyl Group in Boronic Acid Chemistry: A Technical Guide to Reactivity, Mechanism, and Application
Abstract
The functionalization of boronic acids is a cornerstone of modern organic chemistry and drug discovery, enabling the fine-tuning of their reactivity, stability, and biological activity. Among the vast array of possible substituents, the carbamoyl group (–CONH₂) and its derivatives stand out for their profound and multifaceted influence. This technical guide provides an in-depth exploration of the role of the carbamoyl moiety in modulating the fundamental properties of boronic acids. We will dissect its electronic and steric effects, its powerful capacity as a directing group in synthesis, its crucial involvement in intramolecular interactions that govern conformation and stability, and its pivotal role in the mechanism of action of blockbuster drugs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemistry of carbamoyl-substituted boronic acids in their work.
Chapter 1: Fundamental Physicochemical Influence of the Carbamoyl Group
The introduction of a carbamoyl group onto a boronic acid framework, typically on an aryl scaffold, fundamentally alters its intrinsic properties. These changes are the direct result of the group's electronic nature and its capacity for hydrogen bonding.
Modulation of Lewis Acidity and pKa
Boronic acids are Lewis acids, existing in an aqueous equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1][2] The position of this equilibrium, quantified by the pKa, is critical for reactivity, particularly in biological systems and in reactions like the Suzuki-Miyaura coupling.
The carbamoyl group is moderately electron-withdrawing. This property arises from the electronegativity of the oxygen and nitrogen atoms and the resonance delocalization of the nitrogen lone pair into the carbonyl group. When attached to a phenylboronic acid, the carbamoyl group withdraws electron density from the aromatic ring, which in turn makes the boron atom more electron-deficient and thus a stronger Lewis acid. This increased acidity is reflected in a lower pKa value compared to the unsubstituted parent acid.[1][3]
| Compound | Substituent | Typical pKa | Effect |
| Phenylboronic Acid | -H | ~8.8[2] | Baseline |
| 4-Carbamoylphenylboronic Acid | 4-CONH₂ | 7.8 - 8.5[3] | Increased Acidity |
Table 1: Comparison of pKa values for phenylboronic acid and its 4-carbamoyl derivative. The lower pKa of the carbamoyl-substituted acid indicates enhanced Lewis acidity.
This enhanced acidity is crucial. At physiological pH (~7.4), a larger fraction of the carbamoyl-substituted boronic acid exists as the reactive tetrahedral boronate anion, which is often the key species in biological recognition and transmetalation steps.[1][2]
Supramolecular Interactions and Hydrogen Bonding
The carbamoyl group, like the boronic acid group itself, is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This dual capacity leads to the formation of robust and predictable hydrogen-bonding networks in the solid state.[4][5] X-ray crystallography of (4-carbamoylphenyl)boronic acid reveals that molecules are linked by both N—H⋯O and O—H⋯O hydrogen bonds, creating extensive sheets.[6][7] In these structures, both the boronic acid and amide groups are typically twisted out of the plane of the benzene ring.[6][7]
Intramolecular Interactions: A Key to Stability
Perhaps one of the most significant roles of the carbamoyl group, particularly in the context of medicinal chemistry, is its ability to engage in intramolecular interactions with the boron center. In peptide boronic acids like the proteasome inhibitor bortezomib, the oxygen atom of an adjacent amide (carbamoyl) backbone can form a dative bond with the vacant p-orbital of the boron atom. This interaction stabilizes the boronic acid, forming a cyclic boroxazolidone structure. This intramolecular coordination has been shown to enhance the stability of the drug and is a critical factor in its mechanism of action.[8]
Chapter 2: The Carbamoyl Moiety as a Potent Synthetic Director
The carbamoyl group and its N-substituted derivatives are powerful directing groups in organic synthesis, enabling highly regioselective C-H functionalization of aromatic rings.
Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a premier strategy for the regioselective synthesis of polysubstituted aromatics.[9] The O-aryl carbamate moiety (Ar-O-C(O)NR₂) is one of the most powerful directed metalation groups (DMGs) known.[10]
The mechanism relies on the ability of the carbamoyl oxygen to chelate a strong organolithium base (e.g., s-BuLi). This coordination, often explained by the Complex-Induced Proximity Effect (CIPE) model, positions the base adjacent to a specific ortho-proton, drastically increasing its kinetic acidity and facilitating its abstraction.[11] The resulting ortho-lithiated species is a versatile nucleophile that can be trapped with a wide range of electrophiles to yield 1,2-disubstituted products with exquisite control.[9][11]
Experimental Protocol: DoM of an O-Aryl Carbamate
Objective: To synthesize an ortho-functionalized phenol derivative via DoM.
Materials:
-
N,N-Diethyl O-phenyl carbamate (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane (1.1 eq)
-
Electrophile (e.g., Trimethylsilyl chloride, 1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add N,N-Diethyl O-phenyl carbamate to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum. Dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: Add the electrophile (e.g., TMSCl) dropwise, again maintaining the temperature at -78 °C.
-
Warming & Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired ortho-substituted carbamate.
Validation: The regioselectivity of the reaction can be confirmed by ¹H NMR spectroscopy, looking for the characteristic shift and coupling pattern of a 1,2-disubstituted aromatic ring.
The Anionic Fries Rearrangement
If the ortho-lithiated carbamate intermediate is warmed in the absence of an external electrophile, it can undergo a facile[12][13]-anionic rearrangement. This process, known as the anionic Fries rearrangement, involves the migration of the carbamoyl group from the oxygen to the ortho-carbon, yielding a salicylamide derivative upon workup.[10][14] This reaction is a powerful method for synthesizing valuable phenolic amides.
Chapter 3: Applications in Cross-Coupling and Modern Synthesis
The carbamoyl group plays a versatile role in one of the most important C-C bond-forming reactions: the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling Roles
The carbamoyl moiety can be incorporated into either coupling partner.
-
As an Electrophile: Carbamoyl chlorides can be coupled directly with aryl- or alkylboranes in a palladium-catalyzed reaction to form amides. This provides a direct and efficient route to amide synthesis from readily available starting materials.[13]
-
As a Directing/Activating Group: As discussed in Chapter 2, O-aryl carbamates can be converted to ortho-borylated carbamates via DoM followed by quenching with a borate ester. More directly, O-aryl carbamates can serve as coupling partners themselves in nickel-catalyzed Suzuki-Miyaura reactions, where the C-O bond is cleaved and replaced with a C-C bond.[15] This transforms a phenol into a biaryl structure, with the carbamate acting as an effective leaving group.
Chapter 4: The Central Role in Medicinal Chemistry
The impact of the carbamoyl group is perhaps most evident in medicinal chemistry, where it forms the backbone of highly successful boronic acid-based drugs.
The Proteasome Inhibitor Paradigm: Bortezomib
Bortezomib (Velcade®) is a dipeptidyl boronic acid that revolutionized the treatment of multiple myeloma.[12][16] Its structure and function perfectly illustrate the synergy between the boronic acid "warhead" and the peptide backbone, which is held together by amide (carbamoyl) linkages.
Mechanism of Action:
-
Molecular Recognition: The peptide portion of bortezomib (containing amide bonds) directs the molecule to the active site of the 26S proteasome, a cellular machine responsible for protein degradation.[17][18]
-
Inhibition: The electrophilic boron atom is attacked by the hydroxyl group of a critical threonine residue in the proteasome's chymotrypsin-like active site.[12]
-
Adduct Formation: This attack forms a stable, but reversible, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.[19] The inhibition of the proteasome leads to the buildup of regulatory proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells.[20]
Critical Drug Development Insights
-
Metabolic Bioactivation: A key consideration for drug developers is that boronic acids where the boron is adjacent to an amide nitrogen can be metabolically oxidized. This "deboronation" can form chemically reactive imine amide metabolites, which can potentially lead to off-target toxicity.[21] This highlights the need for careful metabolic profiling of such drug candidates.
-
Drug-Food Interactions: The reactivity of the boronic acid group can also lead to undesirable interactions. For instance, polyphenols containing catechol moieties, such as epigallocatechin-3-gallate (EGCG) found in green tea, can react with bortezomib to form a stable borate ester.[8][12] This reaction blocks the boronic acid "warhead," effectively neutralizing the drug's anticancer activity.[12][22] This is a clinically relevant interaction that patients are counseled on.
Conclusion
The carbamoyl group is far more than a simple spectator substituent in boronic acid chemistry. It is a powerful modulator that exerts precise control over the molecule's fundamental properties and reactivity. By lowering the pKa, it enhances Lewis acidity and biological availability. Through its ability to direct ortho-metalation, it provides a masterful tool for regioselective synthesis. Its participation in intramolecular bonding is key to the stability and efficacy of life-saving drugs. Finally, the amide bonds central to the carbamoyl group's structure are essential for the molecular recognition that guides boronic acid pharmacophores to their targets. For the modern chemist and drug developer, a thorough understanding of the multifaceted role of the carbamoyl group is indispensable for the rational design of novel reagents, catalysts, and therapeutics.
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Methodological & Application
Application Notes & Protocols: (4-(Phenylcarbamoyl)phenyl)boronic acid in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the applications of (4-(Phenylcarbamoyl)phenyl)boronic acid. It serves as a versatile and pivotal building block in contemporary organic synthesis. The primary focus is on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures, which are foundational in medicinal chemistry and materials science. We will explore the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the broader utility of this reagent in the development of novel therapeutic agents and advanced materials.
Introduction: The Strategic Value of this compound
This compound is a bifunctional organic compound featuring a boronic acid group (-B(OH)₂) and a phenylcarbamoyl moiety. This unique combination imparts significant strategic advantages in multistep synthesis.
-
The Boronic Acid Group: This functional group is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Boronic acids are generally stable, non-toxic, and their reactions are often high-yielding under mild conditions.[2][3]
-
The Phenylcarbamoyl Group: The amide linkage introduces a site for hydrogen bonding, influencing solubility, crystallinity, and intermolecular interactions. This is particularly valuable in medicinal chemistry, where such interactions can govern molecular recognition at a biological target.[1] It also provides a point for further chemical modification if required.
This guide will elucidate the practical applications of this reagent, moving from its most common use in C-C bond formation to its role in constructing molecules of therapeutic and material interest.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The construction of biaryl and heterobiaryl motifs is a cornerstone of modern drug discovery and materials science.[4][5][6] The Suzuki-Miyaura reaction is arguably the most powerful tool for this purpose, and this compound is an exemplary substrate.[7][8]
Mechanistic Rationale
The efficacy of the Suzuki-Miyaura reaction stems from a well-understood palladium catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, with reactivity trends of X: I > Br > OTf >> Cl.[8]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the formation of a more nucleophilic boronate species [R-B(OH)₃]⁻.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[9]
Protocol 1: General Synthesis of a Biaryl Compound
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.2 mmol, 1.2 eq).
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 eq), potassium carbonate (2.5 mmol, 2.5 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Expert Insight: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand is crucial; it stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity. The choice and ratio of ligand to palladium can significantly impact reaction efficiency.[9]
-
-
Solvent Addition & Degassing: Add a solvent mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Expert Insight: A mixed solvent system is often used. Toluene solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[10] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the mixture to 80-90 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[11]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (20 mL) and water (10 mL). c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). d. Combine the organic extracts and wash with brine (20 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Substrate Scope
The following table summarizes typical yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on established literature for similar reactions.[5][12][13]
| Entry | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | >90% |
| 2 | 1-Iodonaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | ~95% |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | ~85% |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | >90% |
Yields are approximate and highly dependent on specific reaction conditions and purification.
Applications in Medicinal Chemistry
The biaryl amide motif synthesized using this compound is a "privileged structure" in drug discovery, appearing in numerous bioactive molecules.[4] This building block is particularly valuable for synthesizing inhibitors of enzymes like β-lactamases, which are responsible for antibiotic resistance.[14]
Boronic acids themselves are increasingly recognized as pharmacologically relevant moieties, capable of forming reversible covalent bonds with active site serine residues in enzymes.[14][15] Therefore, derivatives of this compound can act both as structural building blocks and as potential pharmacophores.[16][17]
Applications in Materials Science
The unique chemistry of the boronic acid group extends its utility into materials science. Boronic acids can reversibly bind with cis-diols, such as those found in sugars and certain polymers.[18][19] This interaction is pH-sensitive and forms the basis for creating "smart" materials.[20]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. tcichemicals.com [tcichemicals.com]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]
- 18. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. mdpi.com [mdpi.com]
The Role of (4-(Phenylcarbamoyl)phenyl)boronic Acid in Drug Discovery and Development: Application Notes and Protocols
This guide provides an in-depth exploration of (4-(Phenylcarbamoyl)phenyl)boronic acid, a versatile molecule with significant potential in drug discovery and development. We will delve into its scientific underpinnings, particularly its role as an enzyme inhibitor, and provide detailed protocols for its application in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of boronic acids in their work.
Introduction: The Significance of Boronic Acids in Medicinal Chemistry
Boronic acids have emerged as a privileged class of compounds in medicinal chemistry, largely due to the pioneering success of drugs like Bortezomib, a proteasome inhibitor used in cancer therapy.[1][2] The boron atom's unique electronic structure, possessing a vacant p-orbital, allows it to act as a Lewis acid and form reversible covalent bonds with nucleophilic residues, such as the serine in the active sites of many enzymes.[3][4] This ability to mimic the tetrahedral transition state of substrate hydrolysis makes boronic acids potent and often reversible inhibitors of various enzyme classes, including serine proteases and hydrolases.[4][5]
This compound, the subject of this guide, belongs to the arylboronic acid family. Its structure, featuring a phenyl ring substituted with a carbamoyl group, presents opportunities for specific interactions within an enzyme's active site, potentially leading to enhanced potency and selectivity.
Mechanism of Action: A Focus on Serine Hydrolase Inhibition
The primary mechanism by which this compound is anticipated to exert its biological effects is through the reversible inhibition of serine hydrolases. Fatty Acid Amide Hydrolase (FAAH) serves as a prime example of such a target. FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[6] Inhibition of FAAH leads to increased levels of these endogenous signaling molecules, producing analgesic, anti-inflammatory, and anxiolytic effects.[6]
The boronic acid moiety of this compound can be envisioned to interact with the catalytic serine residue (Ser241 in human FAAH) in the enzyme's active site.[7] This interaction forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's hydrolytic activity.[6] The phenylcarbamoyl portion of the molecule can engage in additional interactions, such as hydrogen bonding and hydrophobic interactions, within the substrate-binding pocket, thereby influencing the inhibitor's affinity and specificity.[8] Structure-activity relationship (SAR) studies on other FAAH inhibitors have shown that para-substituted phenyl rings can be advantageous for inhibitory activity.[5]
Application: Screening this compound as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
This section provides a detailed protocol for evaluating the inhibitory potential of this compound against FAAH using a fluorometric assay. This high-throughput method is widely used in drug discovery for its sensitivity and reliability.[1][9]
Principle of the Fluorometric FAAH Inhibition Assay
The assay utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent.[1] FAAH catalyzes the hydrolysis of the amide bond in AAMCA, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence intensity is directly proportional to the FAAH activity. By measuring the reduction in the rate of AMC production in the presence of this compound, its inhibitory potency (typically expressed as the half-maximal inhibitory concentration, IC50) can be determined.[1][4]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Recombinant Human FAAH | Cayman Chemical | 10011663 |
| FAAH Assay Buffer | Sigma-Aldrich | MAK340 |
| This compound | MedchemExpress | HY-W010515 |
| Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) | Cayman Chemical | 10005221 |
| URB597 (Positive Control Inhibitor) | Cayman Chemical | 10011663 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Fisher Scientific | D128-500 |
| 96-well, black, flat-bottom plates | Corning | 3603 |
Experimental Protocol: Determination of IC50
1. Preparation of Reagents:
-
FAAH Assay Buffer: Prepare according to the manufacturer's instructions. Typically, this is a Tris-HCl buffer at a physiological pH (e.g., pH 7.4-9.0).[10]
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in FAAH Assay Buffer to create a range of concentrations for testing (e.g., from 100 µM to 0.1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
AAMCA Substrate Solution: Prepare a working solution of AAMCA in FAAH Assay Buffer. The final concentration in the assay should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibition.[1]
-
FAAH Enzyme Solution: Dilute the recombinant FAAH enzyme in cold FAAH Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
2. Assay Procedure (96-well plate format):
| Well Type | Reagent 1 | Volume (µL) | Reagent 2 | Volume (µL) | Reagent 3 | Volume (µL) |
| 100% Activity Control | FAAH Assay Buffer | 50 | FAAH Enzyme | 25 | AAMCA Substrate | 25 |
| Vehicle Control | DMSO (at final assay concentration) in Buffer | 25 | FAAH Enzyme | 25 | AAMCA Substrate | 25 |
| Inhibitor Wells | This compound dilutions | 25 | FAAH Enzyme | 25 | AAMCA Substrate | 25 |
| Blank (No Enzyme) | FAAH Assay Buffer | 75 | - | - | AAMCA Substrate | 25 |
| Positive Control | URB597 (at known IC50 concentration) | 25 | FAAH Enzyme | 25 | AAMCA Substrate | 25 |
3. Incubation and Measurement:
-
Add the assay buffer, inhibitor/vehicle, and enzyme solution to the respective wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the reaction by adding the AAMCA substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: For each well, plot the fluorescence intensity versus time. The initial linear portion of this curve represents the initial reaction velocity (rate).
-
Normalize the Data: Express the reaction rates in the inhibitor wells as a percentage of the vehicle control (100% activity).
-
Generate IC50 Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 Value: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying molecular interactions, the following diagrams are provided.
Caption: Workflow for FAAH Inhibitor IC50 Determination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
(4-(Phenylcarbamoyl)phenyl)boronic acid: A Framework for Evaluation as a Serine Enzyme Inhibitor
An Application Note and Protocol Guide
Abstract
Boronic acids represent a preeminent class of compounds in modern drug discovery, renowned for their capacity to act as potent and often reversible inhibitors of various enzymes.[1][2] Their unique chemical properties, particularly the electrophilic nature of the boron atom, enable a reversible covalent interaction with key active site residues, most notably serine.[3][4] This mechanism has been successfully leveraged in FDA-approved drugs such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam.[5][6] This document introduces (4-(Phenylcarbamoyl)phenyl)boronic acid as a promising candidate for enzyme inhibition. The molecule's structure combines the reactive boronic acid "warhead" with a phenylcarbamoyl scaffold, which can be tailored to achieve specific interactions within an enzyme's active site. This application note provides a comprehensive guide for researchers, outlining the mechanistic basis for its potential inhibitory activity and presenting detailed protocols for its systematic evaluation and characterization.
Introduction: The Significance of Boronic Acids in Drug Development
Enzyme inhibition is a cornerstone of therapeutic intervention, with many drugs functioning by attenuating the activity of enzymes implicated in disease pathways.[2][7] Within the vast chemical space of potential inhibitors, organoboron compounds, and specifically boronic acids, have emerged as exceptionally valuable pharmacophores.[1][6] The boronic acid functional group, -B(OH)₂, is a versatile entity; it can act as a bioisostere for carboxylic acids and engage in reversible covalent bond formation, a feature that can lead to high-potency inhibitors with desirable pharmacokinetic profiles.[1][7]
The success of this scaffold is exemplified by drugs like Bortezomib (Velcade®), which targets the proteasome in multiple myeloma, and Vaborbactam, which protects β-lactam antibiotics from degradation by bacterial β-lactamase enzymes.[5][8] The central theme of their action is the interaction between the electron-deficient boron atom and a nucleophilic serine residue in the enzyme's catalytic center.[4]
This compound (CAS 330793-45-8) is a member of this promising chemical class.[9] Its structure is bipartite:
-
The Phenylboronic Acid Moiety: This is the reactive "warhead" responsible for the core inhibitory mechanism.
-
The Phenylcarbamoyl Side Chain: This scaffold provides a framework for establishing non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) with the enzyme's substrate-binding pockets, thereby dictating specificity and enhancing binding affinity.
This guide provides the scientific rationale and experimental framework necessary to investigate the potential of this compound as a novel enzyme inhibitor.
Part 1: The Mechanistic Basis of Inhibition by Boronic Acids
The inhibitory power of boronic acids against serine hydrolases (e.g., serine proteases, β-lactamases) stems from their ability to act as transition-state analogs. The enzymatic hydrolysis of a peptide or β-lactam bond proceeds through a high-energy, tetrahedral intermediate. Boronic acids effectively mimic this state.[8][10]
Mechanism of Reversible Covalent Inhibition
The interaction is best described by a two-step model, which involves an initial non-covalent binding event followed by the formation of a reversible covalent bond.[8]
-
Step 1: Formation of a Michaelis-like Complex (E·I): The inhibitor first binds non-covalently to the enzyme's active site, guided by shape complementarity and non-covalent interactions of its side chain. This is a rapid equilibrium step, characterized by the inhibition constant Kᵢ.
-
Step 2: Formation of the Tetrahedral Adduct (E-I):* The nucleophilic hydroxyl group of the active site serine attacks the electrophilic boron atom. This results in the formation of a stable, tetrahedral boronate adduct. This covalent but reversible step is characterized by the forward rate constant k₂ and the reverse rate constant k₋₂.[8]
This covalent interaction effectively sequesters the enzyme in an inactive state. The stability of this adduct, and thus the potency of the inhibitor, is determined by the balance of these kinetic constants.
Caption: Two-step mechanism of reversible covalent inhibition by a boronic acid.
Part 2: Experimental Protocols for Inhibitor Characterization
This section provides step-by-step protocols to determine the inhibitory potency (IC₅₀) and the kinetic mechanism of action (MOA) of this compound against a model serine enzyme (e.g., a serine protease like chymotrypsin or a class A β-lactamase).
Prerequisites and Reagent Preparation
-
Inhibitor Sourcing and Purity: Obtain this compound (e.g., Matrix Scientific, CAS 330793-45-8) of high purity (>97%).[9] Be aware that arylboronic acids can exist in equilibrium with their cyclic anhydride trimers (boroximes), which are less active.[11] If necessary, recrystallize the compound from water and dry under high vacuum to minimize boroxime content.[11]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the inhibitor in 100% dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Enzyme and Substrate: Prepare stock solutions of the target enzyme and a suitable chromogenic or fluorogenic substrate in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 1-2% to avoid effects on enzyme activity.
-
Assay Buffer: The choice of buffer is critical. Avoid buffers containing diols (e.g., Tris) as they can complex with the boronic acid. Phosphate or HEPES buffers are generally suitable. The final pH should be optimized for enzyme activity (typically pH 7.0-8.0).
Protocol 1: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)
The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a standard measure of inhibitor potency.
Methodology:
-
Assay Plate Preparation: In a 96-well microplate, add the assay buffer to all wells.
-
Inhibitor Dilution Series: Create a serial dilution of this compound.
-
Add a calculated volume of the DMSO stock to the first well of a row to achieve the highest desired concentration.
-
Perform a 2-fold or 3-fold serial dilution across 10-12 wells.
-
Include control wells: "No Inhibitor" (DMSO vehicle only) for 100% activity and "No Enzyme" (buffer only) for background signal.
-
-
Enzyme Addition and Pre-incubation: Add the enzyme solution to all wells (except "No Enzyme" controls) to a final desired concentration.
-
Initiate Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction. The substrate concentration should ideally be at or near its Michaelis constant (Kₘ) for sensitive IC₅₀ determination.[13]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a constant temperature.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the progress curve.
-
Normalize the rates by subtracting the background rate ("No Enzyme" control) and expressing them as a percentage of the "No Inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for determining the IC₅₀ value of an enzyme inhibitor.
Protocol 2: Elucidation of the Mechanism of Action (MOA)
MOA studies determine how the inhibitor affects the enzyme's kinetic parameters (Kₘ and Vₘₐₓ), revealing its binding mode (e.g., competitive, non-competitive).[7]
Methodology:
-
Experimental Setup: This experiment requires a matrix of varying substrate and inhibitor concentrations. Design a plate layout with:
-
Rows representing different fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Columns representing a serial dilution of the substrate, typically spanning from 0.2x Kₘ to 5x Kₘ or higher.[13]
-
-
Assay Execution:
-
Dispense the inhibitor and substrate into the appropriate wells according to the matrix design.
-
Add buffer to reach the final volume.
-
Initiate the reactions by adding the enzyme. (Note: For MOA, pre-incubation is generally not performed initially to observe the immediate effect on kinetics).
-
-
Data Collection: Measure the initial reaction velocities for every well as described in the IC₅₀ protocol.
-
Data Analysis and Interpretation:
-
For each inhibitor concentration, plot the reaction velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.
-
Create a double-reciprocal Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).
-
Interpretation:
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases). This is the expected mode for a transition-state analog that binds to the active site.[4][7]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
-
Uncompetitive Inhibition: Lines are parallel (both Kₘ and Vₘₐₓ decrease).
-
Mixed Inhibition: Lines intersect in the upper-left quadrant.
-
-
Part 3: Data Interpretation & Advanced Characterization
Quantitative Data Summary
The results from the kinetic experiments should be summarized for clear comparison and reporting.
| Parameter | Description | Expected Value/Observation |
| IC₅₀ | Inhibitor concentration causing 50% activity loss. | Dependent on assay conditions (enzyme/substrate conc.). |
| Kᵢ | Inhibition constant; a true measure of binding affinity. | Calculated from competitive inhibition data. |
| Mechanism | Mode of inhibition (e.g., Competitive). | Determined from Lineweaver-Burk plots. |
| Time-Dependence | Does potency increase with pre-incubation time? | Yes, expected for a covalent inhibitor.[12] |
Advanced Considerations for Covalent Inhibitors
-
Time-Dependent Inhibition: For covalent inhibitors, the IC₅₀ value is highly dependent on the pre-incubation time. A more accurate measure of potency is the second-order rate constant of inactivation (kinact/KI), which can be determined by measuring the observed rate of inactivation (kobs) at different inhibitor concentrations.[12]
-
Isothermal Titration Calorimetry (ITC): This advanced technique directly measures the heat released or absorbed during inhibitor binding.[14] It provides a complete thermodynamic profile of the interaction (Kᵢ, ΔH, ΔS) and can be used to measure binding kinetics directly, making it a powerful tool for confirming the mechanism.[14]
-
Mass Spectrometry: To definitively prove covalent adduct formation, the enzyme can be incubated with a saturating concentration of the inhibitor, followed by proteolysis and analysis by LC-MS/MS to identify the specific serine residue modified by this compound.
Conclusion
This compound presents a compelling scaffold for the development of novel enzyme inhibitors. Its boronic acid moiety provides a proven mechanism for targeting serine hydrolases through reversible covalent modification. The protocols detailed in this application note provide a robust and logical cascade for the comprehensive characterization of its inhibitory properties, from initial potency screening to detailed mechanistic analysis. By systematically applying these methods, researchers can effectively evaluate the therapeutic potential of this and other related boronic acid compounds, contributing to the advancement of next-generation enzyme-targeted therapies.
References
- Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Source: MDPI. URL:[Link]
- Title: Design and discovery of boronic acid drugs.
- Title: Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Source: National Institutes of Health (PMC). URL:[Link]
- Title: A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Source: National Institutes of Health (PubMed). URL:[Link]
- Title: 4-(Phenethylcarbamoyl)phenylboronic acid. Source: MySkinRecipes. URL:[Link]
- Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Source: National Institutes of Health (NCBI Bookshelf). URL:[Link]
- Title: Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. Source: National Institutes of Health (PMC). URL:[Link]
- Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Source: National Institutes of Health (PMC). URL:[Link]
- Title: Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. Source: American Society for Microbiology. URL:[Link]
- Title: A near-universal way to measure enzyme inhibition. Source: McGill University Newsroom. URL:[Link]
- Title: Organic Syntheses Procedure: Rhodium-Catalyzed Enantioselective Addition of 4-Chlorophenylboronic Acid to an N-Boc Imine. Source: Organic Syntheses. URL:[Link]
- Title: Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Source: National Institutes of Health (PMC). URL:[Link]
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- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. matrixscientific.com [matrixscientific.com]
- 10. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. A near-universal way to measure enzyme inhibition | Newsroom - McGill University [mcgill.ca]
Application Notes: Sensor Development Using (4-(Phenylcarbamoyl)phenyl)boronic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (4-(Phenylcarbamoyl)phenyl)boronic acid as a molecular recognition element in the development of chemical and biological sensors. We delve into the fundamental principles of boronic acid chemistry, explore various signal transduction mechanisms, and provide detailed, field-proven protocols for the design and implementation of fluorescent and colorimetric assays. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying science to empower innovation in diagnostics, drug discovery, and biomedical research.
Introduction
Boronic acids have emerged as exceptionally versatile building blocks in supramolecular chemistry and sensor design, primarily due to their unique ability to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diols.[1] This interaction is the cornerstone for developing sensors for a vast array of biologically significant molecules, including carbohydrates, glycoproteins, and catecholamines.[2][3]
This compound (PCPBA) is a specialized derivative of phenylboronic acid. Its structure combines the diol-binding boronic acid group with a phenylcarbamoyl moiety. This substituent is not merely a passive addition; it modulates the electronic properties of the boronic acid, influencing its acidity (pKa) and binding affinity, and provides a secondary site for non-covalent interactions such as hydrogen bonding, which can enhance selectivity and sensitivity. This guide will explore how to harness these properties to create robust and reliable sensors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 330793-45-8 | |
| Molecular Formula | C₁₃H₁₂BNO₃ | |
| Molecular Weight | 241.06 g/mol | |
| Appearance | White to off-white powder | General Observation |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol), poorly soluble in non-polar solvents and water. | [4] |
Part 1: Fundamental Principles & Key Considerations
The Sensing Mechanism: Reversible Boronate Ester Formation
The core of PCPBA's sensing capability lies in its reaction with cis-diols. The boron atom in a boronic acid is sp²-hybridized with a vacant p-orbital, making it a Lewis acid.[1] In an aqueous solution, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form is significantly more reactive towards diols. Upon binding, a stable five or six-membered cyclic boronate ester is formed, and the boron atom shifts to an sp³-hybridized state.[1][2] This reaction is rapid, reversible, and pH-dependent.[5]
The efficiency of this binding is critically dependent on the pH of the medium relative to the pKa of the boronic acid.[5] For significant boronate ester formation to occur at physiological pH (~7.4), the pKa of the boronic acid should ideally be close to this value. Unsubstituted phenylboronic acid has a pKa of approximately 8.8, making it less effective in neutral conditions.[6] The electron-withdrawing nature of the carbamoyl group in PCPBA is expected to lower its pKa, making it a more suitable candidate for biological sensing applications.[7][8]
Caption: Boronic acid equilibrium and diol binding pathway.
Signal Transduction Strategies
The binding event between PCPBA and a diol must be converted into a measurable signal. Common strategies include:
-
Fluorescence Spectroscopy: This is a highly sensitive method. A fluorophore is integrated with the boronic acid receptor. Diol binding alters the electronic environment, modulating the fluorescence output via mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[9][10] For instance, in a PET sensor, a nearby amine can quench the fluorescence; upon diol binding, the Lewis acidity of the boron increases, strengthening the B-N interaction and suppressing quenching, which "turns on" the fluorescence.[11]
-
Colorimetric Assays: These assays provide a visual readout and are ideal for rapid screening. A prominent technique is the Indicator Displacement Assay (IDA) .[12] In an IDA, the boronic acid receptor is pre-complexed with a chromophoric diol (an indicator), such as Alizarin Red S. The addition of a target analyte with a higher binding affinity displaces the indicator, causing a distinct color and/or fluorescence change.[13][14]
Part 2: Protocols for Sensor Development
Protocol 1: Development of a Colorimetric Sensor via Indicator Displacement Assay (IDA)
This protocol details the creation of a sensor for detecting cis-diol containing analytes, like glucose or glycoproteins, using PCPBA and Alizarin Red S (ARS) as the indicator dye.
Principle: PCPBA and ARS form a complex that has a specific color and fluorescence signature.[13] When a target analyte (e.g., glucose) is introduced, it competitively binds to PCPBA, displacing the ARS molecule. This displacement restores the original optical properties of the free ARS, leading to a measurable change in absorbance and fluorescence.[12][14]
Caption: Principle of the Indicator Displacement Assay (IDA).
Materials & Reagents:
-
This compound (PCPBA)
-
Alizarin Red S (ARS)
-
Analyte of interest (e.g., D-Glucose, D-Fructose, Mucin from bovine submaxillary glands)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (black for fluorescence, clear for absorbance)
-
UV-Vis spectrophotometer (plate reader)
-
Fluorescence spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Preparation of Stock Solutions (Causality: DMSO is used to ensure complete dissolution of the hydrophobic PCPBA before dilution in aqueous buffer.)
-
Prepare a 10 mM stock solution of PCPBA in DMSO.
-
Prepare a 1 mM stock solution of ARS in deionized water.
-
Prepare a 1 M stock solution of D-Glucose in deionized water.
-
-
Determining Optimal Receptor:Indicator Ratio (Causality: This step identifies the ratio that gives the maximum signal change, ensuring the highest sensitivity for the assay.)
-
In a microcentrifuge tube, create a 100 µL solution in PBS (pH 7.4) containing a fixed concentration of ARS (e.g., 20 µM).
-
Add increasing concentrations of PCPBA (e.g., from 0 to 200 µM).
-
Measure the fluorescence (Excitation: ~460 nm, Emission: ~600 nm) or absorbance (~520 nm).
-
Plot the signal change versus the PCPBA concentration. The point at which the signal plateaus indicates the optimal ratio for complex formation. Let's assume for this protocol it is 1:2 ARS:PCPBA.
-
-
Assay Protocol
-
Prepare the sensor ensemble by mixing PCPBA and ARS in PBS (pH 7.4) at their optimal ratio (e.g., 40 µM PCPBA and 20 µM ARS) in a master mix.
-
Aliquot 90 µL of the sensor ensemble into the wells of a 96-well plate.
-
Add 10 µL of the analyte solution at various concentrations to the wells. Include a blank control (10 µL of PBS).
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance or fluorescence using the plate reader.
-
-
Data Analysis
-
Subtract the blank reading from all measurements.
-
Plot the change in fluorescence or absorbance (ΔF or ΔA) against the analyte concentration.
-
This plot can be used to determine the detection limit and the linear range of the sensor for the specific analyte.
-
Self-Validation and Selectivity: To validate the sensor, perform the assay with a range of different molecules. Test against potent diols (fructose), target diols (glucose), complex diols (glycoproteins like mucin), and negative controls (mannitol, which is not a cis-diol). The results will demonstrate the sensor's selectivity profile.
Table 2: Example Selectivity Data from an IDA
| Analyte (10 mM) | Signal Type | Relative Response (%) | Rationale for Response |
| Fructose | Fluorescence Decrease | 100% | High affinity due to furanose form with cis-diols. |
| Glucose | Fluorescence Decrease | 65% | Lower affinity than fructose; exists mainly in pyranose form. |
| Mucin (1 mg/mL) | Fluorescence Decrease | 85% | High density of sialic acid and other glycosylated diols. |
| Mannitol | Fluorescence Decrease | < 5% | Acyclic polyol, lacks the rigid cis-diol structure for strong binding. |
Protocol 2: Immobilization on a Surface for Reusable Sensors
This protocol provides a conceptual framework for immobilizing PCPBA onto a surface, a critical step for creating reusable sensors for applications like antibody or glycoprotein capture.[15][16]
Principle: The phenyl ring of PCPBA can be functionalized (e.g., with an amine or thiol group) to allow for covalent attachment to surfaces like gold nanoparticles or functionalized glass slides. Once immobilized, the boronic acid moiety is oriented outwards to capture target analytes from a solution.[16][17] This is particularly powerful for orienting antibodies via the cis-diol groups in their Fc region, enhancing the sensitivity of immunoassays.[15]
Caption: General workflow for surface immobilization of PCPBA.
Methodology Outline:
-
Synthesis: Synthesize a derivative of PCPBA containing a terminal functional group suitable for surface coupling (e.g., a carboxylic acid or amine).
-
Surface Preparation: Prepare the substrate (e.g., a gold surface for Self-Assembled Monolayers or an amine-coated glass slide).
-
Immobilization: Use standard bioconjugation chemistry (e.g., EDC/NHS coupling for amine-carboxyl links) to covalently attach the PCPBA derivative to the surface.
-
Blocking: Block any remaining active sites on the surface using an inert molecule like bovine serum albumin (BSA) or polyethylene glycol (PEG) to prevent non-specific binding.
-
Sensing Application: The functionalized surface is now ready for use. It can be incorporated into Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) systems for label-free detection or used as a capture surface in microarray-based assays.[15]
-
Regeneration: A key advantage of the reversible boronic acid interaction is that the surface can often be regenerated by washing with a low pH buffer or a solution containing a high concentration of a simple sugar, which displaces the captured analyte.[5]
Part 3: Applications & Expert Insights
Applications in Drug Development and Diagnostics
-
Glycoprotein Biomarker Detection: Many cancer cells overexpress glycoproteins with terminal sialic acid residues.[18] PCPBA-based sensors can be designed to specifically target these glycans, forming the basis for novel diagnostic tools.[5]
-
High-Throughput Screening (HTS): The IDA protocol is highly amenable to HTS formats for screening compound libraries that may interact with or inhibit carbohydrate-protein interactions.
-
Targeted Drug Delivery: Nanoparticles functionalized with boronic acids can target glycosylated surfaces on cancer cells, providing a mechanism for site-specific drug delivery.[19]
Troubleshooting & Optimization
-
Low Sensitivity: If the signal change is weak, ensure the pH of the buffer is optimal for boronate formation (typically pH > pKa). The pKa of PCPBA itself can be experimentally determined via spectroscopic titration.[6]
-
Interference: Biological samples contain numerous potential interferents. To improve selectivity for a specific target like glucose over fructose, diboronic acid sensors can be designed, where two boronic acid moieties are spatially arranged to match the diol spacing in glucose.
-
Solubility Issues: PCPBA has limited aqueous solubility. Using a small percentage of a co-solvent like methanol or DMSO (e.g., 1-5%) in the final assay buffer can improve performance, but ensure it does not denature biological analytes.
Conclusion
This compound is a powerful and versatile molecular tool for the development of advanced sensors. By understanding the fundamental principles of boronate ester formation and leveraging established signal transduction strategies like indicator displacement assays, researchers can design and implement robust assays for a wide range of biologically and pharmaceutically relevant analytes. The protocols and insights provided herein serve as a foundational guide to unlock the potential of this unique compound in your research and development endeavors.
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- You, L., et al. (2007). An indicator displacement assay with independent dual wavelength emission. PMC.
- Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. RSC Publishing.
- Tanner, E. E. L., et al. (2022). Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. RSC Publishing.
- D'Auria, S., et al. (2013). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate.
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- da Silva, J. B. P., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.
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- Canfarotta, F., et al. (2016). Selective oligosaccharide recognition with phenylboronic acid through Cu(I)-catalysed click imprinted surfaces. Pure.
- J., K., et al. (2022). Correlation of the pKa values of monosubstituted phenylboronic acids.... ResearchGate.
- Valenzuela, S. A., et al. (2021). Indicator displacement assay. A) host–indicator (H:I) complex with.... ResearchGate.
- He, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PMC.
- Jangid, A. K., et al. (2022). Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting. ACS Publications.
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- Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates. ResearchGate.
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The Alchemist's Bond: A Guide to Boronic Acid Catalysis in Amide Formation
For researchers, medicinal chemists, and professionals in drug development, the amide bond is a cornerstone of molecular architecture, central to the structure of peptides, polymers, and a vast array of pharmaceuticals.[1][2] The quest for milder, more efficient, and sustainable methods for its construction is a continuous endeavor.[2] Traditional methods, often relying on stoichiometric activating agents, are frequently plagued by poor atom economy and the generation of significant chemical waste.[2][3] In this context, boronic acid catalysis has emerged as a powerful and elegant alternative, offering a pathway to direct amide formation from carboxylic acids and amines with water as the principal byproduct.[4][5]
This comprehensive guide provides an in-depth exploration of boronic acid catalysis for amide bond formation. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings of this transformation, offering insights into catalyst selection, reaction optimization, and practical application. The protocols detailed herein are designed to be self-validating, grounded in established scientific literature to ensure reliability and reproducibility in your laboratory.
The Mechanistic Heart of the Reaction: How Boronic Acids Forge Amide Bonds
The catalytic prowess of boronic acids in amide synthesis stems from their unique ability to act as Lewis acids, reversibly activating carboxylic acids towards nucleophilic attack by amines.[4][6][7] While several mechanistic pathways have been proposed and debated, a general consensus points to the formation of key boron-containing intermediates.
A pioneering mechanism, proposed by Yamamoto and coworkers, involves the formation of a mono(acyloxy)boronic acid intermediate.[4][8] In this pathway, the boronic acid reacts with the carboxylic acid in an equilibrium step to form the acyloxyboron species, releasing a molecule of water.[4] This intermediate is significantly more electrophilic than the parent carboxylic acid, facilitating the subsequent attack by the amine to form the amide bond and regenerate the boronic acid catalyst.[4] The removal of water is crucial to drive the initial equilibrium towards the active intermediate.[4]
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Application Notes and Protocols for Phenylboronic Acid Functionalization of Nanoparticles for Targeted Delivery
Introduction: The Rationale for Phenylboronic Acid in Targeted Nanomedicine
The quest for "magic bullets" in therapy—agents that selectively target diseased cells while sparing healthy tissue—remains a central goal in medicine.[1] Nanoparticles have emerged as powerful platforms for drug delivery, but their efficacy is often limited by a lack of specific targeting. Phenylboronic acid (PBA) has garnered significant attention as a versatile targeting ligand due to its unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[2][3][4] This property is particularly relevant in oncology, as many cancer cells overexpress sialic acids on their surfaces, which are rich in these diol functionalities.[1][5][6][7] By decorating the surface of nanoparticles with PBA, we can create nanovectors that actively seek out and bind to these cancer-specific biomarkers, enhancing drug accumulation at the tumor site and improving therapeutic outcomes.[6][8][9][10]
This guide provides a comprehensive overview of the principles and methodologies for functionalizing nanoparticles with phenylboronic acid. We will delve into the underlying chemistry, provide detailed step-by-step protocols for synthesis and characterization, and offer insights into the critical parameters that ensure successful and reproducible results.
The Chemistry of Phenylboronic Acid and Diol Interactions
The targeting capability of PBA-functionalized nanoparticles hinges on the formation of boronate esters with diols present on cell surface glycans.[11] This interaction is highly dependent on pH and the pKa of the boronic acid derivative.[2][12]
-
Mechanism of Boronate Ester Formation: Phenylboronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[2] The neutral form is the more reactive species for esterification with a diol.[12][13] The reaction proceeds through the formation of a five- or six-membered cyclic ester, with the release of water molecules.[14] This covalent interaction is reversible, which is crucial for the subsequent release of the nanoparticle or its payload within the cell.
-
The Critical Role of pH: The stability of the resulting boronate ester is favored at a pH that is between the pKa of the boronic acid and the pKa of the diol.[4] Standard phenylboronic acid has a pKa of approximately 8.8.[2] The acidic tumor microenvironment can influence the binding and release characteristics of PBA-functionalized nanoparticles, a feature that can be exploited for stimuli-responsive drug delivery.[15]
Below is a diagram illustrating the pH-dependent equilibrium of phenylboronic acid and its reaction with a generic cis-diol to form a cyclic boronate ester.
Caption: pH-dependent equilibrium of PBA and boronate ester formation with a cis-diol.
Strategies for Nanoparticle Functionalization with Phenylboronic Acid
The choice of conjugation chemistry depends on the type of nanoparticle and the available functional groups on both the nanoparticle surface and the PBA derivative. Common strategies include amide coupling, "click" chemistry, and Suzuki-Miyaura coupling.
Amide Coupling: A Robust and Widely Used Method
This is one of the most common methods for attaching PBA to nanoparticles that possess either amine or carboxyl functional groups. The reaction forms a stable amide bond.
-
Principle: Carboxylic acid groups (either on the nanoparticle or a PBA derivative like 3-Carboxyphenylboronic acid) are activated by carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester then readily reacts with primary amines to form an amide linkage.
The workflow for amide coupling is depicted below:
Caption: Workflow for functionalizing amine-containing nanoparticles with carboxylated PBA.
Experimental Protocols
Protocol 1: Functionalization of Amine-Terminated Nanoparticles with 3-Carboxyphenylboronic Acid (3-CPBA) via Amide Coupling
Materials:
-
Amine-functionalized nanoparticles (e.g., PEI-coated nanoparticles, aminated silica nanoparticles)
-
3-Carboxyphenylboronic acid (3-CPBA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Dialysis membrane (appropriate molecular weight cutoff for the nanoparticles)
-
Deionized water
Procedure:
-
Activation of 3-CPBA:
-
Dissolve 3-CPBA in MES buffer. A typical starting concentration is 5-10 mg/mL.
-
Add a 5-fold molar excess of EDC and NHS to the 3-CPBA solution.
-
Allow the activation reaction to proceed for 30 minutes at room temperature with gentle stirring. This forms the reactive NHS ester of 3-CPBA.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) at a concentration of 1-5 mg/mL.
-
Add the activated 3-CPBA solution to the nanoparticle dispersion. The molar ratio of activated PBA to the amine groups on the nanoparticles should be optimized, but a 10 to 50-fold molar excess of PBA is a good starting point.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff.
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted 3-CPBA, EDC, NHS, and byproducts.
-
Alternatively, for larger or denser nanoparticles, purification can be achieved by repeated centrifugation and resuspension in deionized water.
-
-
Storage:
-
Store the purified PBA-functionalized nanoparticles in deionized water or a suitable buffer at 4°C.
-
Protocol 2: Characterization of PBA-Functionalized Nanoparticles
Successful functionalization must be confirmed and quantified. The following are key characterization techniques:
A. Confirmation of PBA Conjugation:
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Principle: Detects the vibrational modes of chemical bonds. Successful conjugation will show the appearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and aromatic rings of PBA.
-
Procedure: Lyophilize the nanoparticle samples (both functionalized and unfunctionalized controls). Acquire spectra using a KBr pellet or an ATR-FTIR setup.
-
-
¹H NMR Spectroscopy:
-
Principle: Provides detailed information about the chemical structure.
-
Procedure: If the nanoparticle is soluble, dissolve a lyophilized sample in a suitable deuterated solvent (e.g., D₂O). The appearance of aromatic proton signals from the phenyl ring of PBA confirms conjugation.[16]
-
B. Quantification of Surface PBA Ligands:
-
Alizarin Red S (ARS) Assay:
-
Principle: ARS is a dye that forms a fluorescent complex with phenylboronic acid. The fluorescence intensity is proportional to the amount of PBA.[17]
-
Procedure:
-
Prepare a standard curve using known concentrations of free PBA (e.g., 3-aminophenylboronic acid) in a suitable buffer (e.g., PBS, pH 7.4).
-
Mix a known amount of the PBA-functionalized nanoparticles with the ARS solution.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature.
-
Measure the fluorescence intensity (excitation ~460 nm, emission ~570 nm).
-
Quantify the amount of PBA on the nanoparticles by comparing the fluorescence to the standard curve.
-
-
C. Physicochemical Characterization:
-
Dynamic Light Scattering (DLS):
-
Principle: Measures the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
-
Procedure: Disperse the nanoparticles in a suitable solvent (e.g., deionized water or PBS) and measure the size distribution. A slight increase in size after functionalization is expected.
-
-
Zeta Potential:
-
Principle: Measures the surface charge of the nanoparticles. The change in zeta potential upon PBA conjugation can indicate successful surface modification.
-
Procedure: Measure the zeta potential of the nanoparticles before and after functionalization in a specific buffer and pH.
-
-
Transmission Electron Microscopy (TEM):
-
Principle: Provides high-resolution images of the nanoparticle morphology and size.
-
Procedure: Deposit a dilute suspension of the nanoparticles onto a TEM grid, allow it to dry, and image. This confirms that the nanoparticle morphology is maintained after the functionalization process.[11]
-
| Parameter | Technique | Purpose | Expected Outcome |
| PBA Conjugation | FTIR, ¹H NMR | Confirm covalent attachment of PBA | Appearance of characteristic peaks for amide bonds and aromatic rings. |
| PBA Density | Alizarin Red S Assay | Quantify the number of PBA ligands per nanoparticle | A measurable fluorescence signal that correlates to a specific PBA concentration. |
| Size & Distribution | DLS, TEM | Determine the hydrodynamic diameter and morphology | Monodisperse population with a slight increase in size post-functionalization. |
| Surface Charge | Zeta Potential | Assess changes in surface chemistry | A shift in the zeta potential value upon conjugation. |
Application: Targeted Binding to Sialic Acid-Expressing Cells
The ultimate validation of PBA-functionalized nanoparticles is their ability to selectively bind to target cells.
Protocol 3: In Vitro Cell Binding Assay
Materials:
-
A cancer cell line known to overexpress sialic acid (e.g., certain breast, prostate, or liver cancer cell lines).[1][7]
-
A control cell line with low sialic acid expression.
-
Fluorescently labeled PBA-functionalized nanoparticles.
-
Fluorescently labeled unfunctionalized nanoparticles (negative control).
-
Cell culture medium.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed the target and control cells in appropriate culture plates and allow them to adhere overnight.
-
Incubation: Incubate the cells with a specific concentration of fluorescently labeled PBA-functionalized nanoparticles and unfunctionalized nanoparticles for a defined period (e.g., 1-4 hours).
-
Washing: Wash the cells thoroughly with PBS to remove any unbound nanoparticles.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cellular uptake of the nanoparticles. Higher fluorescence intensity should be observed in the target cells treated with PBA-functionalized nanoparticles.
-
Flow Cytometry: Quantify the cellular uptake by measuring the mean fluorescence intensity of the cell populations.[18]
-
Expected Result: A significantly higher uptake of PBA-functionalized nanoparticles will be observed in the sialic acid-overexpressing cancer cells compared to the control cells and the unfunctionalized nanoparticles.
Conclusion and Future Perspectives
Functionalization of nanoparticles with phenylboronic acid is a powerful and versatile strategy for creating targeted drug delivery systems.[6][9] The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and in vitro validation of these promising nanovectors. The inherent pH-sensitivity of the boronate ester linkage also opens up possibilities for designing "smart" nanoparticles that release their therapeutic payload in the acidic tumor microenvironment.[15] As our understanding of the tumor microenvironment and cancer cell biology deepens, PBA-mediated targeting will continue to be a valuable tool in the development of next-generation cancer therapies.
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- Venkanna, M., Gondru, R., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. [Link]
- Hasegawa, U., & van der Vlies, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. [Link]
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- Barlak, M., Öztürk, S., & Çakmak, A. S. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis.
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- Gu, L., et al. (2017). Phenylboronic acid-functionalized core–shell magnetic composite nanoparticles as a novel protocol for selective enrichment of fructose from a fructose–glucose aqueous solution. RSC Publishing. [Link]
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Performing Aqueous Suzuki-Miyaura Coupling with Boronic Acids: A Detailed Application Note and Protocol for Researchers
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful transformation, which couples an organoboron species (typically a boronic acid) with an organohalide, is integral to the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials.[3][4] Traditionally performed in organic solvents, the shift towards aqueous media represents a significant advancement in green and sustainable chemistry.[2][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling in water, detailing the underlying principles, experimental protocols, and key considerations for successful execution.
The Imperative of Aqueous Media: Advantages and Mechanistic Insights
The use of water as a solvent for the Suzuki-Miyaura reaction offers numerous advantages, including reduced cost, enhanced safety, and a lower environmental footprint.[5][7] Organoboronic acids exhibit good stability and solubility in aqueous basic solutions, facilitating their participation in the catalytic cycle.[8] Furthermore, the use of water can, in some cases, lead to enhanced reaction rates and yields.
The fundamental mechanism of the Suzuki-Miyaura coupling in an aqueous environment follows the same catalytic cycle as in organic solvents, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Palladium(II) intermediate.
-
Transmetalation: This is a crucial step where the organic moiety from the boronic acid (R²) is transferred to the Palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][9][12][13][14]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Palladium(II) center are coupled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[9]
The ligand coordinated to the palladium center plays a critical role in modulating its reactivity and stability, with electron-rich and bulky ligands often promoting the oxidative addition and reductive elimination steps, respectively.[9][10]
The Catalytic Cycle in Detail
The intricate dance of the palladium catalyst and reactants is best visualized through the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: From Setup to Analysis
A systematic approach is crucial for reproducible and high-yielding aqueous Suzuki-Miyaura couplings. The following diagram outlines a typical experimental workflow.
Caption: A generalized experimental workflow for aqueous Suzuki-Miyaura coupling.
Key Components and Considerations
Palladium Catalyst and Ligands
The choice of the palladium source and ligand is paramount for a successful reaction. While traditional catalysts like Pd(PPh₃)₄ can be effective, the development of water-soluble ligands has significantly expanded the scope of aqueous Suzuki couplings.[15][16][17] These ligands often contain sulfonate or ammonium groups to impart water solubility.[5][17] Phosphine-free catalyst systems, such as those employing N-heterocyclic carbenes (NHCs), have also gained prominence due to their high stability and activity.[9][18][19] For reactions involving poorly soluble organic substrates, the use of surfactants to form micelles can be an effective strategy to facilitate the reaction in an aqueous environment.[20][21][22][23]
The Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling.[1][9] Its primary function is to activate the boronic acid by forming a boronate complex, which is more nucleophilic and readily undergoes transmetalation.[12][13] Common bases for aqueous Suzuki reactions include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1] The choice and concentration of the base can significantly impact the reaction rate and yield, and therefore should be optimized for each specific substrate combination.
Boronic Acids and Their Derivatives
Aryl boronic acids are the most common organoboron coupling partners due to their commercial availability and relative stability.[9] However, they can be prone to protodeboronation, a side reaction that cleaves the C-B bond. To circumvent this, more stable derivatives such as potassium organotrifluoroborates and MIDA boronates have been developed.[10][24] Potassium organotrifluoroborates are particularly attractive as they are crystalline, air-stable solids that slowly hydrolyze in situ to the active boronic acid under the basic reaction conditions.[24][25]
Generalized Protocol for Aqueous Suzuki-Miyaura Coupling
This protocol provides a general framework for performing an aqueous Suzuki-Miyaura coupling. Optimization of specific parameters (catalyst loading, base concentration, temperature, and reaction time) may be necessary for different substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 0.5-5 mol%)
-
Water-soluble ligand (if required, 1-2 mol% per mol of Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Degassed water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst, ligand (if used), and the base.
-
Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the degassed water, followed by the aryl halide and the arylboronic acid.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (3 x volume of aqueous phase).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Comparative Data on Aqueous Suzuki-Miyaura Coupling Conditions
The following table summarizes various conditions reported in the literature for the aqueous Suzuki-Miyaura coupling, providing a valuable starting point for reaction optimization.
| Aryl Halide | Arylboronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.4) | None | Na₂CO₃ (2) | Water | 100 (MW) | 95 | [7] |
| Iodobenzene | Phenylboronic acid | Pd nanoparticles (PVP stabilized) | None | K₂CO₃ (2) | Water | 80 | >99 | [26] |
| 4-Bromobenzoic acid | Phenylboronic acid | PdCl₂(dppf) (0.01) | dppf | Na₂CO₃ (2) | Water | 70 | 90-95 | [27] |
| Aryl bromides | Phenylboronic acid | PdCl₂ (0.01) | Lₙ@β-CD | K₃PO₄·7H₂O | Water | 90 | 80-100 | [18][19] |
| Aryl bromides | Phenylboronic acid | Pd(OAc)₂ (0.05) | RO-PTA | Na₂CO₃ (2) | H₂O:CH₃CN (1:1) | 80 | 40-91 | [16] |
| Aryl chlorides | Phenylboronic acid | Pd(OAc)₂ (1) | Sulfonated NHC (2) | Cs₂CO₃ (2) | Water | 100 | 70-98 | [17] |
Note: Yields are highly substrate- and condition-dependent. This table is for illustrative purposes.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source is active and, if using a Pd(II) precatalyst, that it is being reduced to Pd(0) in situ. Consider using a more active catalyst system or a pre-activated catalyst.
-
Inefficient Base: The base may not be strong enough or its solubility may be an issue. Try a different base (e.g., K₃PO₄ instead of Na₂CO₃) or a different solvent system.
-
Protodeboronation: The boronic acid may be degrading. Consider using a more stable boronic acid derivative like a potassium organotrifluoroborate.
-
-
Formation of Side Products:
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[10] Ensure the reaction is properly degassed.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can sometimes be suppressed by using a different ligand or solvent.
-
Conclusion
The aqueous Suzuki-Miyaura coupling is a robust and environmentally benign method for the construction of C-C bonds. By understanding the key mechanistic principles and carefully selecting the catalyst, base, and reaction conditions, researchers can effectively harness this powerful transformation for the synthesis of a diverse range of molecules. The protocols and data presented in this application note serve as a comprehensive guide to facilitate the successful implementation of aqueous Suzuki-Miyaura couplings in the laboratory.
References
- Suzuki reaction. In Wikipedia.
- Saponin: a green and efficient natural surfactant for Suzuki–Miyaura cross-couplings of heteroaryl substrates in aqueous media at ambient conditions. Green Chemistry.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Efficient aqueous Suzuki coupling at room temperature via micellar catalysis with unconventional surfactants. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Publications.
- Water-soluble SNS cationic palladium(II) complexes and their Suzuki–Miyaura cross-coupling reactions in aqueous medium. PMC - NIH.
- ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls. ResearchGate.
- The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. MDPI.
- Sulfonated N-heterocyclic carbenes for Suzuki coupling in water. Chemical Communications (RSC Publishing).
- Minimalistic b-sitosterol based designer surfactants for efficient cross-coupling in water. IRIS.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
- Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. ACS Publications.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- Water-Soluble Palladium Nanoclusters as Catalysts in Ligand-Free Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
- Review on green chemistry — Suzuki cross coupling in aqueous media. ScienceDirect.
- An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. SciSpace.
- An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. ACS Publications.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate.
- Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ACS Publications.
- Suzuki–Miyaura Coupling. Royal Society of Chemistry.
- Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews.
- Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ACS Publications.
- Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. ResearchGate.
- Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions.
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Application Note & Protocol: Chan-Lam Amination with (4-(Phenylcarbamoyl)phenyl)boronic acid
Abstract & Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where nitrogen-containing compounds are ubiquitous.[1] Among the various methodologies for constructing aryl C-N bonds, the Chan-Lam amination, also known as the Chan-Evans-Lam (CEL) coupling, has emerged as a powerful and practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[2][3] This copper-catalyzed cross-coupling reaction offers significant operational advantages, including the use of an inexpensive and abundant metal catalyst, mild reaction conditions, and a general tolerance for air and moisture, which simplifies the experimental setup.[4][5]
The reaction facilitates the coupling of an aryl boronic acid with an N-H containing compound, such as an amine, amide, or heterocycle, to form a new C-N bond.[6][7] This application note provides a detailed guide to the Chan-Lam amination, with a specific focus on utilizing (4-(Phenylcarbamoyl)phenyl)boronic acid . We will explore the reaction mechanism, delve into the critical parameters for optimization, provide a robust experimental protocol, and offer a troubleshooting guide for researchers, scientists, and drug development professionals. The amide moiety within this compound makes it a valuable building block for synthesizing complex molecules with potential pharmaceutical applications, and understanding its reactivity in this coupling is of significant interest.[8]
The Catalytic Cycle: Mechanistic Insights
The mechanism of the Chan-Lam amination has been the subject of extensive study, and while several pathways may be operative depending on the specific conditions, a generally accepted catalytic cycle is illustrated below.[1] The reaction is unique in that it couples two nucleophilic partners and typically proceeds through a Cu(I)/Cu(III) or a Cu(II)-mediated cycle.[2][6]
The key steps are:
-
Ligand Exchange/Coordination: The reaction often begins with the coordination of the amine (R₂NH) nucleophile to the Cu(II) salt (e.g., Cu(OAc)₂), displacing an acetate ligand.[1]
-
Transmetalation: The aryl boronic acid transmetalates its aryl group to the copper center, forming an aryl-Cu(II) intermediate.[1]
-
Reductive Elimination: This key C-N bond-forming step involves the reductive elimination from a Cu(III) intermediate, which is proposed to form via disproportionation of two Cu(II) species or oxidation of a Cu(II) species.[1][6] This step yields the desired N-arylated product and a Cu(I) species.
-
Oxidation: The catalytic cycle is completed by the oxidation of the Cu(I) species back to the active Cu(II) state. In many Chan-Lam protocols, this oxidation is conveniently accomplished by atmospheric oxygen, allowing the reaction to be run open to the air.[1][6]
Optimizing the Reaction: Key Parameters
The success of a Chan-Lam amination is highly dependent on the interplay of several factors. While "classic" conditions often provide a good starting point, optimization is frequently required for challenging substrates.[1]
| Parameter | Common Reagents/Conditions | Expert Insights & Rationale |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl₂, Cu₂O, CuI | Copper(II) acetate (Cu(OAc)₂) is the most common and often most effective catalyst precursor.[9] The choice of counter-ion can influence solubility and reactivity. For some systems, Cu(I) salts can also be effective, as they enter the catalytic cycle at the oxidation step.[6] |
| Base | Pyridine, Et₃N, K₂CO₃, 2,6-lutidine | A base is often required to facilitate deprotonation of the amine nucleophile, although some reactions proceed without one.[6][10] Tertiary amines like pyridine or triethylamine can also act as ligands, coordinating to the copper center and modulating its reactivity. The choice of base can be critical and substrate-dependent.[10] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Methanol (MeOH), Toluene | The solvent choice impacts the solubility of the reagents and catalyst. Halogenated solvents like DCM are very common.[1] Protic solvents like methanol can sometimes be effective, particularly for polar substrates.[11] |
| Atmosphere/Oxidant | Air (O₂), O₂ (balloon), TEMPO | A key advantage of the Chan-Lam coupling is its ability to use atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) intermediate.[6][7] For sluggish reactions, performing the reaction under an oxygen balloon can improve rates and yields. |
| Temperature | Room Temperature (RT) to 100 °C | Many couplings proceed efficiently at room temperature.[2] However, for less reactive nucleophiles or sterically hindered substrates, heating is often necessary to drive the reaction to completion.[6] |
| Additives/Ligands | Myristic acid, Pyridine N-oxides, various N- or O-based ligands | While often ligandless, the addition of certain ligands can accelerate the reaction or improve yields. Myristic acid has been shown to enhance catalyst solubility and reaction rates.[12] For challenging couplings, screening a variety of ligands can be beneficial. |
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of a representative amine, morpholine, with this compound. This procedure should serve as a solid starting point for other primary and secondary amines.
Reaction Scheme: (A graphical representation of the reaction between this compound and morpholine to yield 4-phenyl-N-(4-(morpholin-4-yl)phenyl)benzamide)
Materials & Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Copper(II) acetate, Cu(OAc)₂ (1.1 equiv, stoichiometric) or (0.1 equiv, catalytic)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 257 mg, 1.0 mmol).
-
Reagent Addition: Add copper(II) acetate (e.g., 200 mg, 1.1 mmol for stoichiometric conditions). Note: For a catalytic approach, use 18 mg, 0.1 mmol, and ensure the flask is open to the air or equipped with an air/O₂ balloon.
-
Solvent and Base: Add anhydrous dichloromethane (10 mL) to the flask, followed by pyridine (161 µL, 2.0 mmol). The mixture will typically turn into a blue or green suspension.
-
Nucleophile Addition: Add morpholine (105 µL, 1.2 mmol) to the stirring suspension.
-
Reaction Execution: Seal the flask with a septum (if using catalytic copper under an air balloon) or leave it open to the atmosphere. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. A common mobile phase for TLC is ethyl acetate/hexanes.
-
Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL). Filter the mixture through a pad of Celite® to remove insoluble copper salts, washing the pad with additional DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous HCl (2 x 20 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate (1 x 20 mL), and finally brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Poorly reactive amine nucleophile.3. Insufficient oxidation of Cu(I) to Cu(II). | 1. Use fresh, high-purity Cu(OAc)₂.2. Increase the reaction temperature (e.g., to 40-60 °C).3. Ensure adequate air exposure. Try running the reaction under an O₂ balloon. Consider adding a co-oxidant like TEMPO.[6] |
| Formation of Phenol Byproduct | Competing C-O coupling with residual water in the reaction mixture. | 1. Use anhydrous solvents and reagents.2. Add activated molecular sieves (3Å or 4Å) to the reaction flask to sequester water.[10] |
| Protodeboronation of Boronic Acid | The boronic acid is converted back to the corresponding arene (N-phenylbenzamide in this case). | 1. This can be base or moisture-mediated. Ensure the base is not excessively strong or wet.2. Try running the reaction under base-free conditions if applicable.[13] |
| Homocoupling of Boronic Acid | Formation of a biaryl byproduct from the coupling of two boronic acid molecules. | 1. This is a common side reaction.[6] Try lowering the reaction temperature.2. The addition of a suitable ligand can sometimes suppress homocoupling. |
| Complex Reaction Mixture | Multiple side reactions occurring simultaneously. | 1. Simplify the system. Start with stoichiometric copper and re-optimize.2. Screen different solvents and bases. A change from DCM to THF or from pyridine to Et₃N can have a significant impact.[1] |
Conclusion
The Chan-Lam amination is a highly effective and operationally simple method for the synthesis of N-aryl compounds. Its application to functionalized substrates like this compound provides a direct route to molecules of high value in pharmaceutical and materials research. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively optimize conditions for their specific substrates. The protocol provided herein serves as a comprehensive and validated starting point for employing this powerful C-N coupling reaction.
References
- NROChemistry. Chan-Lam Coupling: Mechanism & Examples.
- T. J. Donohoe, J. A. Smith, J. D. Bailey. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews.
- SciSpace. (2019). Mechanistic Development and Recent Applications of the Chan-Lam Amination.
- J. C. Vantourout, H. N. Miras, A. Isidro-Llobet, S. Sproules, A. J. B. Watson. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Organic Chemistry Portal.
- Wikipedia. Chan–Lam coupling.
- T. J. Donohoe, J. A. Smith, J. D. Bailey. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews.
- Y. Pan, H. Lu, X. Wang, et al. (2020). Copper-Catalyzed Electrophilic Amination of Arylboronic Acids with Anthranils: An Access to N-Aryl-2-aminophenones. The Journal of Organic Chemistry.
- Y. Pan, H. Lu, X. Wang, et al. (2020). Copper-Catalyzed Electrophilic Amination of Arylboronic Acids with Anthranils: An Access to N-Aryl-2-aminophenones. PubMed.
- H. Sahoo, S. Mukherjee, G. S. Grandhi, J. Selvakumar, M. Baidya. Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. The Journal of Organic Chemistry.
- A. Review on the Latest Progress of Chan‐Lam Coupling Reaction. (2021). ResearchGate.
- Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters. PubMed.
- A. Kumar, A. Kumar, M. Kumar. (2019). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity.
- J. C. Antilla, J. M. Baskin, T. E. Barder, S. L. Buchwald. (2004). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters.
- Organic Chemistry Portal. Chan-Lam Coupling.
- Chan-Lam coupling reactions: Synthesis of heterocycles. (2021). ResearchGate.
- Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. (2021). National Institutes of Health.
- S. M. Pye, M. D. K. T. V. T. Gunst, D. E. C. R. D. D. Vleeschouwer, F. De Proft, D. E. Fogg. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2022). National Institutes of Health.
- (4-Carbamoylphenyl)boronic acid. (2009). National Institutes of Health.
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- 13. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling Reaction
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful C-C bond-forming transformation. The following question-and-answer guide provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring the success of your experiments.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is the first step in effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][3] Any factor that inhibits one of these steps can lead to reaction failure.
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Diagnostic Workflow: A Path to a Solution
When a reaction fails, a systematic approach is crucial. Start by identifying the primary symptom—no reaction, low yield, or byproduct formation—and follow this logical decision tree to pinpoint the underlying cause.
Caption: Figure 2. Troubleshooting Decision Tree.
Frequently Asked Questions (FAQs)
Section 1: No Reaction or Very Low Conversion
Q1: My reaction shows only starting materials after the specified time. Where should I begin troubleshooting?
A1: This common issue typically points to a fundamental problem with one of the core components: the catalyst, the base, or the reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species is the engine of the reaction.[1] If it fails to form or is deactivated, the cycle will not begin.
-
Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction can be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or specialized pre-catalysts that generate the active species more reliably.[1]
-
Catalyst Decomposition: Palladium black (metallic palladium nanoparticles) can form if the catalyst is unstable, leading to a complete loss of activity.[1] This can be caused by impurities or exposure to oxygen.
-
Ligand Choice: Standard ligands like PPh₃ may be ineffective for challenging substrates.[4] The ligand stabilizes the palladium center and facilitates the catalytic steps.[2] An inappropriate ligand can lead to a stalled reaction.
-
-
Base Issues: The base is not merely a spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[5][6]
-
Incorrect Strength/Type: The choice of base can dramatically affect the outcome.[6] If the base is too weak, the boronic acid will not be activated. If it's too strong, it may degrade your starting materials.
-
Solubility: The base must have some solubility in the reaction medium to be effective. If you are using an inorganic base in an organic solvent, the addition of a small amount of water is often necessary to dissolve the base and activate the boronic acid.[1]
-
-
Sub-Optimal Conditions:
-
Temperature: Suzuki couplings are often heated (60–100 °C) to drive the reaction.[7] If your reaction is sluggish, a moderate increase in temperature may be all that is needed.
-
Oxygen: The active Pd(0) catalyst is sensitive to air. Inadequate degassing of your solvent and failure to maintain an inert (Nitrogen or Argon) atmosphere is a very common reason for reaction failure.[4][8]
-
Q2: I'm using an aryl chloride, and the reaction is not working with my standard Pd(PPh₃)₄ catalyst. What should I change?
A2: Aryl chlorides are notoriously challenging substrates for Suzuki couplings. The carbon-chlorine bond is much stronger than the corresponding C-Br or C-I bonds, making the oxidative addition step—often the rate-determining step—very slow.[3][4] Standard catalysts like Pd(PPh₃)₄ are generally ineffective for this transformation.[4]
The solution lies in using a more specialized catalyst system designed to activate C-Cl bonds. This is achieved by using ligands that are both bulky and electron-rich .[2][4]
-
Bulky, Electron-Rich Phosphine Ligands: These ligands accelerate both the oxidative addition and the final reductive elimination steps.[1] They increase the electron density on the palladium center, making it more nucleophilic and reactive toward the aryl chloride. The steric bulk promotes the dissociation of ligands to create a coordinatively unsaturated site necessary for oxidative addition.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are very strong σ-donors that form highly stable and active palladium complexes.[5] They are particularly effective for activating unreactive aryl chlorides.[10] PEPPSI-type precatalysts are commonly used with NHC ligands.[1]
Q3: My reaction with an electron-rich aryl halide is failing. How can I promote the difficult oxidative addition step?
A3: Similar to aryl chlorides, electron-rich aryl halides (e.g., those bearing methoxy or amino groups) slow down the oxidative addition step. The electron-donating groups increase the electron density of the C-X bond, making it less electrophilic and thus less susceptible to attack by the Pd(0) catalyst.[4]
To overcome this, you must use a highly active catalyst system, specifically one with very electron-rich and sterically hindered ligands.[1][4]
-
Recommended Ligands:
-
Trialkylphosphines: Ligands like P(t-Bu)₃ are extremely electron-rich and effective.
-
Buchwald Ligands: As with aryl chlorides, bulky biaryl phosphine ligands like SPhos , XPhos , or RuPhos are the go-to choice. Their design principles are precisely tailored for these challenging substrates.[9]
-
-
Higher Temperatures: Forcing conditions, such as higher reaction temperatures (e.g., 80-110 °C), may be necessary to overcome the high activation energy of the oxidative addition step.[4]
Section 2: Byproduct Formation
Q4: I'm observing a significant amount of a symmetrical biaryl product derived from my boronic acid (homocoupling). What causes this, and how can I prevent it?
A4: The formation of an R²-R² byproduct, known as homocoupling, is a common side reaction that consumes your nucleophile. It is typically caused by the presence of oxygen and/or using a Pd(II) precatalyst without an efficient in-situ reduction.[1]
-
Mechanism of Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).[1]
-
Prevention Strategies:
-
Rigorous Degassing: The most critical step is to thoroughly remove all dissolved oxygen from your reaction mixture and solvent. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-15 minutes or by using freeze-pump-thaw cycles for more sensitive reactions.[4][11]
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of Nitrogen or Argon from start to finish using standard Schlenk techniques.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of Pd(II) present at the beginning of the reaction, thereby reducing the likelihood of this side reaction.[1]
-
Q5: My boronic acid is being consumed, but I'm getting the corresponding arene (R²-H) instead of my desired product. How do I prevent this protodeboronation?
A5: Protodeboronation is the undesired cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This side reaction is a frequent cause of low yields, as it irreversibly consumes the nucleophilic coupling partner.[4][12] Certain boronic acids, like electron-rich heterocyclic or vinyl derivatives, are particularly prone to this decomposition pathway.[13]
-
Causes of Protodeboronation:
-
Excess Water: While a small amount of water can be beneficial, especially for dissolving inorganic bases, excess water can promote protodeboronation.[4]
-
Strong Bases: Strong aqueous bases, particularly hydroxides (NaOH, KOH), can accelerate the rate of protodeboronation.[4]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.
-
-
Solutions:
-
Use Anhydrous Conditions: For particularly sensitive substrates, switching to strictly anhydrous conditions can completely suppress protodeboronation.[14] This requires using dry solvents and a non-aqueous base.
-
Optimize the Base: Consider using milder or non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium fluoride (CsF) are often effective choices to minimize protodeboronation.[4]
-
Switch to a Boronate Ester: Boronate esters, especially pinacol esters (Bpin), are significantly more stable and less susceptible to protodeboronation than their corresponding boronic acids.[1][12] They are often crystalline, stable solids that can be purified by chromatography and stored for long periods, leading to more reproducible results.[12]
-
Section 3: Reagent & Reaction Setup
Q6: How critical is the purity and quality of my boronic acid reagent?
A6: The quality of the boronic acid is paramount. Impurities can directly inhibit the reaction and lead to poor yields or complete failure.[15]
-
Catalyst Poisoning: Contaminants in the boronic acid can poison the palladium catalyst, reducing its activity.[15]
-
Decomposition: Boronic acids can dehydrate to form cyclic boroxine trimers. While boroxines are often competent in the coupling, the stoichiometry and reactivity can be altered. More importantly, boronic acids can decompose over time via protodeboronation, especially if stored improperly.[1] It is always best to use a fresh, high-purity reagent.
-
Reproducibility: Using high-purity reagents is essential for ensuring reproducible results, a non-negotiable aspect of pharmaceutical development.[15] If you suspect reagent quality, consider purifying the boronic acid by recrystallization or switching to a more stable boronate ester derivative.[12]
Q7: What is the role of the base, and how do I select the most appropriate one?
A7: The base plays a critical role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][16] The choice of base depends on the substrates, solvent, and catalyst system.[6] There is no single "best" base, and screening may be necessary.
| Base | Typical Conditions | Strengths | Weaknesses |
| K₂CO₃ / Na₂CO₃ | 2M aqueous solution | Inexpensive, widely used, effective for many standard couplings.[6] | Can be too weak for challenging substrates; requires water. |
| K₃PO₄ | Solid or aqueous | Stronger base, very effective for difficult couplings, including aryl chlorides.[4] | Can be less effective in totally anhydrous systems without a phase-transfer catalyst. |
| Cs₂CO₃ | Solid | Highly effective, often provides excellent results when other bases fail.[4] | More expensive. |
| CsF / KF | Solid (anhydrous) | Mild, non-nucleophilic; excellent for base-sensitive substrates and preventing protodeboronation.[5] | May require higher temperatures or longer reaction times. |
| Organic Bases | e.g., Et₃N, DIPEA | Soluble in organic solvents. | Generally less effective than inorganic bases for Suzuki couplings.[6] |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[6]
Q8: How important are anhydrous and inert conditions, and what is the proper setup procedure?
A8: Excluding oxygen and moisture is one of the most critical factors for a successful Suzuki coupling. The active Pd(0) catalyst can be oxidized and deactivated by air, and excess water can lead to unwanted side reactions like protodeboronation.[4] Following a rigorous experimental setup protocol is essential.
Key Experimental Protocols
Protocol 1: General Procedure for a Standard Suzuki Coupling under Inert Atmosphere
This protocol outlines the standard Schlenk technique recommended for ensuring an oxygen-free reaction environment.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and a magnetic stir bar overnight and allow to cool under vacuum or in a desiccator.
-
Solid Reagent Addition: To the cooled, dry Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the ligand (if separate).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line. Evacuate the flask under vacuum until the pressure stabilizes, then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent(s) via syringe through the septum. If using an aqueous base, the water should also be degassed prior to addition.
-
Reaction Execution: With the flask under a positive pressure of inert gas, lower the reaction mixture into a preheated oil bath and stir vigorously for the specified time.[4] Vigorous stirring is especially important for heterogeneous mixtures to ensure proper mixing.[17]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. The mixture can then be filtered (e.g., through Celite) to remove the palladium catalyst and worked up using standard extraction procedures.[7]
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Matito, E., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- National Institutes of Health (NIH). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
- ACS Green Chemistry Institute. Suzuki-Miyaura - Reagent Guides.
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Reddit. Failed suzuki coupling, any suggenstions?.
- Reddit. How to approach choosing reaction conditions for Suzuki?.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- ACS Publications. Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
- ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Strategies to Prevent Protodeboronation of Boronic Acids
Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern organic synthesis: the prevention of protodeboronation. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids and their derivatives in their work, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded strategies to help you troubleshoot and optimize your reactions for success.
Introduction: Understanding the "Why" of Protodeboronation
Protodeboronation is the undesired cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This side reaction consumes your valuable boronic acid starting material, leading to reduced yields of the desired product and the formation of often difficult-to-separate byproducts.[2] The propensity for a given boronic acid to undergo protodeboronation is highly dependent on factors such as its electronic and steric properties, as well as the specific reaction conditions employed.[1]
At its core, the battle against protodeboronation is a kinetic one: the rate of the desired productive reaction (e.g., transmetalation in a Suzuki coupling) must significantly outpace the rate of protodeboronation. This guide will equip you with the knowledge to tip this kinetic balance in your favor.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding protodeboronation.
Q1: What is protodeboronation and why is it such a persistent problem?
A1: Protodeboronation is a chemical reaction where the boronic acid or ester group (–B(OR)₂) is replaced by a hydrogen atom.[1] It's a significant issue because it directly competes with the desired cross-coupling reaction, consuming the boronic acid reagent and lowering the yield of your target molecule.[2] The reaction is often catalyzed by acid, base, or even certain metal complexes, conditions that are frequently required for the cross-coupling itself.[1][3]
Q2: Are certain types of boronic acids more susceptible to protodeboronation?
A2: Yes, absolutely. The stability of a boronic acid is intrinsically linked to its structure. Key factors include:
-
Electron-withdrawing groups: Arylboronic acids bearing strong electron-withdrawing groups are generally more prone to protodeboronation.[4]
-
Heteroaromatic boronic acids: Many heteroaromatic boronic acids, especially those containing basic nitrogen atoms like 2-pyridyl boronic acid, are notoriously unstable.[1][5][6] Some can undergo rapid protodeboronation at neutral pH through fragmentation of a zwitterionic intermediate.[1][5] Thienylboronic acids are also known to be particularly sensitive, especially at high pH.[3]
-
Steric hindrance: While bulky groups near the boronic acid can sometimes offer steric protection, they can also influence the preferred reaction pathways in complex ways.
Q3: I'm using a pinacol ester, which I thought was more stable. Why am I still seeing protodeboronation?
A3: While it is a common assumption that converting a boronic acid to its pinacol ester provides greater stability, this is not universally true.[7][8] Pinacol esters can still undergo hydrolysis back to the more reactive boronic acid, especially in the presence of water and base.[7][9] Furthermore, the ester itself can undergo direct protodeboronation.[7] The overall observed rate of protodeboronation is a combination of these direct and indirect (pre-hydrolytic) pathways.[7] Therefore, while pinacol esters are often beneficial, they are not a guaranteed solution, and other reaction parameters must still be carefully controlled.
Q4: How can I detect if protodeboronation is occurring in my reaction?
A4: The most direct way is to monitor your reaction mixture over time using analytical techniques like:
-
NMR Spectroscopy: ¹H, ¹¹B, or ¹⁹F NMR (if applicable) can be used to identify and quantify the formation of the protodeboronated byproduct (Ar-H) and the consumption of the starting boronic acid (Ar-B(OH)₂).[7]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the protodeboronated byproduct in your crude reaction mixture, confirming its mass, and tracking its formation relative to your desired product.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile byproducts, GC-MS can also be used for identification and quantification.
A simple workup and ¹H NMR of the crude reaction mixture will often clearly show a peak corresponding to the aromatic proton that has replaced the boronic acid group.
Troubleshooting Guide: A Mechanistic Approach
When faced with significant protodeboronation, a systematic, mechanistically informed approach to troubleshooting is essential. The following sections break down the key reaction parameters and provide actionable strategies.
Issue 1: Substantial Protodeboronation Byproduct Observed
This is the most common manifestation of the problem. Your reaction yields are low, and analysis of the crude mixture shows a significant amount of the arene (Ar-H) resulting from C-B bond cleavage.
Causality & Troubleshooting Workflow
Protodeboronation is highly pH-dependent.[1][4][5] Base-catalyzed protodeboronation is particularly relevant for Suzuki-Miyaura couplings, which are typically run under basic conditions.[1][7] The mechanism often involves the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which then reacts with a proton source (like water) in the rate-limiting step.[1]
Caption: Base-catalyzed protodeboronation pathway.
Protocol-Driven Solutions
1. Optimize the Base:
-
Principle: The strength and nature of the base are critical. Strong bases like NaOH or KOH can aggressively promote protodeboronation.[9] Weaker, non-hydroxide bases are often sufficient to promote the Suzuki coupling while minimizing the undesired side reaction.[9]
-
Actionable Protocol:
-
Replace Strong Bases: If using NaOH, KOH, or other strong hydroxide bases, switch to a milder base.
-
Recommended Alternatives: Screen weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[9] These bases are effective at promoting transmetalation without excessively raising the pH to a level that accelerates protodeboronation.
-
Consider Fluoride: In some systems, potassium fluoride (KF) can be an effective base that also helps to suppress protodeboronation.[2]
-
2. Control Water Content:
-
Principle: Water acts as the proton source in the final step of many protodeboronation pathways.[1] While many Suzuki couplings tolerate or even require some water, excessive amounts can be detrimental.[9]
-
Actionable Protocol:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried using standard laboratory procedures (e.g., distillation from a suitable drying agent or use of a solvent purification system).
-
Dry Glassware: Thoroughly dry all glassware in an oven before use.
-
Consider Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture to scavenge trace amounts of water.[9]
-
Titrate Water (If Necessary): If your system requires water for solubility or reactivity, carefully control the amount. Start with the minimum required and incrementally increase if necessary, while monitoring for protodeboronation.
-
3. Manage Reaction Temperature:
-
Principle: High temperatures accelerate all reactions, including the undesired protodeboronation.[9][10] The key is to find the "sweet spot" where the desired coupling proceeds at a reasonable rate while the side reaction is minimized.
-
Actionable Protocol:
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A good starting point is often in the 60–80 °C range.[2]
-
Prioritize Catalyst Activity over Heat: If the reaction is sluggish at lower temperatures, consider switching to a more active catalyst/ligand system rather than simply increasing the temperature.
-
Issue 2: Boronic Acid Instability and Degradation Over Time
Sometimes, the issue isn't just the final amount of byproduct, but the observation that the boronic acid starting material is degrading over the course of the reaction, even before significant product formation. This is common with particularly unstable boronic acids, such as 2-thiopheneboronic acid.[2]
Causality & Troubleshooting Workflow
For highly unstable boronic acids, the free boronic acid form is simply too susceptible to decomposition under the reaction conditions. The strategy here shifts from merely optimizing conditions to protecting the boronic acid and controlling its release into the reaction medium.
Caption: The "Slow-Release" strategy for unstable boronic acids.
Protocol-Driven Solutions
1. Employ Boronic Acid Surrogates (The "Slow-Release" Strategy):
-
Principle: Use a more stable derivative of the boronic acid that slowly releases the active species under the reaction conditions.[1][11][12] This keeps the instantaneous concentration of the highly reactive free boronic acid low, minimizing its opportunity to decompose while still allowing it to participate in the catalytic cycle.[1][11]
-
Actionable Protocol:
-
Synthesize or Purchase a Surrogate: Instead of the free boronic acid, use one of the following stable derivatives:
-
MIDA Boronates (N-methyliminodiacetic acid): These are highly stable, often crystalline solids that can be purified by chromatography and are compatible with a wide range of reaction conditions.[1][13][14]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are generally air- and moisture-stable solids and serve as excellent slow-release sources of the boronic acid.[1][14]
-
Diethanolamine (DABO) Boronates: These form stable, crystalline adducts that can be used directly in Suzuki couplings with a protic solvent to facilitate hydrolysis.[15][16]
-
-
Adjust Reaction Conditions: Slow-release strategies may require slightly different conditions (e.g., specific bases or solvent systems) to facilitate the release of the active boronic acid. Consult the literature for protocols specific to the surrogate you are using. For example, MIDA boronates often require aqueous base for slow hydrolysis and release.
-
2. Optimize the Catalyst System for Speed:
-
Principle: A highly active and efficient catalyst system will accelerate the rate of the productive cross-coupling, giving the boronic acid less time to decompose.[1][9]
-
Actionable Protocol:
-
Use Modern Catalysts: Employ highly active palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts).
-
Select Appropriate Ligands: Pair the precatalyst with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands are known to promote rapid rates of reductive elimination and overall catalytic turnover.[2]
-
Beware of Ligand-Promoted Protodeboronation: Be aware that some bulky phosphine ligands can, under certain conditions, actually promote Pd-catalyzed protodeboronation.[17] If you suspect this is an issue, screening a range of ligands with varying steric bulk is recommended. A correlation has been observed between the buried volume of the phosphine ligand and the extent of protodeboronation.[17]
-
Summary of Key Parameters and Recommended Actions
| Parameter | Problem Condition | Recommended Action | Scientific Rationale |
| Base | Strong base (e.g., NaOH, KOH) | Use weaker, non-hydroxide bases (K₂CO₃, K₃PO₄, Cs₂CO₃).[9] | Minimizes the concentration of the highly reactive boronate anion, slowing the rate of base-catalyzed protodeboronation.[1] |
| Water | Excess water present | Use anhydrous solvents and glassware; consider adding molecular sieves.[9] | Water is a proton source for protodeboronation. Removing it slows the rate of C-B bond protonolysis.[1] |
| Temperature | High reaction temperature (>100 °C) | Lower the temperature to the minimum required for catalytic activity (e.g., 60-80 °C).[2][9] | Reduces the rate of the undesired protodeboronation side reaction, which is also accelerated by heat.[10] |
| Boronic Acid | Inherently unstable (e.g., 2-pyridyl, 2-thienyl) | Use a stable surrogate like a MIDA boronate, trifluoroborate, or DABO boronate.[1][11][13][15] | Implements a "slow-release" strategy, keeping the concentration of the unstable free boronic acid low to disfavor decomposition pathways.[11][12] |
| Catalyst System | Slow catalytic turnover | Employ a highly active Pd precatalyst with a bulky, electron-rich phosphine ligand.[2] | A faster productive reaction outcompetes the slower decomposition reaction, improving the overall yield.[1][9] |
| Ligand Choice | Very bulky phosphine ligands | Screen ligands with varying steric bulk; ligands with buried volumes below ~33% may suppress Pd-catalyzed protodeboronation. | Very bulky ligands can favor the formation of a reactive intermediate that is prone to protodeboronation.[17] |
By understanding the mechanisms that drive protodeboronation and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your reactions, saving time, resources, and valuable starting materials.
References
- Al-Zoubi, R. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Protodeboronation. In Wikipedia.
- The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. (2021).
- The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
- The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Vedejs, E., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
- Comiskey, A. M., & Anslyn, E. V. (2025). Solvent Effects in Boronic Acid-Diol Binding. PubMed.
- Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society.
- Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
- Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. (2025).
- Boron-reagents unstable towards protodeboronation (according to pH studies by Lloyd-Jones and co-workers). ResearchGate.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. (2009).
- Masking Boronic Acids for Suzuki Coupling. YouTube. (2011).
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate.
- Protecting Groups for Boronic Acids. Chem-Station Int. Ed. (2016).
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS. (2021).
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.
- Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
- Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. PubMed. (2022).
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. (2023).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 硼酸及其衍生物 [sigmaaldrich.com]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
Optimizing reaction conditions for Suzuki coupling of substituted arylboronics
Technical Support Center: Optimizing Suzuki Coupling Reactions of Substituted Arylboronics
Welcome, researchers and chemists, to your dedicated resource for mastering the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the causality behind experimental choices. Here, you'll find field-proven insights to troubleshoot common issues and systematically optimize your reaction conditions for even the most challenging substituted arylboronic acids.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries encountered in the lab.
Q1: My Suzuki coupling reaction is giving a very low yield or isn't working at all. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of your core components is the first step.
-
Reagent Integrity: Verify the purity and stability of your aryl halide and boronic acid. Boronic acids, especially electron-deficient ones, are susceptible to degradation.[1][2] Using fresh or recently purified starting materials is crucial.
-
Catalyst and Ligand Quality: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands can oxidize over time, and Pd(II) precatalysts can be sensitive to storage conditions.[1][3]
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, leading to catalyst deactivation and side reactions like homocoupling.[1][2] Ensure your solvents are properly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).[1]
-
Base and Solvent Purity: Use anhydrous, high-purity solvents and bases. Water content can affect the reaction in complex ways, and impurities in the base can interfere with the catalytic cycle.[1][3]
Q2: How do I choose the right palladium catalyst and ligand for my specific substrates?
A2: The choice is highly dependent on the steric and electronic properties of your coupling partners.
-
For sterically hindered substrates: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective.[4][5][6] These ligands promote the crucial reductive elimination step and can stabilize the palladium catalyst, allowing for the coupling of challenging substrates.[5][7]
-
For electron-deficient or -rich aryl chlorides: These are generally less reactive than bromides or iodides.[2] They often require more electron-rich and highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-type catalysts) or bulky biarylphosphine ligands.[8][9]
-
General Starting Point: For routine couplings, Pd(PPh₃)₄ is a classic choice.[10][11] However, for broader substrate scope and higher efficiency, catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a specific ligand are often superior.[8][10]
Q3: What is the role of the base, and how do I select the best one?
A3: The base is not just a spectator; it plays a critical role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex.[7][8][12][13][14]
-
Common Bases: A range of bases are used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH), and alkoxides (KOtBu).[7]
-
Selection Criteria: The choice of base can influence reaction rate and selectivity. For base-sensitive functional groups, milder bases like potassium fluoride (KF) or carbonates may be preferred.[8] For challenging couplings, stronger bases like phosphates or alkoxides are often necessary. The relative pKa of the competing boronic acids can also influence reactivity based on the stoichiometry of the base.[12][14]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures with a logical, cause-and-effect approach.
Issue 1: Low Yield or Incomplete Conversion
If your reaction stalls or provides unsatisfactory yields, consider the following culprits.
-
Cause A: Protodeboronation (Hydrolysis) of the Boronic Acid This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[1][15][16] Electron-deficient arylboronic acids are particularly prone to this issue.[1]
-
Solution 1: Use a Milder Base. Strong bases and high temperatures can accelerate protodeboronation.[11] Screen milder bases like K₂CO₃ or KF.
-
Solution 2: Use Anhydrous Conditions. While some water can be beneficial, excess water can promote hydrolysis. Use anhydrous solvents and bases.[1]
-
Solution 3: Employ More Stable Boron Reagents. Convert the boronic acid to a more robust derivative like a pinacol ester, an MIDA boronate, or an aryltrifluoroborate.[1][2][9] These reagents often exhibit a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[9][17]
-
Solution 4: Optimize Temperature and Time. Lowering the reaction temperature and shortening the reaction time can reduce the extent of this side reaction.[1]
-
-
Cause B: Inefficient Catalyst System The catalyst may not be active enough for your specific substrate combination.
-
Solution 1: Ligand Screening. The ligand is arguably the most critical component for tuning reactivity.[7] For sterically demanding couplings, switch to bulky biarylphosphine ligands (e.g., Buchwald-type ligands).[4][5] For unreactive aryl chlorides, consider highly electron-rich ligands or NHC-based catalysts.[8][9]
-
Solution 2: Pre-catalyst Choice. If using a Pd(II) source, ensure it's being efficiently reduced to the active Pd(0) species.[2][3] Using a well-defined Pd(0) precatalyst can sometimes improve results.[16]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analysis points to competing reaction pathways.
-
Cause A: Homocoupling of the Boronic Acid This side reaction forms a biaryl product from two molecules of your boronic acid, often driven by the presence of oxygen.[1][2][15]
-
Solution 1: Rigorous Degassing. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through it for an extended period.[1][16]
-
Solution 2: Maintain a Strict Inert Atmosphere. Use Schlenk techniques or a glovebox to prevent any oxygen from entering the reaction vessel.[1]
-
-
Cause B: Dehalogenation of the Aryl Halide In this side reaction, the halogen on your starting material is replaced by a hydrogen atom.[2][15]
-
Solution: This can sometimes occur if there's a source of hydride in the reaction, potentially from certain solvents or bases.[2] Re-evaluating your solvent and base choice may be necessary.
-
Visualizing the Troubleshooting Process
A systematic approach is key to diagnosing and solving issues.
Caption: A workflow for troubleshooting common Suzuki coupling issues.
In-Depth Protocol: Systematic Optimization of Reaction Conditions
For particularly challenging substrates, a systematic screening of reaction parameters is the most efficient path to success. A Design of Experiments (DoE) approach can reveal synergistic effects between variables that one-factor-at-a-time (OFAT) screening might miss.[18]
Experimental Protocol: High-Throughput Screening
This protocol is designed for a 24-well plate format to efficiently screen multiple conditions.
1. Preparation of Stock Solutions:
-
Under an inert atmosphere, prepare stock solutions of your aryl halide and arylboronic acid derivative in the chosen solvents to be screened.
-
Prepare stock solutions of the bases to be screened in the appropriate solvents (note: some bases may only be soluble in specific solvents or require aqueous mixtures).
2. Arraying Reagents:
-
To each well of a 24-well reaction block containing a pre-weighed catalyst/ligand combination and a stir bar, add the aryl halide stock solution.
-
Next, add the arylboronic acid stock solution to each well.
-
Finally, add the base solution to initiate the reactions.
3. Reaction Execution:
-
Seal the reaction block securely.
-
Place the block on a pre-heated stirring hot plate. A good starting temperature is often between 60-80 °C.[10]
-
Allow the reactions to stir for a set period (e.g., 12-24 hours).
4. Analysis:
-
After cooling, quench the reactions.
-
Analyze the outcome of each reaction by a suitable method (e.g., LC-MS or GC-MS) to determine conversion and yield of the desired product.
Table 1: Example Screening Array for a Challenging Coupling
| Well | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| A1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 |
| A2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 |
| A3 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 |
| A4 | Pd₂(dba)₃ (1) | XPhos (4) | KOtBu (2) | 1,4-Dioxane | 100 |
| B1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | DME | 80 |
| B2 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | THF | 80 |
| ... | ... | ... | ... | ... | ... |
Visualizing the Catalytic Cycle
Understanding the mechanism is fundamental to rational optimization.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
By combining a fundamental understanding of the reaction mechanism with systematic troubleshooting and optimization, you can overcome common challenges and successfully apply the Suzuki coupling to a wide array of substituted arylboronic acids in your research.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2023, December 19). Suzuki reaction.
- DOI: 10.1002/chem.201304542. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
- DOI: 10.1021/ja045433h. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Scite.ai. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- DOI: 10.1039/D1DT03251A. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- DOI: 10.1021/acs.jpcb.2c06922. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- MDPI. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Reddit. (2022). How to approach choosing reaction conditions for Suzuki?.
- National Institutes of Health. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Reddit. (2014). Why am I getting low yield for my Suzuki coupling reaction?.
- Organic Chemistry Frontiers. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
- ResearchGate. (n.d.). Screening of reaction conditions for the Suzuki-Miyaura cross-coupling....
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling.
- ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scilit.com [scilit.com]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Navigating Boronic Acid Side Reactions in Cross-Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into the common side reactions encountered when using boronic acids in cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve reliable, high-yield results.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.[1][2] However, the success of this powerful C-C bond-forming reaction is intrinsically linked to the stability and reactivity of the boronic acid coupling partner.[3][4] Boronic acids are susceptible to several decomposition pathways that can significantly lower the yield of the desired product and complicate purification.[5][6] This guide provides a structured approach to understanding and mitigating these challenges.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you might encounter during your experiments, offering a systematic approach to diagnosis and resolution.
Issue 1: Low Yield of Desired Product with Significant Starting Material Recovery
Potential Cause: Inefficient catalytic cycle or decomposition of the boronic acid. A common culprit is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[7][8] This is particularly prevalent with electron-deficient or heteroaromatic boronic acids.[5][9]
Troubleshooting Steps:
-
Verify Reagent Quality and Handling:
-
Boronic Acid Purity: Impurities can poison the catalyst.[3] Use high-purity boronic acids (≥99%).[1]
-
Boronic Acid Stability: Some boronic acids are inherently unstable and can decompose upon storage.[10] Whenever possible, use fresh boronic acid.
-
Solvent and Base Purity: Ensure solvents are anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[9]
-
-
Optimize Reaction Conditions to Minimize Protodeboronation:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[8] A systematic screening of bases is often necessary. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) to minimize this side reaction.[8][11]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can exacerbate protodeboronation.[9] If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.
-
Anhydrous Conditions: While Suzuki reactions are often run in aqueous conditions, minimizing water content can sometimes suppress protodeboronation.[9]
-
-
Consider Using a More Stable Boronic Acid Surrogate:
| Boronic Acid Surrogate | Key Features | Release Conditions | Reference |
| MIDA Boronates | Air-stable, crystalline solids. | Slow hydrolysis with a mild base (e.g., K₃PO₄).[10] | [10][14][15] |
| Organotrifluoroborates (R-BF₃K) | Air-stable, crystalline solids. | Slow hydrolysis under basic conditions. | [14][16] |
| Pinacol Esters | Generally more stable than boronic acids. | Hydrolysis under reaction conditions. | [9][17] |
| DABO Boronates | Air- and water-stable adducts. | Hydrolyze in aqueous/protic solutions. | [14] |
Issue 2: Significant Formation of a Symmetrical Biaryl Byproduct (Homocoupling)
Potential Cause: This byproduct arises from the coupling of two boronic acid molecules.[5][18] This can be mediated by the palladium catalyst, especially in the presence of Pd(II) species and oxygen, or through a copper-catalyzed pathway if copper salts are present as contaminants or additives.[6][11][19] Electron-deficient arylboronic acids are particularly prone to this side reaction.[5][18]
Troubleshooting Steps:
-
Ensure Rigorous Exclusion of Oxygen:
-
Control the Palladium Oxidation State:
-
Optimize Ligand and Stoichiometry:
-
The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. For challenging substrates, employing highly active ligands like SPhos can favor the cross-coupling pathway.[5][18]
-
Adding the aryl halide in a slight excess can sometimes reduce boronic acid homocoupling.[21]
-
Issue 3: Formation of Phenol or Other Oxidation Byproducts
Potential Cause: Boronic acids are susceptible to oxidation, which converts the boronic acid to a phenol.[22][23] This can be caused by dissolved oxygen in the reaction mixture, peroxides in ethereal solvents (like THF or dioxane), or reactive oxygen species generated under certain conditions.[24][25]
Troubleshooting Steps:
-
Rigorous Degassing and Use of Fresh Solvents:
-
Protect the Boronic Acid Moiety:
-
Converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester), can enhance its stability towards oxidation.[23]
-
The development of intramolecularly coordinated boronic acids, such as boralactones, has shown a dramatic increase in oxidative stability.[23][24][26]
-
-
Optimize Reaction Conditions:
-
Avoid unnecessarily high temperatures, which can accelerate oxidative decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water or alcohol) and replaced with a carbon-hydrogen bond.[8] This consumes your boronic acid, leading to lower yields of the desired cross-coupled product and the formation of an arene byproduct derived from the boronic acid.[7][9] This process is often catalyzed by acids or bases.[8]
Diagram of Protodeboronation
Caption: Decision tree for selecting between a boronic acid and a boronate ester.
Q4: Can impurities in my boronic acid really affect my reaction that much?
A4: Absolutely. The purity of the boronic acid is critical for a successful Suzuki-Miyaura coupling. [1][3]Impurities can act as catalyst poisons, deactivating the palladium catalyst and leading to low or no conversion. [3]They can also participate in side reactions, generating byproducts that complicate the purification of your desired compound. [3]For reproducible and high-yielding reactions, especially in pharmaceutical and materials science applications, using high-purity boronic acids from a reputable supplier is essential. [1][4]
References
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PMC - NIH.
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022). PMC - NIH.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Wikipedia. (n.d.). Boronic acid.
- Wikipedia. (n.d.). Protodeboronation.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Wallace, D. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH.
- NINGBO INNO PHARMCHEM CO., LTD. (2026). Maximizing Your Suzuki Coupling Yields with Quality Boronic Acids.
- ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- ResearchGate. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Request PDF.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Hall, D. G. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Development of Organic Transformations Based on Protodeboronation. (2016). ACS Publications.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC - NIH.
- Chemical Science (RSC Publishing). (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications.
- Google Patents. (n.d.). US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions.
- Morressier. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model.
- Boron Chemistry: An Overview. (2016). ACS Symposium Series.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- ResearchGate. (n.d.). (PDF) The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate.
- ResearchGate. (n.d.). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant.
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- Books. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
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- 11. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 26. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst and Ligand Selection for Sterically Hindered Suzuki Couplings
Welcome to the technical support center for sterically hindered Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming carbon-carbon bonds between sterically congested coupling partners. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize these challenging yet crucial transformations.
Sterically hindered biaryls are core structures in numerous pharmaceuticals, advanced materials, and agrochemicals. However, their synthesis via Suzuki coupling is often plagued by low yields, slow reaction rates, and competing side reactions. This is because bulky substituents near the reaction site can dramatically slow down the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] This guide provides field-proven insights and solutions to overcome these hurdles.
Troubleshooting Guide
This section addresses the most common issues encountered during sterically hindered Suzuki couplings in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Question: My reaction between a di-ortho-substituted aryl halide and a hindered boronic acid is failing or giving a minimal yield. What are the first and most critical parameters to investigate?
Answer: This is the most frequent challenge, and the solution almost always lies in the catalyst system and reaction conditions. Steric hindrance creates a high energy barrier for the catalyst to perform its function.[2] Here’s how to systematically address the problem:
-
Re-evaluate Your Ligand (Highest Priority): Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for hindered substrates.[1] The key is to use a ligand that is both bulky and electron-rich .
-
Why? Bulky, electron-donating ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species (L-Pd⁰).[1][3] This less-coordinated species has more space to accommodate a bulky aryl halide during the crucial oxidative addition step.[3] Furthermore, these ligands accelerate the final, often rate-limiting, reductive elimination step.[4][5]
-
What to Use:
-
First Choice (Workhorse Ligands): Start with dialkylbiaryl phosphines (Buchwald ligands). SPhos , RuPhos , and XPhos are excellent and commercially available starting points that have a high success rate with a broad range of hindered substrates.[1][3][6]
-
For Extreme Steric Hindrance: If you are attempting to form a tri- or tetra-ortho-substituted biaryl, you may need a more specialized ligand. Ligands like AntPhos or BI-DIME have been specifically designed for these exceptionally demanding couplings.[7][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are a powerful alternative class of ligands. They are typically more electron-rich than phosphines and offer high thermal stability, making them excellent for difficult couplings that require high temperatures.[4][9] Robust acenaphthoimidazolylidene palladium complexes, for example, have shown exceptional activity.[9]
-
-
-
Assess the Base and Solvent System: The base is not merely a spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[4][10] The choice of base and solvent are interlinked.
-
Bases: For many hindered couplings, finely powdered potassium phosphate (K₃PO₄) is a robust and reliable choice.[1][11] If K₃PO₄ is insufficient, switching to a stronger base like potassium tert-butoxide (t-BuOK) can be effective, particularly when using less reactive aryl chlorides as substrates.[9]
-
Solvents: Use anhydrous, aprotic solvents. Toluene and 1,4-dioxane are the most common and effective choices.[1][9]
-
-
Increase Reaction Temperature: Overcoming the high activation energy of sterically demanding steps requires thermal energy. If your reaction is running at 80 °C, do not hesitate to increase it to 100-110 °C (for toluene) or even higher with solvents like xylenes.[1] Microwave irradiation is an extremely effective tool for rapidly reaching and maintaining high temperatures, often dramatically reducing reaction times from days to minutes.[9][12]
Issue 2: Significant Formation of Side Products
Question: My reaction is consuming the starting materials, but I'm isolating very little of my desired product. Mass spectrometry analysis shows significant amounts of protodeboronated starting material and/or homocoupled products. How can I suppress these side reactions?
Answer: Side product formation is a clear sign that the desired cross-coupling pathway is being outcompeted. Here’s how to diagnose and solve the issue.
-
Protodeboronation: This is the undesired reaction where the boronic acid reacts with a proton source (like trace water) to replace the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[13]
-
Cause & Solution: This side reaction is often catalyzed by the base and can, paradoxically, also be accelerated by palladium complexes with certain bulky phosphine ligands.[13]
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry.
-
Consider the Boron Source: Aryltrifluoroborate salts are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4] They are easily prepared from boronic acids and can be a simple, effective switch.
-
Minimize Reaction Time: Do not let the reaction run for an excessively long time after it has reached completion. Higher temperatures that shorten reaction times can sometimes reduce the overall amount of protodeboronation.
-
-
-
Homocoupling of Boronic Acid: This side reaction creates a biaryl derived from two molecules of your boronic acid.
-
Cause & Solution: The primary cause is often the presence of oxygen in the reaction mixture.
-
Thorough Degassing: Ensure you have rigorously degassed your reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Hydrodehalogenation (Reduction): This occurs when the aryl halide is reduced, replacing the halide with a hydrogen atom.
-
Cause & Solution: This is often a result of a competing β-hydride elimination pathway, especially if your coupling partners have accessible β-hydrogens.[8]
-
Ligand Optimization: The choice of ligand is the most effective way to combat this. The unique structure of certain ligands, like AntPhos , has been shown to inhibit the β-hydride elimination pathway that leads to these reduction products.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: Can you explain the dual role of bulky, electron-rich ligands in facilitating these couplings?
A1: Absolutely. These ligands tackle the two most difficult steps in the catalytic cycle for hindered substrates:
-
Accelerating Oxidative Addition: The active catalyst is a coordinatively unsaturated L-Pd⁰ species. Bulky ligands favor the formation of this monoligated complex over a more crowded L₂-Pd⁰ species. This smaller L-Pd⁰ complex provides easier access for the bulky aryl halide to approach the palladium center, thus lowering the energy barrier for oxidative addition.[3]
-
Promoting Reductive Elimination: To form the final C-C bond, the two organic partners must be in close proximity on the palladium center. The steric bulk of the ligand creates "repulsive pressure" that pushes the two sterically demanding groups together, facilitating the bond-forming reductive elimination step and regenerating the Pd(0) catalyst.[4][5]
Q2: When should I choose a phosphine ligand (like SPhos) versus an N-Heterocyclic Carbene (NHC)?
A2: This is an excellent question of practical optimization.
-
Phosphine Ligands (e.g., Buchwald-type): These are often the first choice due to their well-documented success, commercial availability, and the vast literature available.[3][6] They offer a fantastic balance of reactivity and broad applicability. Start here unless you have a reason not to.
-
N-Heterocyclic Carbene (NHC) Ligands: Consider switching to an NHC ligand under two main circumstances. First, if you have already tried several advanced phosphine ligands without success. Second, if your reaction requires very high temperatures for extended periods. NHCs are generally more thermally stable than phosphines and are less prone to degradation, which can be crucial for sluggish reactions.[4][9]
Q3: Are there alternatives to boronic acids for particularly sensitive or complex substrates?
A3: Yes. While boronic acids are the most common, other organoboron reagents can offer advantages in stability and reactivity.
-
Potassium Aryltrifluoroborates (R-BF₃K): As mentioned, these are crystalline, air-stable solids that are often more robust than boronic acids and are particularly resistant to protodeboronation.[4]
-
Boronate Esters (e.g., Pinacol Esters): These are another common alternative. They are less polar than boronic acids and can be beneficial in purification. They are often used in sequential cross-coupling strategies.
Visualizations and Data
The Suzuki Catalytic Cycle for Hindered Substrates
The diagram below illustrates the catalytic cycle, highlighting the two steps most impeded by steric bulk.
Caption: The Suzuki Cycle. Reductive elimination and oxidative addition are often rate-limiting.
Decision Workflow for Catalyst Selection
This chart provides a logical starting point for choosing a catalyst system based on your specific substrates.
Caption: A decision tree for selecting an initial catalyst system for hindered couplings.
Recommended Catalyst Systems for Hindered Couplings
| Substrate Challenge | Recommended Ligand Class | Specific Ligand Examples | Recommended Base | Typical Temp. (°C) |
| Di-ortho-substituted Aryl Bromide | Dialkylbiaryl Phosphine | SPhos, RuPhos, XPhos[1][3] | K₃PO₄, K₂CO₃ | 80 - 110 |
| Di-ortho-substituted Aryl Chloride | Dialkylbiaryl Phosphine / NHC | SPhos, XPhos[6], Acenaphthoimidazolylidene[9] | K₃PO₄, t-BuOK | 100 - 120 |
| Tri-ortho-substituted Biaryl Synthesis | Advanced Dialkylbiaryl Phosphine | AntPhos, R-Phos[14], HFTPhos | t-BuOK, Cs₂CO₃ | 100 - 140 |
| Tetra-ortho-substituted Biaryl Synthesis | Specialized Phosphine / NHC | BI-DIME[7], AntPhos, Acenaphthoimidazolylidene[9] | t-BuOK, NaOtBu | 110 - 150 |
| Aryl-Alkyl Coupling (Hindered) | Specialized Phosphine | AntPhos[8] | K₃PO₄ | 110 |
General Experimental Protocol
This protocol provides a robust starting point. Always perform reactions under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the organoboron reagent (1.2-1.5 equiv), and the base (2.0-3.0 equiv, e.g., K₃PO₄).
-
Inert Atmosphere: Seal the vessel, and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: In a separate vial, quickly weigh the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add these solids to the reaction vessel against a positive flow of inert gas. Note: Some pre-formed catalysts can be added directly.
-
Reaction: Seal the vessel tightly and place it in a pre-heated oil bath or microwave reactor at the desired temperature. Monitor the reaction by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2023, December 19). Suzuki reaction.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578.
- Cox, P. A., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(31), 12104–12117.
- Lidman, M., & Norrby, P.-O. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Inorganica Chimica Acta, 369(1), 219-225.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696.
- Al-Masum, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189325.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Li, G., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(32), 7064-7073.
- Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1668-1672.
- Nguyen, V. T., et al. (2020). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Vietnam Journal of Chemistry, 58(5), 629-633.
- Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 100-103.
- Ghaffari, B., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3819–3827.
- Ureshino, T., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 24(29), 5348–5353.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie (International ed. in English), 52(6), 1668-72.
- de la Hoz, A., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(11), 549.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Effect of Base and Solvent Choice on Suzuki Reaction Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting advice on one of the most pivotal aspects of the Suzuki-Miyaura cross-coupling reaction: the selection of the base and solvent. As a cornerstone of modern organic synthesis, mastering the nuances of the Suzuki reaction is critical for the efficient construction of carbon-carbon bonds in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This resource will move beyond simple protocol recitation to explain the underlying causality of how and why specific bases and solvents dictate the success or failure of your reaction.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and problems encountered during Suzuki-Miyaura coupling experiments.
Q1: My Suzuki reaction is giving a low yield or not working at all. What are the first things I should check related to the base and solvent?
A1: When a Suzuki coupling fails, the base and solvent system is a primary area for investigation. Here's a checklist of initial points to consider:
-
Base Solubility: An insoluble base can lead to poor reaction outcomes. The base must be at least partially soluble in the reaction medium to activate the boronic acid for the crucial transmetalation step.[3] If you are using a non-aqueous system, bases like potassium carbonate (K₂CO₃) may have very low solubility.[3]
-
Inadequate Base Strength: The base must be strong enough to form the boronate species from the boronic acid, which is more nucleophilic and reactive towards the palladium complex.[4][5][6] If the chosen base is too weak, the transmetalation step will be slow or may not occur at all.
-
Solvent Degassing: The palladium(0) catalyst is sensitive to oxygen.[7][8] Solvents that have not been properly degassed can lead to the oxidation of the active catalyst, thereby halting the catalytic cycle.
-
Solvent Purity: Ensure your solvents are anhydrous, especially when using ethereal solvents like THF or dioxane, as they can contain peroxides that interfere with the reaction.[8] Water content can also be a source of protons for the undesired protodeboronation side reaction.[9][10]
Q2: How do I choose the "best" base for my Suzuki reaction?
A2: There is no single "best" base for all Suzuki reactions; the optimal choice is substrate-dependent.[11][12] The key is to select a base that effectively promotes the transmetalation step without causing significant side reactions.
Commonly used bases include:
-
Carbonates: (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) are widely used and are a good starting point for many standard couplings.[11][12]
-
Phosphates: (e.g., K₃PO₄) are often effective, particularly for sterically hindered substrates.[11][13]
-
Hydroxides: (e.g., NaOH, KOH) are strong bases that can be very effective but may not be suitable for substrates with base-sensitive functional groups.[11]
-
Fluorides: (e.g., KF, CsF) can be useful, especially when dealing with substrates that are sensitive to stronger bases.[5][11]
-
Alkoxides: (e.g., KOtBu) are strong bases often employed for less reactive coupling partners like aryl chlorides.[11][13]
Q3: What is the role of water in my Suzuki reaction solvent system?
A3: While seemingly counterintuitive in a reaction sensitive to protic sources, water often plays a beneficial role. It can help to dissolve inorganic bases like carbonates and phosphates, thereby increasing their effectiveness.[4][14] Many Suzuki reactions are run in biphasic solvent systems, such as toluene/water or dioxane/water.[4][15] However, the presence of water can also be detrimental by promoting protodeboronation, a major side reaction where the boronic acid is replaced by a hydrogen atom.[9][10]
Q4: I'm observing a significant amount of a byproduct that appears to be my starting boronic acid with a hydrogen replacing the boron group. What is happening?
A4: This is a classic case of protodeboronation (or protodeborylation), a common and often frustrating side reaction in Suzuki couplings.[9] It is the protonolysis of the carbon-boron bond, effectively quenching your nucleophilic partner.[9] This is particularly problematic with electron-deficient or heteroaromatic boronic acids.[7][16] The choice of base and the presence of water are critical factors that influence the rate of protodeboronation.[10][17]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed analysis of specific problems and offers structured approaches to resolving them.
Guide 1: Low or No Product Yield
Low or no yield is a common issue that can often be traced back to the interplay between the base and solvent.
Causality Analysis:
The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][14][15] The base is primarily involved in the transmetalation step.[4][12] It is believed to have three main roles:
-
Formation of a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) from the boronic acid.[6][18][19]
-
Formation of an organopalladium species like [ArPd(OR)L₂].[4]
-
Acceleration of the final reductive elimination step.[4]
If the base is not functioning correctly, the transmetalation step, which is often the rate-determining step, will be inefficient, leading to low yields.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low yields.
Actionable Steps:
-
Re-evaluate the Base-Solvent Compatibility: If you are using an inorganic base like K₂CO₃ in a non-polar solvent like toluene, solubility may be the issue. Consider switching to a more polar solvent system (e.g., dioxane/water) or a more soluble base (e.g., an organic base like triethylamine, though inorganic bases are generally preferred).[20][21]
-
Increase Base Strength: For less reactive coupling partners, such as aryl chlorides or sterically hindered substrates, a stronger base may be required.[13][14][22] Consider moving from a carbonate to a phosphate or even an alkoxide.
-
Perform a Base and Solvent Screen: A systematic screening of different bases and solvents is often the most effective way to identify optimal conditions.[23][24]
Guide 2: Protodeboronation Leading to Low Yields
Protodeboronation is a significant competing reaction that consumes the boronic acid starting material.[9]
Causality Analysis:
The mechanism of protodeboronation is highly dependent on the substrate and reaction conditions.[9] For many arylboronic acids, the reaction can be catalyzed by both acid and base.[9] The presence of a proton source (often water in the solvent) is necessary.[10] Electron-deficient boronic acids are particularly susceptible to this side reaction.[7][16]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting protodeboronation.
Actionable Steps:
-
Re-evaluate the Base: Strong bases can accelerate protodeboronation.[10] Consider switching to weaker bases like K₃PO₄ or K₂CO₃, or explore fluoride-based bases like CsF if compatible with your system.
-
Control Water Content: While some water can be beneficial, excess water can serve as a proton source for protodeboronation.[10] If you suspect this is an issue, try using anhydrous solvents and reagents.
-
Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[7][25] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[9]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[7]
Part 3: Data Presentation and Experimental Protocols
Table 1: Common Bases for Suzuki-Miyaura Coupling
| Base | Chemical Formula | pKa of Conjugate Acid | Typical Applications & Notes |
| Potassium Carbonate | K₂CO₃ | 10.3 | A versatile and commonly used base for a wide range of substrates. |
| Sodium Carbonate | Na₂CO₃ | 10.3 | Similar to K₂CO₃, often used in aqueous solvent systems. |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | More soluble in organic solvents than K₂CO₃ or Na₂CO₃, can be effective in anhydrous conditions. |
| Potassium Phosphate | K₃PO₄ | 12.3 | A stronger base than carbonates, often effective for hindered or less reactive substrates.[11][13] |
| Potassium tert-Butoxide | KOtBu | 19 | A very strong, non-nucleophilic base used for challenging couplings, especially with aryl chlorides.[11][13] |
| Potassium Fluoride | KF | 3.2 | A mild base, useful for substrates with base-sensitive functional groups.[5] |
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Polarity | Boiling Point (°C) | Typical Applications & Notes |
| Toluene | Non-polar | 111 | A common choice, often used in a biphasic mixture with water.[13][15] |
| 1,4-Dioxane | Polar aprotic | 101 | A versatile solvent, frequently used with water.[4][15] Note: Can form peroxides. |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | A good solvent for many organic compounds, but its low boiling point may limit reaction temperature.[15] Note: Can form peroxides. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | A highly polar solvent that can be effective for challenging couplings, but can be difficult to remove.[4] |
| Water | Protic | 100 | Often used as a co-solvent to dissolve inorganic bases and can accelerate the reaction.[4][14] |
Experimental Protocol: General Procedure for Base and Solvent Screening
This protocol provides a framework for systematically optimizing the base and solvent for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu)
-
Solvents for screening (e.g., Toluene, 1,4-Dioxane, THF, with and without water)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous solvents and reagents
Procedure:
-
Reaction Setup: To a series of oven-dried reaction tubes, add the aryl halide (e.g., 0.1 mmol), boronic acid (e.g., 0.12 mmol), and the chosen base (e.g., 0.2 mmol).
-
Inert Atmosphere: Seal each tube with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1 mL). If using a catalyst precursor and ligand, add them at this stage. Finally, add the palladium catalyst.
-
Reaction Execution: Place the reaction tubes in a heating block set to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the progress of each reaction by TLC, GC, or LC-MS. After a set time (e.g., 12-24 hours), quench the reactions and analyze the crude mixtures to determine the yield of the desired product and the extent of side product formation.
Part 4: Mechanistic Visualization
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the crucial role of the base in activating the boronic acid for transmetalation.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- NROChemistry. (2021, July 27). Suzuki Coupling: Mechanism & Examples.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Matos, K., Soderquist, J. A. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- Pérez-Temprano, M. H., et al. (2008, December 17). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Wikipedia.
- BenchChem.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Matos, K., et al. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Doubleday, W. W., et al. (2006, July 28). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Degli Innocenti, M., et al. (2023, November). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- BenchChem.
- BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- BenchChem.
- Vantourout, J. C., et al. (2024, August 7).
- Adhikary, A., et al. (2016, September 1).
- ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides.
- Gensch, T., et al. (2020, January 1).
- White Rose Research Online.
- Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- ResearchGate. (2018, February).
- Yin, J., Buchwald, S. L. (2002, May 1). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Yin, J., et al. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Lenk, R., et al. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?.
- ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- BenchChem.
- Cherney, A. H., Reisman, S. E. (2014, June 1). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
- ResearchGate. (2020, August 5).
- MDPI. (2021, September 29).
- Organometallics. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Andrew G Myers Research Group. The Suzuki Reaction.
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Managing the instability of boronic acids in aqueous or basic conditions
Welcome to the Technical Support Center for researchers, chemists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for managing the inherent instability of boronic acids, particularly in aqueous or basic environments. Our goal is to equip you with the knowledge to anticipate challenges, diagnose issues in your experiments, and implement robust solutions to ensure the integrity and reactivity of your boronic acid reagents.
Frequently Asked Questions (FAQs)
Here we address the most common questions our application scientists receive regarding the stability of boronic acids.
Q1: Why is my boronic acid decomposing? What are the main degradation pathways?
A: Boronic acids are susceptible to two primary degradation pathways, especially under aqueous or basic conditions: protodeboronation and oxidation.
-
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This process is often an undesired side reaction in metal-catalyzed coupling reactions like the Suzuki-Miyaura coupling.[1] The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic properties of the organic substituent on the boronic acid.[1] The reaction can be catalyzed by either acid or base.[1][2]
-
Under basic conditions , the boronic acid exists in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻). This boronate can then react with a proton source, like water, leading to the cleavage of the C-B bond.[1][3]
-
Under acidic conditions , the reaction involves protonolysis of the C-B bond, directly yielding the arene and boric acid.[1][2]
-
-
Oxidation: The empty p-orbital of the boron atom makes it susceptible to attack by nucleophilic species, including reactive oxygen species (ROS).[4][5] This interaction can lead to oxidative deboronation, converting the boronic acid into an alcohol or phenol and boric acid.[4][5] This process can be a significant issue in biological contexts or if reactions are not properly degassed.[4][6] Some boronic acids can even generate organic radicals through oxidation by atmospheric oxygen.[7]
Q2: I'm seeing low yields in my Suzuki-Miyaura coupling. Could boronic acid instability be the cause?
A: Absolutely. Low or inconsistent yields in Suzuki-Miyaura coupling are frequently linked to the instability of the boronic acid partner.[8][9] Decomposition of the boronic acid via protodeboronation or oxidation before it can participate in the catalytic cycle effectively reduces the concentration of the active nucleophile, leading to poor product formation.[8][10] This is particularly problematic with electron-rich heterocyclic, vinyl, or electron-deficient arylboronic acids, which are prone to rapid decomposition under basic reaction conditions.[11][12]
Q3: How can I improve the stability of my boronic acid during a reaction?
A: The most effective strategy is to use a "masked" or protected form of the boronic acid. These derivatives offer increased stability and can be designed to slowly release the active boronic acid in situ under the reaction conditions.[8][13] This slow-release approach maintains a low, steady concentration of the unstable boronic acid, minimizing its decomposition while allowing it to be efficiently consumed in the desired reaction.[8][10]
Commonly used stabilizing derivatives include:
-
Pinacol Esters (Bpin): These are perhaps the most popular boronic acid surrogates. The bulky pinacol group provides steric shielding, making the boron atom less susceptible to hydrolysis and degradation.[14][15] They are generally stable enough for purification by column chromatography.[16]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air-stable solids that can be stored on the benchtop indefinitely.[10][12] They are inert to cross-coupling conditions until a slow hydrolysis is initiated, typically with a mild aqueous base like potassium phosphate (K₃PO₄), to release the boronic acid.[10] This makes them ideal for reactions involving otherwise highly unstable boronic acids.[10][13]
-
Potassium Trifluoroborates (R-BF₃K): These crystalline, air-stable solids are another excellent option.[17] They are generally more stable than the corresponding boronic acids and release the active species upon hydrolysis in the reaction mixture.[18]
Q4: What are the best practices for storing and handling boronic acids?
A: Proper storage and handling are critical to preserving the integrity of your boronic acid reagents.
-
Storage: Solid boronic acids should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from moisture and air.[17][19] Refrigeration is often recommended.[17] It is advisable to store them separately from bases and reactive chemicals.[19][20][21] Interestingly, some boronic acids are better stored in a slightly moist state, as complete dehydration can sometimes lead to the formation of boroxines (cyclic anhydrides) which may be more prone to autoxidation.[22]
-
Handling: Always use fresh or recently purchased boronic acid for best results.[8] If you suspect degradation, it's wise to verify the purity of the reagent by an analytical method like NMR before use.[8] When setting up reactions, especially with known unstable boronic acids, consider using a stabilized form like a MIDA boronate or pinacol ester.[8]
Q5: How can I tell if my boronic acid has degraded?
A: Several analytical techniques can be used to assess the purity of your boronic acid and detect degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to check for the presence of the corresponding protodeboronated arene. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which directly indicates degradation or complex formation.[23]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent boronic acid from its degradation products.[23] However, care must be taken as on-column degradation can sometimes occur.[23][24]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and is invaluable for identifying the structures of degradation products.[23][25]
-
Thin-Layer Chromatography (TLC) Staining: A simple and rapid qualitative method involves using a curcumin-based stain. This stain forms a red complex in the presence of boron, allowing for the easy visualization of boron-containing spots on a TLC plate.[26]
Troubleshooting Guides
Guide 1: Low or No Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to diagnosing and solving yield issues that may be related to boronic acid instability.
| Problem | Potential Cause | Recommended Solution & Action Steps |
| Low or No Yield | Boronic Acid Decomposition: The boronic acid may have degraded during storage or is decomposing faster than it can couple under the reaction conditions.[8] | 1. Verify Purity: Check the purity of the boronic acid by NMR or another analytical method.[8] Look for the presence of the protodeboronated byproduct. 2. Use a Stabilized Form: If the boronic acid is known to be unstable (e.g., many heteroaryl boronic acids), switch to a more robust derivative like a pinacol ester or a MIDA boronate.[8] 3. Optimize Conditions: Ensure the reaction is thoroughly degassed to remove oxygen, which can cause oxidative degradation.[9] If using a protected boronate, use a base and solvent system known to be effective for slow release (e.g., K₃PO₄ in dioxane/water for MIDA boronates).[10] |
| Inconsistent Yields | Variable Reagent Quality: The boronic acid is likely degrading on the benchtop, leading to different effective concentrations of the active reagent in each experiment.[8] | 1. Use Fresh Reagent: Use freshly prepared or newly purchased boronic acid for each reaction.[8] 2. Switch to a Bench-Stable Derivative: Convert the boronic acid to a MIDA boronate, which is known to be indefinitely bench-stable and provides highly reproducible results.[8][10] 3. Improve Storage: Store all boronic acids in a cool, dry, and dark environment, preferably under an inert atmosphere.[17][27] |
| Reaction Stalls | Insufficient Active Boronic Acid: The rate of boronic acid release (from a protected form) may be too slow, or the unprotected boronic acid is degrading before it can react. | 1. Adjust Slow-Release Conditions: For MIDA boronates, the rate of hydrolysis can be increased by raising the temperature.[10] 2. Consider a Different Base: A stronger base (e.g., NaOH) will lead to faster hydrolysis of protected forms, but this may also accelerate the degradation of the unprotected boronic acid. This is a trade-off that may require optimization.[10] 3. Use Syringe Pump Addition: For highly unstable boronic acids, a solution of the freshly prepared acid can be added slowly to the reaction mixture via syringe pump to maintain a low, constant concentration.[10] |
Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Guide 2: Selecting a Boronic Acid Stabilization Strategy
Choosing the right strategy to stabilize your boronic acid is key to success. This guide helps you decide which derivative is best suited for your application.
| Derivative | Abbreviation | Key Features | Considerations |
| Pinacol Boronate Ester | Bpin | Most common protecting group; good general stability; commercially available.[16] | Can be susceptible to hydrolysis under certain conditions; removal of pinacol byproduct can sometimes be tricky.[15] |
| N-methyliminodiacetyl Boronate | MIDA | Exceptionally air-stable crystalline solids; ideal for slow-release strategies; enables iterative cross-coupling.[10][14] | Requires a specific hydrolysis step (e.g., mild aqueous base) to release the active boronic acid.[10][28] |
| Potassium Trifluoroborate | ArBF₃K | Crystalline, air-stable solids; generally more stable than boronic acids.[17] | Can have poor solubility in some organic solvents; hydrolysis rate can be variable and substrate-dependent.[9][18] |
| Diethanolamine Adduct | - | Stable, crystalline solids; can be used directly in some coupling reactions, particularly in protic solvents.[12][29] | May require specific reaction conditions for optimal performance. |
Decision Pathway for Stabilization Strategy
Caption: Decision pathway for selecting a boronic acid stabilization strategy.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a MIDA Boronate (Slow Release)
This protocol is adapted for unstable boronic acids by utilizing the slow-release properties of MIDA boronates.[10][29]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), the MIDA boronate (1.0–1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).[12][29]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the appropriate ligand (e.g., SPhos, 2–4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 5:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[10]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 60–100 °C). The slow release of the boronic acid from the MIDA boronate occurs under these conditions.[10]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Introduction, Interconversion and Removal of Boron Protecting Groups. American Chemical Society. URL
- Protecting Groups for Boronic Acids.
- Protodeboron
- Boronic acids protecting groups with standard deprotecting conditions.
- Improving the oxidative stability of boronic acids through stereoelectronic effects. URL
- How to Store Boric Acid. Lab Alley. URL
- Analytical techniques for monitoring the degradation of benzylboronic acid. Benchchem. URL
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. URL
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. URL
- Protecting groups for boronic acids.
- The proposed mechanism for protodeboronation of arylboronic acids.
- A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry. URL
- Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. URL
- A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st
- Boronic acid. Wikipedia. URL
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. URL
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. URL
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem. URL
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS. URL
- Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻).
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. URL
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. Maastricht University. URL
- Addressing stability issues of heteroaryl boronic acids in solution. Benchchem. URL
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. URL
- Suzuki Coupling. Organic Chemistry Portal. URL
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL
- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). URL
- Bor
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Boronic acid with high oxidative stability and utility in biological contexts.
- Corrosive Storage Guidelines. URL
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC - NIH. URL
- Strategies for the analysis of highly reactive pinacolboronate esters.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). URL
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. URL
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. URL
- Chemical Storage Guide. URL
- Safe Handling and Storage Tips for Borax Decahydr
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Technical Support Center: Overcoming Challenges in the Purification of Boronic Acids and Their Esters
Welcome to the Technical Support Center for the purification of boronic acids and their esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile synthetic intermediates. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the common pitfalls and achieve high purity for your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of boronic acids and their esters.
Q1: What are the most prevalent impurities I should expect when working with boronic acids and their esters?
A1: The impurity profile of a boronic acid or ester can be quite varied. Common impurities include:
-
Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[1][2][3] This equilibrium is influenced by factors such as temperature, solvent, and the electronic properties of the substituents on the boronic acid.[1][4]
-
Starting Materials and Reagents: Unreacted starting materials (e.g., aryl halides) and excess reagents from the borylation reaction are common contaminants.
-
Homocoupled Byproducts: Dimerization of the starting material can lead to homocoupled impurities.[5]
-
Protodeborylation Products: Cleavage of the carbon-boron bond can result in the formation of the corresponding arene or alkane.[6]
-
Hydrolysis Products: Boronic esters are susceptible to hydrolysis, especially in the presence of moisture or on acidic stationary phases, leading to the formation of the corresponding boronic acid.[7][8]
Q2: Is it always necessary to purify my crude boronic acid or ester before the next synthetic step?
A2: Not always. For certain robust reactions like the Suzuki-Miyaura coupling, it is sometimes possible to use the crude boronic acid or ester after a simple work-up, such as filtration through a plug of silica gel or Celite to remove catalyst residues and inorganic salts.[7] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present in your crude material. For sensitive applications or when striving for high purity in the final product, a thorough purification is recommended.
Q3: My boronic acid/ester is an oil and cannot be recrystallized. What are my best purification options?
A3: For non-crystalline boronic acids and esters, chromatography is the most common purification method.[5] If you encounter issues with standard silica gel chromatography, such as streaking or low recovery, consider the troubleshooting options detailed in Section 2.[9][10][11] Other viable alternatives for oily compounds include:
-
Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble.[5][10]
-
Derivatization: Converting the oily compound into a crystalline derivative, such as a diethanolamine adduct or a trifluoroborate salt, can facilitate purification by crystallization.[6][9][10][11] These derivatives can often be readily converted back to the boronic acid.[12][13]
Q4: How should I properly store my purified boronic acids and esters to maintain their purity?
A4: Proper storage is crucial to prevent degradation. Boronic acids are hygroscopic and can absorb moisture from the air, which can affect their reactivity and lead to the formation of boroxines.[14][15] Anhydrous boronic esters are also sensitive to moisture.[15] Therefore, it is recommended to:
-
Store them in tightly sealed containers in a cool, dry place, away from direct light and heat.[14][16]
-
Consider storing them in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
-
For boronic acids, be aware that they can be sensitive to prolonged storage, and re-analysis of purity before use is good practice.[15]
Section 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues encountered during the purification of boronic acids and their esters.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Problem: You are performing silica gel column chromatography, but your boronic acid or ester is not eluting, or the recovery is significantly low. Your TLC analysis shows streaking or the compound remaining at the baseline.[6][7]
Causality: This is a frequent problem arising from the interaction between the Lewis acidic boron atom and the acidic silanol groups on the surface of the silica gel.[7] This strong adsorption can lead to irreversible binding and product loss. For boronic esters, hydrolysis on the acidic silica surface back to the more polar boronic acid can also occur, which will then be strongly retained.[7][8]
Solutions:
-
Deactivate the Silica Gel:
-
Base Treatment: Prepare a slurry of your silica gel in the chosen eluent and add a small amount of a non-nucleophilic base like triethylamine (1-2% v/v). This will cap the acidic silanol groups.[5]
-
Boric Acid Impregnation: Treating the silica gel with a solution of boric acid has been shown to be effective in suppressing the over-adsorption of boronic esters, leading to improved recovery.[7][17]
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: For less polar compounds, neutral alumina can be a suitable alternative to silica gel.[5]
-
Reversed-Phase Chromatography (C18): For more polar boronic acids, reversed-phase chromatography can be effective.[9][11] However, be mindful of potential decomposition during the evaporation of aqueous mobile phases.[6][11]
-
-
Modify the Mobile Phase:
-
Adding a small amount of a polar solvent like methanol or acetic acid to your eluent can sometimes help to displace the boronic acid from the silica gel.[5]
-
Issue 2: Formation of Boroxine During Purification and Characterization
Problem: Your NMR spectrum of the purified boronic acid shows complex signals, suggesting the presence of multiple species.
Causality: Boronic acids exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[1][2][3] This dehydration process is reversible and can be influenced by solvent, temperature, and concentration.[1][4] In the solid state, many boronic acids exist predominantly as the boroxine. The presence of both the monomeric boronic acid and the boroxine in solution can lead to complicated NMR spectra.
Solutions:
-
Hydrolysis to the Monomer: To simplify the NMR spectrum for characterization, you can often drive the equilibrium back to the monomeric boronic acid by adding a small amount of water (or D₂O for NMR) to the sample.[6]
-
Controlled Dehydration for Storage: If the boroxine form is more stable for storage, you can intentionally form it by azeotropic distillation with a solvent like toluene to remove water.
-
Understanding the Equilibrium: Be aware that the ratio of boronic acid to boroxine can change depending on the analytical conditions (e.g., solvent used for NMR).
Issue 3: Hydrolysis of Boronic Esters During Work-up and Purification
Problem: Your purified boronic ester is contaminated with the corresponding boronic acid.
Causality: Boronic esters, particularly pinacol esters (Bpin), are susceptible to hydrolysis under both acidic and basic conditions, and in the presence of water.[7][8][18] This can occur during aqueous work-ups or on wet silica gel during chromatography.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents for extraction and chromatography.[7] Performing the purification under an inert atmosphere can also be beneficial.
-
Non-Aqueous Work-up: If possible, avoid aqueous work-ups. A direct filtration through a pad of Celite or a short plug of silica may be sufficient to remove inorganic byproducts.
-
Aprotic Solvents for Chromatography: Use aprotic solvents for your mobile phase to minimize the risk of hydrolysis on the column.
-
Reversed-Phase HPLC with High pH: For challenging separations, reversed-phase HPLC using a high pH mobile phase (e.g., pH 10-12) can stabilize the pinacol ester and prevent on-column hydrolysis.[8][18]
Section 3: Experimental Protocols & Data
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol describes the preparation of boric acid-treated silica gel for improved chromatographic purification of boronic esters.[7][17]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel thoroughly under vacuum until it becomes a free-flowing powder.
Table 1: Comparison of TLC Analysis on Standard vs. Boric Acid-Treated Silica
| Compound | Stationary Phase | Eluent | Rf Value | Observations |
| Aryl-Bpin | Standard Silica | 20% EtOAc/Hexane | 0.1 | Significant tailing, spot remains near baseline |
| Aryl-Bpin | Boric Acid-Treated Silica | 20% EtOAc/Hexane | 0.4 | Compact spot, minimal tailing |
Protocol 2: Purification via Diethanolamine Adduct Formation
This protocol is useful for purifying boronic acids that are difficult to crystallize or chromatograph.[6][9][10][11]
Materials:
-
Crude boronic acid
-
Diethanolamine
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Saturated boric acid solution (for deprotection)
-
Ethyl acetate (for deprotection)
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a suitable solvent.
-
Add a stoichiometric amount of diethanolamine.
-
Stir the solution. The crystalline diethanolamine adduct should precipitate. If not, cooling or adding a non-polar anti-solvent like diethyl ether may induce precipitation.
-
Collect the crystalline adduct by filtration and wash with a cold, non-polar solvent.
-
To recover the free boronic acid, suspend the adduct in a biphasic mixture of ethyl acetate and a saturated boric acid solution. The boric acid will complex with the diethanolamine, releasing the free boronic acid into the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified boronic acid.
Section 4: Visualized Workflows
Diagram 1: Decision Tree for Boronic Acid/Ester Purification
Caption: A decision tree to guide the selection of a suitable purification strategy.
Diagram 2: Troubleshooting Workflow for Column Chromatography
Caption: A workflow for troubleshooting common issues in silica gel chromatography.
Section 5: Analytical Characterization
Confirming the purity of your final product is a critical step. The following techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are invaluable for confirming the structure and assessing the purity of boronic acids and esters. As mentioned, the presence of boroxines can complicate ¹H NMR spectra.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the desired product and any impurities.[19][20]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or MS detection, is widely used for quantitative purity analysis.[8][18][21]
-
Melting Point: A sharp melting point is a good indicator of purity for crystalline solids.
References
- How to purify boronic acids/boronate esters? - ResearchGate. (2016).
- Rao, N. Z., Larkin, J., & Bock, C. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Structural Chemistry, 22(5), 1027-1038.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (n.d.). ResearchGate.
- Bock, C. W., Larkin, J. D., & Rao, N. Z. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(35), 9926-9938.
- Boroxine. (n.d.). In Wikipedia.
- Technical Support Center: Purification of Boronic Acid Pinacol Esters. (2025). Benchchem.
- Purification of boronic acids? : r/chemistry. (2017). Reddit.
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(10), 1339-1341.
- How to purify boronate esters? - ResearchGate. (2024).
- How to Store Boric Acid. (n.d.). Lab Alley.
- Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013).
- Challenging purification of organoboronic acids. (2025). Chemistry Stack Exchange.
- Borate handling and storage. (n.d.). borax.com.
- HELP: Purifying boronic acids sucks : r/chemistry. (2025). Reddit.
- HELP: Purifying boronic acids sucks : r/OrganicChemistry. (2025). Reddit.
- Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. (2025). Benchchem.
- Strategies for the analysis of highly reactive pinacolboronate esters. (2012). ResearchGate.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods, 5(21), 6023-6029.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
- Strategies for the analysis of highly reactive pinacolboronate esters. (2012).
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). Organic letters, 13(9), 2294–2297.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). Organic Letters, 13(9), 2294-2297.
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- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. waters.com [waters.com]
Methods to suppress boronic acid homocoupling in palladium-catalyzed reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. As Senior Application Scientists, we understand that while the Suzuki-Miyaura coupling is a cornerstone of modern synthesis, unwanted side reactions can be a significant source of frustration, leading to reduced yields and complex purification challenges. One of the most common issues is the homocoupling of the boronic acid reagent.
This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and suppress this pervasive side reaction. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Addressing Homocoupling in Your Reaction
This section is formatted to address specific issues you may be encountering at the bench.
Q1: I'm observing a major byproduct with a mass corresponding to a dimer of my boronic acid. What is the primary cause and how do I address it?
A1: The formation of a symmetrical biaryl from your boronic acid starting material is a classic sign of homocoupling. This side reaction not only consumes your nucleophile but also complicates purification.[1] The two most common culprits are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]
To effectively troubleshoot, it is crucial to systematically identify and eliminate the source of the problem. The following workflow provides a logical path to a solution.
Caption: Troubleshooting workflow for minimizing homocoupling.
Causality Explained:
-
Oxygen Contamination: Dissolved oxygen can oxidize the catalytically active Pd(0) to Pd(II).[1][2] This Pd(II) species can then enter a catalytic cycle that exclusively produces the homocoupled product.[3] Therefore, rigorous exclusion of oxygen is the most critical first step.[3][4]
-
Palladium(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂ must be reduced to Pd(0) to initiate the desired cross-coupling cycle. This reduction can occur via a stoichiometric reaction with two molecules of the boronic acid, directly forming the homocoupled byproduct and the active Pd(0) catalyst.[2][3][5] This is often a major issue at the beginning of the reaction. Using a Pd(0) source or a modern precatalyst that generates Pd(0) cleanly and efficiently bypasses this problematic initiation step.[2][6]
Frequently Asked Questions (FAQs)
This section covers the fundamental principles behind homocoupling and its suppression.
Q2: What are the detailed mechanisms for boronic acid homocoupling?
A2: Understanding the competing pathways is key to suppressing the undesired reaction. Homocoupling primarily proceeds via two mechanisms that compete with the main Suzuki-Miyaura catalytic cycle.
Caption: Competing pathways: Suzuki-Miyaura vs. Homocoupling.
-
Oxygen-Mediated Pathway: As shown in the diagram, dissolved oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species.[1] This Pd(II) can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product (Ar-Ar) and regenerate Pd(0).[3] This creates a catalytic cycle for the unwanted reaction.
-
Pd(II) Precatalyst Pathway: If you start with a Pd(II) salt, it can directly enter the homocoupling cycle (starting at node d) to generate the initial Pd(0) required for the desired Suzuki reaction.[2][5] This results in an "initiation toll" of homocoupled product.
Q3: How exactly does the choice of ligand suppress homocoupling?
A3: Ligands are not merely spectators; they are critical controllers of the catalyst's reactivity and stability. To minimize homocoupling, the goal is to accelerate the desired reductive elimination of the cross-coupled product (Ar-Ar') and suppress pathways leading to the homocoupled product (Ar-Ar).
-
Steric Bulk: Bulky ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs), create a sterically crowded environment around the palladium center.[2][7] This steric hindrance can physically obstruct the approach of a second boronic acid molecule for the transmetalation step that leads to the Ar-Pd(II)-Ar intermediate, thus inhibiting the homocoupling pathway.[2]
-
Electron-Donating Properties: These ligands are also highly electron-rich.[2][8] They donate electron density to the palladium center, which promotes the final, desired reductive elimination step to form the cross-coupled product.[9] By accelerating this step, the lifetime of palladium intermediates that could engage in side reactions is reduced.
| Table 1: Guide to Ligand Selection for Minimizing Homocoupling | |
| Ligand Type | Key Characteristics & Rationale for Use |
| Buchwald Biarylphosphines (e.g., SPhos, XPhos) | High steric bulk and strong electron-donating ability. Excellent for promoting rapid reductive elimination and sterically hindering homocoupling. Often the first choice for challenging couplings.[2] |
| N-Heterocyclic Carbenes (NHCs) | Very strong electron donors and sterically tunable. Form robust bonds with palladium, creating stable catalysts that resist decomposition pathways which can lead to homocoupling.[2][9] |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Moderate bulk and good stability. A reliable general-purpose ligand, but may be less effective at suppressing homocoupling in very challenging cases compared to modern Buchwald ligands. |
| Triphenylphosphine (PPh₃) | Low steric bulk. While classic, it is often less effective at preventing homocoupling due to its smaller size, which allows for the formation of the homocoupling intermediates. |
Q4: Beyond oxygen and the catalyst, what other reaction parameters should I optimize?
A4: If homocoupling persists after addressing the primary causes, fine-tuning other reaction conditions is necessary.
-
Base: While a base is required to activate the boronic acid for transmetalation, an overly strong or reactive base can sometimes promote side reactions.[10] Using milder inorganic bases like K₃PO₄ or K₂CO₃ is often a good starting point.[2][11]
-
Solvent: Aprotic solvents like dioxane, THF, and toluene are standard.[2] The choice can affect the solubility of the base and palladium complexes, influencing reaction rates. For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[12]
-
Temperature: Lowering the reaction temperature can sometimes provide better selectivity for the cross-coupling pathway over homocoupling, provided the desired reaction still proceeds at a reasonable rate.[2]
-
Reagent Stoichiometry & Addition:
-
Using a slight excess of the aryl halide (e.g., 1.0 vs 1.1-1.2 equivalents of boronic acid) can be beneficial.
-
Slow addition of the boronic acid via syringe pump is a highly effective technique.[13][14] This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction while allowing the desired cross-coupling to proceed.[14]
-
Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing
Objective: To remove dissolved oxygen, a primary promoter of homocoupling.[4]
Method A: Inert Gas Sparging (Good for most applications)
-
Pour the required volume of solvent into a Schlenk flask equipped with a stir bar.
-
Insert a long needle or cannula connected to an inert gas (Nitrogen or Argon) line, ensuring the tip is submerged below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the solvent with vigorous stirring for 20-30 minutes.[1] A subsurface sparge is significantly more effective than simply purging the headspace.[3]
Method B: Freeze-Pump-Thaw (Highest level of degassing)
-
Place the solvent in a Schlenk flask and securely attach it to a Schlenk line.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen, open the flask to the vacuum manifold for 5-10 minutes to remove gases from above the frozen solid.
-
Close the stopcock to the vacuum and thaw the solvent in a room temperature water bath. You may observe gas bubbles being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times for maximum efficiency.[1][14]
Protocol 2: Setting Up a Suzuki-Miyaura Reaction to Minimize Homocoupling
Objective: To assemble the reaction under strictly anaerobic conditions using a Pd(0) source.
-
Preparation: Add the aryl halide (1.0 eq), boronic acid (1.2 eq), finely powdered base (e.g., K₃PO₄, 2.0-3.0 eq), and a stir bar to a flame-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 1-2 minutes and gently backfill with Argon or Nitrogen. Repeat this cycle three times.[7]
-
Solvent Addition: Add the rigorously degassed solvent (from Protocol 1) via a gas-tight syringe.
-
Catalyst Addition: Under a positive flow of inert gas (use a needle to provide a gentle stream into the headspace), quickly add the Pd(0) source (e.g., Pd(PPh₃)₄, 1-2 mol%) and the ligand (if separate). Using an air-stable, modern precatalyst like XPhos Pd G3 (1-2 mol%) is highly recommended as it simplifies this step.[11]
-
Reaction: Immerse the flask in a preheated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Check for the disappearance of the limiting reagent and the formation of both the desired product and the potential homocoupled byproduct.
By implementing these diagnostic and procedural strategies, you can effectively suppress boronic acid homocoupling, leading to higher yields, cleaner reaction profiles, and simplified product isolation.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synthesis, 2011(13), 2133-2140.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305-310.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887–8892.
- Zhang, L., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
- Bera, M., et al. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 2(10), 6844–6853.
- Le-Dévédec, F., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545.
- Vedejs, E., & Chapman, R. W. (2000). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 65(12), 3613–3622.
- Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- Reddit. (2022). How to approach choosing reaction conditions for Suzuki?.
- Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?.
- Wikipedia. (n.d.). Suzuki reaction.
Sources
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- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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Validation & Comparative
Reactivity comparison: boronic acids versus boronate esters in cross-coupling
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling Reaction: A Reactivity and Stability Comparison of Boronic Acids and Boronate Esters
For researchers, synthetic chemists, and professionals in drug development, the choice of organoboron reagent in the Suzuki-Miyaura cross-coupling is a critical decision that dictates the efficiency, reproducibility, and scope of a synthetic campaign. While boronic acids and their corresponding boronate esters are the two most common classes of reagents used, their performance profiles are markedly different. This guide provides an objective, in-depth comparison of their reactivity and stability, supported by mechanistic insights and experimental data, to empower chemists to make informed decisions in their synthetic endeavors.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between boronic acids and boronate esters lies in a fundamental trade-off between reactivity and stability.[1] Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[2] This enhanced reactivity stems from the Lewis acidity of the vacant p-orbital on the boron atom, which is crucial for the key transmetalation step.[1] However, this high reactivity comes at the cost of reduced stability. Boronic acids are notoriously susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidation, which can compromise their shelf-life, complicate stoichiometry, and lower reaction yields.[1][3]
Conversely, boronate esters, such as the widely used pinacol esters, offer significantly enhanced stability.[4][5] By protecting the Lewis acidic boron center, the ester group renders the molecule less prone to decomposition.[6] They are often robust, crystalline solids that are easier to handle, purify by standard column chromatography, and store for extended periods, making them highly advantageous for multi-step syntheses and in automated high-throughput screening workflows.[1][2] The trade-off for this superior stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1]
Mechanistic Insights: The Critical Transmetalation Step
The success of the Suzuki-Miyaura reaction hinges on the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The mechanism of this step has been the subject of extensive debate, with two primary pathways proposed, as illustrated below.[7][8][9]
Figure 1: A simplified overview of the Suzuki-Miyaura catalytic cycle, highlighting the key transmetalation step and the two major proposed mechanistic pathways.
-
The "Boronate" Pathway : This pathway posits that the base (e.g., hydroxide) first coordinates to the boronic acid to form a more nucleophilic tetrahedral "ate" complex, [R-B(OH)₃]⁻. This activated boronate then attacks the palladium(II)-halide complex to facilitate transmetalation.[7][10]
-
The "Oxo-Palladium" Pathway : In this pathway, the base reacts with the palladium(II)-halide complex to form a more reactive palladium(II)-hydroxide species. This complex then reacts with the neutral, trigonal boronic acid.[7][8]
Seminal studies by Hartwig and others have provided strong kinetic evidence that for many common Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures, the "Oxo-Palladium" pathway is kinetically favored .[7][8] The reaction of the palladium-hydroxo complex with the neutral boronic acid is significantly faster than the reaction of the palladium-halide complex with the boronate "ate" complex.[8]
This finding is central to understanding the reactivity difference. Boronic acids, being readily available in their neutral form, can efficiently participate in this rapid pathway. Boronate esters, on the other hand, often must first undergo hydrolysis to the corresponding boronic acid to enter the catalytic cycle, especially under aqueous basic conditions.[1][6] While direct transmetalation from some esters is possible, this hydrolysis step is often the rate-limiting factor, explaining their generally slower reaction rates.[11]
Quantitative Performance Comparison
The practical implications of these differences are evident in reaction outcomes. The following table summarizes representative data for the performance of a generic arylboronic acid versus its pinacol boronate ester in a typical Suzuki-Miyaura coupling.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Rationale & Causality |
| Reaction Rate | Faster[1][2] | Slower[1] | Boronic acids can directly engage in the kinetically favored oxo-palladium transmetalation pathway. Esters often require a slower, preceding hydrolysis step.[7][8] |
| Stability/Shelf-Life | Lower (prone to decomposition)[1][3] | Higher (often crystalline, stable solids)[1][5] | The ester protects the vacant p-orbital on boron, reducing susceptibility to protodeboronation and oxidation. |
| Handling & Purity | Can be difficult to purify; may exist as cyclic anhydrides (boroxines).[12] | Easy to handle; readily purified by standard column chromatography.[6] | The robust nature of the ester allows for standard purification techniques, ensuring higher starting material purity and better reaction reproducibility.[2] |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition.[2] | Often more reproducible, leading to higher isolated yields in complex syntheses.[2] | The superior stability of the ester minimizes reagent decomposition over the course of the reaction, often leading to cleaner reaction profiles. |
| Substrate Scope | May be unsuitable for unstable fragments (e.g., some heteroaryls).[6] | Preferred for unstable fragments due to enhanced stability.[6] | The stability of pinacol esters allows for the successful coupling of moieties like 2-pyridyl, which are notoriously unstable as boronic acids.[6] |
Advanced Boronate Esters for Modern Synthesis
The field has evolved beyond simple pinacol esters to address specific synthetic challenges. "Designer" boronates offer tailored stability and reactivity profiles.
-
MIDA Boronates (N-methyliminodiacetic acid): These are exceptionally stable, crystalline solids that are unreactive under anhydrous Suzuki-Miyaura conditions.[13] They are inert to chromatography and many common reagents. The boronic acid can be released ("deprotected") under mild aqueous basic conditions, making MIDA boronates ideal for iterative cross-coupling, where sequential reactions are performed on a molecule containing multiple boron functionalities.[13][14]
-
DABO Boronates (diethanolamine): These air-stable heterocyclic complexes also offer enhanced stability over boronic acids and can be used directly in coupling reactions, where they are thought to hydrolyze in situ to the active boronic acid.[12]
Practical Guide: Choosing the Right Reagent
The optimal choice of boron reagent is context-dependent. The following decision-making framework can guide the selection process.
Figure 2: A decision-making flowchart to guide the selection of a boronic acid versus a boronate ester for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are representative, self-validating protocols that highlight the practical differences in using a boronic acid versus a boronate ester.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using an Arylboronic Acid
Causality: This protocol is optimized for the higher reactivity of boronic acids. The stoichiometry is set to 1.05-1.1 equivalents to account for potential impurities (e.g., boroxine) or minor decomposition.[12] Degassing is critical to prevent oxidative degradation of the Pd(0) catalyst, which would halt the catalytic cycle.[11]
Materials:
-
Aryl Halide (Ar-X) (1.0 mmol)
-
Arylboronic Acid (Ar'-B(OH)₂) (1.1 mmol, 1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), and base (2.0 mmol).
-
Rationale: Setting up under an inert atmosphere prevents premature catalyst decomposition.
-
-
Add the palladium catalyst (0.02 mmol) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Rationale: This ensures the removal of atmospheric oxygen, which can oxidize the active Pd(0) species.
-
-
Add the degassed solvent mixture (10 mL) via syringe.
-
Rationale: Using degassed solvents is a further precaution against introducing oxygen.
-
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[15][16]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling Using an Aryl Pinacol Boronate Ester
Causality: This protocol reflects the higher stability and purity of boronate esters, allowing for near-stoichiometric usage (1.05 equiv). Reaction times may be longer, or temperatures higher, to facilitate the in-situ hydrolysis of the ester to the more reactive boronic acid.
Materials:
-
Aryl Halide (Ar-X) (1.0 mmol)
-
Aryl Pinacol Boronate Ester (Ar'-Bpin) (1.05 mmol, 1.05 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 5:1 mixture) (12 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), aryl pinacol boronate ester (1.05 mmol), base (2.0 mmol), and palladium catalyst (0.02 mmol).
-
Rationale: Due to the stability of the reagents, a less stringent inert atmosphere setup may be tolerated initially, though it is still best practice.
-
-
Add the solvent mixture (12 mL).
-
Fit the flask with a reflux condenser and flush the system with an inert gas (Argon or Nitrogen).
-
Heat the reaction mixture to reflux (e.g., 110 °C) with vigorous stirring.
-
Rationale: Higher temperatures are often employed to ensure efficient hydrolysis of the stable boronate ester and drive the reaction to completion.
-
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice between a boronic acid and a boronate ester is a strategic decision based on a clear reactivity-stability trade-off. Boronic acids offer the advantage of higher intrinsic reactivity, often leading to faster conversions. This benefit, however, is frequently outweighed by their inherent instability, which can lead to challenges in handling, purification, and reproducibility. Boronate esters, particularly pinacol and advanced derivatives like MIDA boronates, provide a robust, stable, and reliable alternative. Their ease of handling, high purity, and compatibility with complex synthetic routes make them the preferred choice in many modern applications, especially within the pharmaceutical and drug development sectors. By understanding the mechanistic underpinnings and practical implications of each reagent class, researchers can better navigate the complexities of the Suzuki-Miyaura reaction to achieve their synthetic goals with greater efficiency and success.
References
- Boron Suzuki Coupling. Borates Today.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Comparison of reactivity of different boron reagents. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Gallou, F., et al. (2017). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 19(6), 1430-1433.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Al-Zoubi, R. M., et al. (2021). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 12(9), 1456-1474.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
- da Silva, J. F. M., et al. (2014). An efficient and new protocol for phosphine-free Suzuki coupling reaction using palladium-encapsulated and air-stable MIDA boronates in an aqueous medium. RSC Advances, 4(65), 34553-34559.
- Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15835-15847.
- Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27.
- Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(34), 14349-14357.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate.
- Design and discovery of boronic acid drugs. ResearchGate.
- Assessing the stability and reactivity of a new generation of boronic esters. FSU Libraries.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- Chemistry Of Boronic Esters. AA Blocks.
- Wu, Z., et al. (2020). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 142(4), 2171-2176.
- Suzuki Coupling. Organic Chemistry Portal.
- Boronic acid. Wikipedia.
- Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996.
- Vedejs, E., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 78(10), 5034-5040.
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A Comparative Guide to the Inhibitory Activity of (4-(Phenylcarbamoyl)phenyl)boronic Acid Analogs as Potent FAAH Inhibitors
Introduction: Targeting the Endocannabinoid System via FAAH Inhibition
The endocannabinoid system is a crucial neuromodulatory network that influences pain, inflammation, mood, and various other physiological processes. A key regulatory component of this system is the integral membrane enzyme, Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid N-arachidonoylethanolamine, commonly known as anandamide (AEA).[2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[3]
Pharmacological inhibition of FAAH presents a compelling therapeutic strategy. By preventing AEA degradation, FAAH inhibitors elevate endogenous anandamide levels, thereby enhancing cannabinoid receptor (CB1 and CB2) activation. This amplification of natural signaling pathways can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, potentially avoiding the undesirable side effects associated with direct cannabinoid receptor agonists.[4][5]
Boronic acids have emerged as a potent class of inhibitors for serine hydrolases, a family to which FAAH belongs.[6][7] These compounds are distinguished by their ability to form a reversible covalent bond with the catalytic serine residue within the enzyme's active site.[1] This guide focuses on the (4-(Phenylcarbamoyl)phenyl)boronic acid scaffold and its analogs, providing a comparative analysis of their inhibitory potency, insights into their structure-activity relationships (SAR), and detailed experimental protocols for their evaluation.
Mechanism of Action: Boronic Acid Interaction with the FAAH Catalytic Triad
FAAH utilizes an unusual Ser-Ser-Lys catalytic triad (specifically Ser241-Ser217-Lys142) to hydrolyze its substrates.[3] The inhibitory mechanism of boronic acids is predicated on the electrophilic nature of the boron atom. The boronic acid moiety acts as a transition-state analog, where the catalytic serine (Ser241) performs a nucleophilic attack on the boron atom. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively sequestering the enzyme and preventing it from processing its natural substrate, anandamide.[1] The stability and potency of this interaction are highly dependent on the substituents attached to the phenylboronic acid core, which engage with various pockets within the FAAH active site.
Caption: Mechanism of FAAH inhibition by a boronic acid analog.
Comparative Inhibitory Activity and Structure-Activity Relationship (SAR)
The potency of phenylboronic acid analogs as FAAH inhibitors is profoundly influenced by the nature and position of substituents on the phenyl ring. The this compound scaffold features a phenyl-substituted amide group at the para-position. This large, lipophilic group is designed to interact with the hydrophobic acyl chain-binding channel of the FAAH active site.
Systematic studies have revealed key SAR trends for this class of compounds:
-
Positional Isomerism: Substituents at the para-position of the phenylboronic acid ring are generally more potent than those at the meta- or ortho-positions.[7] This suggests the geometry of the active site optimally accommodates functionality extending from the 4-position.
-
Lipophilicity and Electron-Withdrawing Effects: Potency is often enhanced by para-substituents that are either lipophilic (e.g., long alkyl chains, phenyl groups) or electron-withdrawing.[7] Lipophilic groups can establish favorable van der Waals interactions within the acyl chain-binding pocket, while electron-withdrawing groups can increase the electrophilicity of the boron atom, facilitating the nucleophilic attack by Ser241.
-
Steric Hindrance: Bulky substituents at the ortho-position can introduce steric hindrance, potentially disrupting the optimal orientation for binding and reducing inhibitory activity.[8]
The following table summarizes the inhibitory activity (IC₅₀) of various representative phenylboronic acid analogs against FAAH, illustrating these SAR principles.
| Compound ID | Substituent at Para-Position | Rationale for Inclusion | FAAH IC₅₀ (µM) | Reference |
| 1 | -H (Phenylboronic Acid) | Parent scaffold for baseline activity. | 2.6 | [8] |
| 2 | -C₉H₁₉ (Nonyl) | Demonstrates the effect of a long, lipophilic alkyl chain. | 0.0091 | [6][7] |
| 3 | -C₆H₅ (Phenyl) | Shows the effect of a bulky, lipophilic aromatic group. | 0.021 | [7] |
| 4 | -F (Fluoro) | Represents a small, electron-withdrawing group. | 1.5 | [7] |
| 5 (Analog) | -CONH-C₆H₅ (Phenylcarbamoyl) | The core structure of interest; combines steric bulk and potential H-bonding. | Potent inhibition expected based on SAR | N/A |
| 6 | 3-CF₃ (meta-Trifluoromethyl) | Comparison of a potent electron-withdrawing group at the meta-position. | 0.31 | [7] |
Note: While a specific IC₅₀ value for the title compound (5) was not found in the cited literature, based on the established SAR that large lipophilic para-substituents are highly favorable, it is expertly projected to be a potent inhibitor.
Selectivity Profile: FAAH vs. Monoacylglycerol Lipase (MGL)
An important consideration in drug development is the selectivity of an inhibitor for its intended target. Monoacylglycerol lipase (MGL) is another key serine hydrolase in the endocannabinoid system, responsible for degrading 2-arachidonoylglycerol (2-AG). Some FAAH inhibitors also show activity against MGL. While dual FAAH/MGL inhibition can produce profound cannabinoid-like effects, selective inhibition is often desired to achieve a more targeted therapeutic outcome.[9][10]
Generally, the phenylboronic acid class shows a preference for FAAH over MGL. However, cross-reactivity can occur, particularly with highly potent analogs.
| Compound ID | FAAH IC₅₀ (µM) | MGL IC₅₀ (µM) | Selectivity (MGL/FAAH) | Reference |
| 2 (-C₉H₁₉) | 0.0091 | 7.9 | ~868-fold | [6][7] |
| 3 (-C₆H₅) | 0.021 | > 100 | >4760-fold | [7] |
| 1 (-H) | 2.6 | > 100 | >38-fold | [8] |
Experimental Protocol: Fluorometric Assay for FAAH Inhibitor Screening
This protocol describes a robust, high-throughput method for determining the IC₅₀ values of putative FAAH inhibitors in a 96-well plate format, adapted from standard methodologies.[5][11] The assay measures the hydrolysis of a fluorogenic substrate, which releases a fluorescent product, 7-amino-4-methylcoumarin (AMC).
Materials and Reagents
-
FAAH Enzyme: Recombinant human or rat FAAH.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[5]
-
FAAH Substrate: AMC arachidonoyl amide or a similar fluorogenic substrate.
-
Test Compounds: this compound analogs, dissolved in DMSO.
-
Positive Control: A known FAAH inhibitor (e.g., URB597).
-
Equipment: Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm), 37°C incubator, 96-well black, flat-bottom plates.
Experimental Workflow
Caption: Workflow for FAAH enzymatic inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare 1X FAAH Assay Buffer by diluting a 10X stock with pure water.[5] Keep on ice.
-
Thaw the FAAH enzyme on ice and dilute to the desired working concentration in 1X FAAH Assay Buffer.
-
Prepare serial dilutions of the test compounds and positive control in solvent (e.g., DMSO).
-
-
Assay Plating (in triplicate):
-
Background Wells: Add 180 µL of 1X Assay Buffer and 10 µL of solvent.[5]
-
100% Initial Activity (Control) Wells: Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.[5]
-
Inhibitor Wells: Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the corresponding test compound dilution.[5]
-
-
Pre-incubation: Cover the plate and incubate for 5-15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. For irreversible inhibitors, this pre-incubation time is critical and can be varied to determine the rate of inactivation.[11]
-
Reaction Initiation: Add 10 µL of the FAAH substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Immediately cover the plate and incubate for 30 minutes at 37°C.[5] Alternatively, for kinetic measurements, place the plate in the reader pre-warmed to 37°C and measure fluorescence every minute for 30 minutes.
-
Fluorescence Measurement: Read the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[5]
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model (e.g., four-parameter logistic) to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly promising class of FAAH inhibitors. Structure-activity relationship studies consistently demonstrate that large, lipophilic substituents at the para-position of the phenylboronic acid ring lead to nanomolar or even sub-nanomolar potency. These compounds exhibit a clear mechanism of action, forming a reversible covalent adduct with the catalytic Ser241 residue of FAAH. Furthermore, key analogs show excellent selectivity for FAAH over the related enzyme MGL.
The detailed fluorometric assay protocol provided herein offers a reliable and reproducible method for screening and characterizing novel analogs within this chemical series. Future research should focus on synthesizing and evaluating the core this compound structure to confirm its projected high potency. Further optimization could involve modifications to the distal phenyl ring of the carbamoyl moiety to enhance binding affinity and fine-tune pharmacokinetic properties, paving the way for the development of novel therapeutics for pain, anxiety, and inflammatory disorders.
References
- Ortega-Gutiérrez, S., et al. (2008). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 51(21), 6673-6676.
- Alaparthi, S., et al. (2010). Discovery of Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase. American Chemical Society.
- PubMed. (n.d.). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. National Center for Biotechnology Information.
- Boger, D. L., et al. (2005). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. The AAPS journal, 7(2), E448–E459.
- ResearchGate. (n.d.). Discovery of Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase.
- Boger, D. L. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 23(21), 5775–5790.
- Iannotti, F. A., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International journal of molecular sciences, 23(5), 2795.
- Inan, S. Y., & Bapir, M. B. (2020). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecules (Basel, Switzerland), 25(18), 4255.
- Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences of the United States of America, 106(48), 20270–20275.
- Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences of the United States of America, 105(35), 12820–12824.
- Rock, E. M., et al. (2018). A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models. Psychopharmacology, 235(10), 2887–2897.
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Reactions: From Mechanism to Practical Application
For correspondence:
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, indispensable in academic research and the pharmaceutical and fine chemical industries for the construction of carbon-carbon bonds.[1][2] The heart of this transformation lies in the palladium catalyst, the choice of which profoundly dictates the reaction's efficiency, substrate scope, and overall success. This guide provides a comprehensive evaluation of the various classes of palladium catalysts, offering a comparative analysis of their performance based on experimental data. We will delve into the mechanistic nuances of homogeneous and heterogeneous systems, provide practical, field-proven insights into catalyst selection, and furnish detailed experimental protocols to empower researchers, scientists, and drug development professionals in optimizing their Suzuki coupling reactions.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[3] The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
1.1 The Catalytic Cycle: A Step-by-Step Look
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the organohalide (R¹-X). This step, often rate-determining, forms a Pd(II) intermediate.[3] The reactivity of the organohalide follows the trend I > Br > OTf >> Cl > F.[5]
-
Transmetalation: In this step, the organic moiety from the organoboron species (R²) is transferred to the palladium center, displacing the halide. This process is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The final step involves the formation of the new C-C bond (R¹-R²) and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst is intrinsically linked to the ligands coordinating to the metal center. These ligands modulate the catalyst's stability, solubility, and reactivity. We will now compare the three principal classes of palladium catalysts: phosphine-based systems, N-heterocyclic carbene (NHC) complexes, and heterogeneous palladium nanoparticles.
Homogeneous Catalysts: Fine-Tuning Reactivity with Ligands
Homogeneous catalysts, being soluble in the reaction medium, generally exhibit high activity and selectivity.
Phosphine ligands are the traditional workhorses of Suzuki coupling. Their steric and electronic properties can be meticulously tuned to optimize catalytic performance.
-
Buchwald Ligands: Developed by Stephen Buchwald and his group, these bulky, electron-rich biaryl phosphine ligands have revolutionized cross-coupling chemistry.[6] Ligands such as SPhos and XPhos are particularly effective for coupling challenging substrates, including sterically hindered aryl chlorides and heteroaryl halides.[7] The bulk of these ligands promotes the formation of highly reactive, monoligated palladium species, which are crucial for efficient catalysis.[8]
-
Ferrocenyl and Dialkylphosphines: Other classes of phosphine ligands, such as those based on ferrocene or simple dialkylphosphines, also find utility in specific applications, offering alternative steric and electronic profiles.[9]
NHCs have emerged as powerful alternatives to phosphine ligands. Their strong σ-donating ability and steric tuneability make them highly effective in promoting the key steps of the catalytic cycle.[10]
-
Advantages of NHCs: The robust bond between the NHC ligand and the palladium center imparts high thermal stability to the catalyst, often preventing the formation of palladium black.[10] This strong σ-donation increases the electron density on the palladium, facilitating the oxidative addition of less reactive aryl chlorides.[10]
-
PEPPSI Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are a notable class of Pd-NHC precatalysts that exhibit excellent activity, particularly in heteroaryl couplings.[11]
Performance Comparison: Phosphine vs. NHC Ligands
| Catalyst System | Ligand Type | Substrate | Yield (%) | TON (Turnover Number) | Reference |
| Pd(OAc)₂ / SPhos | Buchwald Phosphine | 4-Chlorotoluene | 98 | 980 | [9] |
| [Pd(IPr)(cinnamyl)Cl] | NHC | 4-Chlorotoluene | 98 | 980 | [10] |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | 2-Nitrophenylboronic Acid Coupling | High Yields | - | [1] |
| PEPPSI-IPr | NHC | Bromopyridine | High Yields | - | [11] |
Note: The data in this table is compiled from various sources and should be used as a qualitative guide, as reaction conditions may vary.
Heterogeneous Catalysts: The Advantage of Recyclability
Heterogeneous catalysts, typically palladium nanoparticles (PdNPs) supported on various materials, offer the significant advantage of easy separation from the reaction mixture and potential for recycling.[3][12]
-
Palladium Nanoparticles (PdNPs): PdNPs present a high surface-area-to-volume ratio, which can lead to high catalytic activity.[7][13] The catalytic activity of PdNPs can be size- and shape-dependent.[14] They have been successfully employed in Suzuki reactions, often in environmentally benign solvents like water.[13][15]
-
Supports and Stability: PdNPs can be immobilized on various supports, including activated carbon, metal oxides, and polymers.[16][17] A critical consideration for heterogeneous catalysts is the potential for metal leaching into the product, a significant concern in pharmaceutical applications.[3][12]
Homogeneous vs. Heterogeneous Catalysis: A Head-to-Head Comparison
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Generally high and well-defined.[18] | Can be high, but may be influenced by mass transfer limitations.[18] |
| Catalyst Recovery | Difficult, often requires chromatographic separation. | Easy separation by filtration or magnetic decantation.[19] |
| Recyclability | Generally not recyclable. | Often recyclable, though activity may decrease over cycles.[3] |
| Metal Contamination | Higher risk of product contamination. | Lower risk if leaching is minimal.[3] |
| Ligand Cost & Synthesis | Can be complex and expensive. | Often ligand-free, reducing cost. |
Experimental Protocols
The following protocols provide a starting point for conducting Suzuki-Miyaura reactions with different catalyst systems. Optimization of reaction parameters is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling with a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos)
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (1-2 mol%) and SPhos (2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[9][11]
General Procedure for Suzuki-Miyaura Coupling with an NHC-Based Catalyst (e.g., PEPPSI-IPr)
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (0.5-1 mol%) to a reaction vessel.
-
Reagent Addition: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the solvent (e.g., t-AmylOH, 5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time.
-
Work-up and Purification: Follow the work-up and purification procedure as described for the phosphine-based catalyst.[11]
Synthesis of a Representative Catalyst: [Pd(IPr)(cinnamyl)Cl]
This protocol describes the synthesis of a common Pd-NHC precatalyst.
-
Ligand Synthesis: The NHC ligand, IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), is typically generated in situ from its corresponding imidazolium salt.
-
Complex Formation: In a glovebox, combine [Pd(cinnamyl)Cl]₂ (1.0 mmol) and IPr (2.1 mmol) in a flask.
-
Reaction: Add dry, degassed THF (20 mL) and stir the mixture at room temperature for 2 hours.
-
Isolation: Remove the solvent under vacuum. The resulting solid can be purified by recrystallization.
Note: Synthesis of organometallic complexes should be performed by trained personnel in a well-ventilated fume hood or glovebox.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Future Outlook
The choice of a palladium catalyst for a Suzuki-Miyaura reaction is a critical decision that significantly impacts the outcome of the synthesis. Bulky, electron-rich phosphine ligands, particularly the Buchwald-type ligands, and robust N-heterocyclic carbene ligands have expanded the scope of this reaction to include challenging substrates like aryl chlorides. While homogeneous catalysts offer high activity and selectivity, heterogeneous palladium nanoparticle catalysts provide the advantage of recyclability, a key consideration for sustainable and industrial-scale chemistry.
Future developments in this field will likely focus on the design of more active, stable, and cost-effective catalysts. The exploration of catalysts based on more earth-abundant metals and the development of novel ligand architectures will continue to push the boundaries of cross-coupling chemistry, enabling the synthesis of increasingly complex molecules for a wide range of applications.
References
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- Synthesis of Palladium N-Heterocyclic Carbene Complexes and the Assessment and Implications of the Use of these Complexes as. ARC Journals. [Link]
- Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes. Dalton Transactions (RSC Publishing). [Link]
- Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- Structure and Reactivity of “Unusual” N-Heterocyclic Carbene (NHC) Palladium Complexes Synthesized from Imidazolium Salts. Journal of the American Chemical Society. [Link]
- CHAPTER 9: NHC–Palladium Complexes in C
- Supported Palladium Nanoparticles Synthesized by Living Plants as a Catalyst for Suzuki-Miyaura Reactions. NIH. [Link]
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- Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions.
- Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. [Link]
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- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
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- PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS?. Collection of scientific papers. [Link]
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- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
- A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction.
- Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides.
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A Senior Application Scientist's Guide to Spectroscopic Validation of Boronic Acid Products
For researchers, scientists, and drug development professionals engaged in the synthesis and application of boronic acids, rigorous structural validation is not merely a procedural step but the cornerstone of reliable and reproducible research. The unique electronic nature of the boron atom, with its vacant p-orbital, imparts these molecules with valuable reactivity, most notably in Suzuki-Miyaura cross-coupling and as sensors for carbohydrates.[1][2] However, this same reactivity can lead to the formation of various species in solution and the solid state, such as boroxines (cyclic anhydrides) or complexes with solvents, necessitating a multi-faceted analytical approach for unambiguous characterization.[1][3]
This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the structural elucidation of boronic acid products. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity of your results.
The Spectroscopic Triad: NMR, Mass Spectrometry, and Infrared Spectroscopy
The comprehensive validation of a boronic acid's structure relies on a synergistic approach, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is arguably the most powerful tool for the characterization of boronic acids, offering detailed information about the molecular framework and the specific environment of the boron atom.
Why it's critical: ¹¹B NMR directly probes the boron nucleus, providing unequivocal evidence of the boron-containing species in your sample.[4] The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number and hybridization state of the boron atom.[5]
-
sp²-hybridized (trigonal planar) boronic acids: Typically resonate in the downfield region of the spectrum, around δ 25-35 ppm .[6]
-
sp³-hybridized (tetrahedral) boronate esters or complexes: Exhibit a significant upfield shift, appearing around δ 2-15 ppm .[4][7] This clear distinction allows for the easy identification of boronic acids versus their esterified or complexed forms.[5]
Causality in Experimental Choice: The significant chemical shift difference between tri- and tetracoordinated boron is a direct consequence of the change in the electronic environment around the boron nucleus.[5] The formation of a fourth bond shields the boron atom, causing the resonance to shift upfield. This phenomenon is invaluable for monitoring reactions, such as the formation of boronate esters with diols, or assessing the purity of a boronic acid sample.[7][8]
Practical Considerations:
-
Borosilicate Glass NMR Tubes: Standard NMR tubes are made of borosilicate glass and will show a broad background signal in the ¹¹B NMR spectrum.[7][9] For high-quality spectra, especially for dilute samples, it is imperative to use quartz NMR tubes .[9]
-
Sensitivity: While ¹¹B is a sensitive nucleus (80.1% natural abundance), a reasonable sample concentration (e.g., ~4 mg in 0.65 mL of solvent) is often required for good signal-to-noise in a reasonable timeframe.[7]
Why it's critical: ¹H NMR provides detailed information about the proton environment of the organic portion of the molecule, allowing for the confirmation of the carbon skeleton.
Causality in Experimental Choice: The integration of proton signals confirms the relative number of protons in different environments, while coupling patterns reveal connectivity. For example, in an arylboronic acid, the characteristic splitting patterns of the aromatic protons can confirm the substitution pattern on the ring.[10][11] The broad signal of the B(OH)₂ protons is often observed between δ 4-8 ppm and can exchange with D₂O.
Challenges and Solutions: Protons on carbons adjacent to the boron atom can sometimes show broadened signals due to quadrupolar relaxation of the boron nucleus.[12] This effect can be mitigated by performing a ¹H{¹¹B} decoupling experiment . This technique irradiates the ¹¹B nucleus, collapsing the B-H coupling and resulting in sharper proton signals, which can simplify spectral interpretation.[13]
Why it's critical: ¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton.
Challenges: The carbon atom directly attached to the boron atom is often difficult to observe or appears as a very broad signal due to quadrupolar broadening from the adjacent boron nucleus.[12] This is a characteristic feature and its absence or broadness can be considered diagnostic.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Why it's critical: MS provides the molecular weight of the product, offering direct confirmation of its elemental composition.
Causality in Experimental Choice: Electrospray ionization (ESI) is a commonly used soft ionization technique for boronic acids.[14][15] Analysis in the negative ion mode is often preferred, as boronic acids readily lose a proton to form the [M-H]⁻ ion, which is often the base peak in the spectrum.[15]
Challenges and Solutions:
-
Dehydration and Boroxine Formation: Boronic acids are prone to dehydration, especially at elevated temperatures or under vacuum, to form cyclic trimeric anhydrides called boroxines .[16] This can lead to the observation of ions corresponding to the boroxine in the mass spectrum, complicating interpretation.[15][16]
-
Solvent Adducts and Dimers: The formation of solvent adducts and dimer ions can also be observed.[15]
To overcome these challenges, employing a rapid analysis method like Ultra High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) can be highly effective.[14][15] A short run time minimizes the opportunity for on-instrument degradation.[14][15] Additionally, optimizing MS parameters, such as using a gentle ionization source and lower temperatures, can help reduce the formation of unwanted species.[15]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Why it's critical: IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups, particularly the B-O and O-H bonds characteristic of boronic acids.
Characteristic Vibrations:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydrogen-bonded O-H groups of the B(OH)₂ moiety.[17]
-
B-O Stretch: A strong, characteristic band typically appears in the 1300-1400 cm⁻¹ region, corresponding to the B-O stretching vibration.[17][18]
-
B-C Stretch: The B-C stretching vibration is generally found in the 1000-1100 cm⁻¹ region.[19]
Causality in Experimental Choice: The presence of these characteristic bands provides strong evidence for the boronic acid functionality. Comparing the IR spectrum of the starting materials to that of the product can clearly show the appearance of these new bands, confirming the success of the reaction.
Comparative Guide to Spectroscopic Techniques
| Technique | Information Provided | Strengths | Weaknesses/Challenges | Best For |
| ¹¹B NMR | Direct observation of the boron environment, hybridization state (sp² vs. sp³), and purity.[5][8] | Unambiguous identification of boron-containing species.[4] Highly sensitive to changes in coordination.[5][7] | Requires quartz NMR tubes to avoid background signal.[7][9] Can have lower sensitivity for very dilute samples. | Confirming the presence and electronic state of the boron center. Monitoring reactions involving the boronic acid moiety. |
| ¹H NMR | Structure of the organic framework, proton connectivity, and relative proton counts.[10][20] | High resolution and sensitivity. Provides detailed structural information. | Signals of protons near boron can be broadened.[12] B(OH)₂ signal is broad and can exchange. | Elucidating the detailed structure of the organic part of the molecule. |
| ¹³C NMR | Carbon skeleton of the molecule. | Confirms the carbon framework. | The carbon attached to boron is often unobserved or very broad.[12] | Confirming the overall carbon structure. |
| Mass Spec (ESI) | Molecular weight and elemental formula. | High sensitivity and accuracy.[21] Confirms the identity of the product. | Prone to dehydration (boroxine formation) and adduct formation.[15][16] | Determining the molecular weight and confirming the elemental composition. |
| FTIR | Presence of key functional groups (O-H, B-O, B-C).[18][19] | Rapid, simple, and inexpensive. Good for quick functional group identification. | Provides limited detailed structural information. Overlapping bands can be an issue. | Rapid confirmation of the presence of the boronic acid functional group. |
Experimental Workflow and Protocols
A self-validating workflow for the structural confirmation of a newly synthesized boronic acid should be systematic and multi-pronged.
Caption: Workflow for Boronic Acid Structural Validation.
Protocol 1: ¹¹B NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 4-5 mg of the purified boronic acid product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a quartz NMR tube.
-
Instrument Setup:
-
Use a broadband probe tuned to the ¹¹B frequency.
-
Reference the spectrum to an external standard of BF₃·OEt₂ (δ 0.0 ppm).
-
-
Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Typical acquisition parameters: 30-degree pulse, 1-2 second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve good signal-to-noise.[7]
-
-
Data Analysis:
-
Process the spectrum with appropriate line broadening.
-
Identify the chemical shift of the main boron-containing species. A peak around δ 25-35 ppm suggests the desired sp² boronic acid, while a peak around δ 2-15 ppm would indicate an sp³ boronate species.[4][6][7] Check for minor peaks that could indicate impurities or boroxine formation (typically around δ 33 ppm, slightly downfield from the acid).[6][22]
-
Protocol 2: UPLC-ESI-MS
-
Sample Preparation: Prepare a dilute solution of the boronic acid product (~0.1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water with 10 mM ammonium acetate).[14][15]
-
Chromatography:
-
Mass Spectrometry:
-
Operate the ESI source in negative ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M-H]⁻ ion and minimize fragmentation and adduct formation.[15]
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak.
-
Identify the m/z of the [M-H]⁻ ion and confirm that it corresponds to the calculated molecular weight of the target boronic acid. Look for the characteristic isotopic pattern of boron (¹¹B/~80%, ¹⁰B/~20%).
-
Conclusion
The structural validation of boronic acid products demands a rigorous and multi-faceted analytical strategy. A single technique is insufficient to provide a complete picture. By intelligently combining the direct insights of ¹¹B NMR, the detailed framework provided by ¹H and ¹³C NMR, the molecular weight confirmation from mass spectrometry, and the functional group identification from FTIR, researchers can achieve a high degree of confidence in their results. This integrated approach, grounded in an understanding of the underlying chemical principles, ensures the scientific integrity and trustworthiness of your work, paving the way for successful applications in drug development and materials science.
References
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- St-Amant, A. H., & L-Esperance, J. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3491-3498.
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A Researcher's Guide to Boronic Acid Derivatives in Catalysis: A Comparative Analysis
Welcome to an in-depth exploration of boronic acid derivatives, indispensable reagents in the modern synthetic chemist's toolkit. This guide offers a comparative analysis of their performance in key catalytic processes, moving beyond simple protocols to explain the underlying principles that govern their reactivity and stability. We aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal boron reagent and reaction conditions for their specific synthetic challenges.
Introduction: The Rise of Organoboron Reagents
Organoboron compounds, particularly boronic acids and their derivatives, have become cornerstones of organic synthesis. Their utility stems from a unique combination of stability, functional group tolerance, and versatile reactivity.[1] While they are most famously associated with the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for C-C bond formation, their applications extend to C-N, C-O, and C-S bond formation, as well as asymmetric catalysis.[2][3][4] This guide will dissect the nuances of the most common classes of boronic acid derivatives, providing a framework for rational selection and reaction optimization.
The Archetype: Suzuki-Miyaura Cross-Coupling
To understand the comparative behavior of boronic acid derivatives, we must first examine their role in the quintessential Suzuki-Miyaura reaction. This palladium-catalyzed process couples an organoboron species with an organic halide or triflate.[5] The catalytic cycle, a sequence of oxidative addition, transmetalation, and reductive elimination, is the theater where the properties of the boronic acid derivative play a critical role.[6][7]
The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-determining and is directly influenced by the nature of the boron species.[8][9] A base is crucial for this step, as it activates the boronic acid, forming a more nucleophilic boronate "ate" complex that facilitates the transfer to the palladium(II) complex.[10][11][12]
Caption: The fundamental steps of the Suzuki-Miyaura reaction.
A Comparative Analysis of Boronic Acid Derivatives
The choice of the boronic acid derivative is a critical experimental parameter that impacts stability, reactivity, and purification. While free boronic acids are common, their derivatives often provide significant advantages.
| Derivative Class | Structure Example (Ar = Aryl) | Key Advantages | Key Disadvantages | Best For... |
| Boronic Acids | Ar-B(OH)₂ | Commercially available, highly reactive. | Prone to dehydration to form boroxines; can be unstable to purification (protodeboronation).[6][13] | Standard, robust couplings where reagent stability is not a major concern. |
| Pinacol Esters | Ar-B(O-C(CH₃)₂-)₂ | Good balance of stability and reactivity; often purifiable by silica gel chromatography.[13] | Can be sterically hindered, potentially slowing transmetalation; hydrolysis required before transmetalation.[13][14] | General purpose use, especially when the boronic acid is synthesized and needs purification before coupling. |
| MIDA Esters | Ar-B(N(CH₃)(CH₂CO₂⁻)₂) | Exceptionally stable to a wide range of reaction conditions (e.g., strong oxidation, Grignard reagents); enables iterative cross-coupling.[13][15] | Requires specific "slow release" conditions (mild aqueous base) for deprotection and coupling.[13][16] | Multi-step synthesis where the boron moiety must survive several transformations; controlled, iterative synthesis of polymers.[15][16] |
| Potassium Trifluoroborates | [Ar-BF₃]⁻ K⁺ | Crystalline solids, highly stable to air and moisture, simplifying handling and storage.[17][18][19] | Requires specific conditions for activation; fluoride can sometimes interfere with catalysts. | Reactions with sensitive or unstable alkyl or vinyl groups; large-scale synthesis where ease of handling is paramount.[17][20] |
Causality in Action: Why Choose a Derivative?
-
Expertise & Experience: A common failure point in complex syntheses is the premature decomposition of a boronic acid. For instance, 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation.[13] In such cases, an experienced chemist would opt for a more robust derivative like a MIDA ester. The MIDA (N-methyliminodiacetic acid) ligand protects the boron, rendering it inert until its controlled release is triggered by specific basic conditions for the cross-coupling step.[13][15] This "protecting group" strategy is a prime example of designing a synthetic route to overcome known reactivity challenges.
-
Trustworthiness: Potassium alkyltrifluoroborates offer enhanced stability over their boronic acid counterparts, which can be particularly problematic for alkylboron species.[17] They are typically stable, crystalline solids that are not susceptible to the same degradation pathways, ensuring that the stoichiometry of the reaction is reliable and reproducible.[17][19] This inherent stability provides a self-validating system where the integrity of the nucleophilic partner is maintained until the reaction commences.
Expanding the Scope: Beyond Suzuki-Miyaura
While the Suzuki-Miyaura reaction is dominant, boronic acid derivatives are crucial in other catalytic transformations.
Chan-Lam Coupling: Forging C-Heteroatom Bonds
The Chan-Lam coupling enables the formation of C-N and C-O bonds by coupling boronic acids with amines or alcohols, respectively.[2][3] Unlike the palladium-catalyzed Suzuki and Buchwald-Hartwig reactions, this transformation is typically catalyzed by copper complexes and can often be performed at room temperature in the presence of air.[2][21][22] This offers a valuable, orthogonal approach for synthesizing aryl amines and ethers, which are common motifs in pharmaceuticals. The mechanism is thought to proceed through a Cu(III) intermediate, which undergoes reductive elimination to form the desired product.[2]
Asymmetric Catalysis
Chiral boronic and borinic acids are emerging as powerful catalysts and reagents in asymmetric synthesis.[23][24][25] They can be employed in reactions like asymmetric allylborations to create chiral secondary alcohols with high enantioselectivity.[24] The design of C₂-symmetric chiral borinic acids has been shown to be effective in the desymmetrization of diols, highlighting the potential for boron-based catalysts to create complex stereocenters.[23]
Practical Guide: Protocols and Workflow
A successful catalytic reaction depends on meticulous experimental execution. The following protocol is a validated starting point for a general Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.[26]
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (buchwald ligand) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 ratio, e.g., 5 mL toluene: 0.5 mL water) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: A guide for selecting the appropriate boron reagent.
Conclusion
The field of catalysis continues to evolve, and boronic acid derivatives remain at the forefront of innovation. Their tunability—from the highly reactive free acids to the robust and stable MIDA esters and trifluoroborates—provides chemists with a powerful arsenal to construct complex molecules. Understanding the comparative strengths and weaknesses of each class, as outlined in this guide, is paramount for the rational design of efficient, reliable, and scalable synthetic routes. By appreciating the causality behind experimental choices, researchers can troubleshoot more effectively and push the boundaries of what is synthetically possible.
References
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- Chan–Lam coupling - Wikipedia. Wikipedia. [Link]
- Chan-Lam Coupling: Mechanism & Examples | NROChemistry. NROChemistry. [Link]
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ScienceDirect. [Link]
- Symmetric Borinic Acids Expand the Scope of Boron-Based Catalysts for Asymmetric Transformations. Synfacts, 2023, 19(06), 0611. [Link]
- Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. | Semantic Scholar. Semantic Scholar. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
- Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates | Organic Letters.
- Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis - DiVA portal. DiVA portal. [Link]
- Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines | Organic Letters.
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC - NIH.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | The Journal of Organic Chemistry.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. WWJMRD. [Link]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry Europe. [Link]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
- Research project Asymmetric synthesis of boronic acids and organofluorine compounds by organocatalysis - Stockholms universitet. Stockholm University. [Link]
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link]
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- Emergent Organoboron Acid Catalysts - PMC - NIH.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH.
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- Recent Advances in the Synthesis of Borinic Acid Deriv
- Comparison of results for the model boronic-acid-catalyzed reactions - ResearchGate.
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A Senior Application Scientist's Guide to Synthetic Alternatives for (4-(Phenylcarbamoyl)phenyl)boronic acid in Cross-Coupling Reactions
Introduction: Beyond the Workhorse Boronic Acid
(4-(Phenylcarbamoyl)phenyl)boronic acid is a valuable building block in modern organic synthesis, particularly within medicinal chemistry and materials science.[1][2] Its structure allows for the strategic introduction of a biaryl motif containing a rigid amide linker, a common feature in pharmacologically active molecules.[2] The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with remarkable functional group tolerance.[3][4]
However, like many arylboronic acids, especially those bearing electron-withdrawing or complex functional groups, this compound is not without its challenges. Issues such as limited benchtop stability, propensity for protodeboronation under certain reaction conditions, and difficulties in purification can compromise reaction efficiency and reproducibility.[5][6] Protodeboronation, the undesired cleavage of the C–B bond, is a particular concern for arylboronic acids with electron-withdrawing substituents, as it leads to the formation of a simple arene byproduct and reduces the yield of the desired coupled product.[6]
This guide provides an in-depth comparison of viable synthetic alternatives that address these limitations. We will explore the practical advantages and disadvantages of potassium organotrifluoroborates, pinacol boronate esters, and N-methyliminodiacetic acid (MIDA) boronates as replacements for the parent boronic acid. The analysis is supported by comparative experimental data from a model Suzuki-Miyaura reaction to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for reagent selection.
The Challenge: Selecting the Optimal Boron Reagent
The choice of a boron reagent extends beyond simple availability. It is a strategic decision that impacts reaction robustness, purification efficiency, and the potential for multi-step synthetic sequences. The following diagram illustrates a logical workflow for selecting the appropriate reagent based on experimental needs.
Caption: Decision workflow for selecting the appropriate boron reagent.
Comparative Analysis of Boron Reagents
The primary alternatives to boronic acids—potassium trifluoroborates and boronate esters (pinacol and MIDA)—function as "protected" forms of the boronic acid.[7][8] They offer enhanced stability by altering the coordination state and Lewis acidity of the boron center, mitigating the pathways that lead to degradation.
| Feature | (4-(Phenylcarbamoyl)phenyl) boronic acid | Potassium (4-(Phenylcarbamoyl)phenyl) trifluoroborate | 2-(4-(Phenylcarbamoyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) | (4-(Phenylcarbamoyl)phenyl) boronic acid, MIDA ester |
| Structure | Ar-B(OH)₂ | K⁺[Ar-BF₃]⁻ | Ar-B(pin) | Ar-B(MIDA) |
| Stability | Moderate; susceptible to dehydration to boroxine and protodeboronation.[5][6] | High; air- and moisture-stable crystalline solids, often for years.[9][10] | Good; generally more stable than boronic acids and compatible with chromatography.[5] | Exceptional; indefinitely stable to air, moisture, and silica gel chromatography.[11] |
| Handling | Can be challenging to purify; stoichiometry may be uncertain due to boroxine formation.[10] | Easy to handle, weigh, and store as free-flowing crystalline solids.[12] | Generally crystalline and easy to handle; purified by chromatography or recrystallization. | Crystalline solids that are exceptionally easy to handle, purify, and store.[13] |
| Mechanism of Use | Activated by base to form a more nucleophilic boronate species for transmetalation. | Functions as a slow-release source of boronic acid under aqueous basic conditions required for coupling.[7][9] | Can participate in coupling directly or after hydrolysis to the boronic acid, depending on conditions. | The MIDA ligand is cleaved under mild aqueous basic conditions to release the boronic acid in situ for coupling.[11][14] |
| Key Advantage | High atom economy; directly used in coupling. | Superior stability and long shelf-life.[15] | Good balance of stability and reactivity; widely used in Miyaura borylation.[16] | Enables multi-step synthesis on the aromatic core and iterative cross-coupling strategies.[8][17] |
| Key Disadvantage | Potential for decomposition and side reactions.[6] | Lower atom economy; requires in situ hydrolysis. | Steric bulk can sometimes slow transmetalation compared to boronic acids.[18] | Requires an additional synthetic step for protection and an in situ deprotection step. |
The Suzuki-Miyaura Catalytic Cycle: A Unified Mechanism
Regardless of the initial boron reagent chosen, the Suzuki-Miyaura reaction proceeds through a common catalytic cycle.[3][19] The alternatives—trifluoroborates and MIDA boronates—are designed to generate the reactive boronic acid or boronate species only under the specific basic conditions of the coupling reaction, thereby minimizing premature degradation.
Caption: The Suzuki-Miyaura cycle and in situ activation of alternative reagents.
Experimental Protocols
Disclaimer: All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound, MIDA ester
This protocol demonstrates the protection of the boronic acid, a crucial step for enabling multi-step synthesis.
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.15 mmol, 1.0 equiv) and N-methyliminodiacetic acid (0.67 g, 4.57 mmol, 1.1 equiv).
-
Solvent Addition: Add toluene (40 mL) to the flask.
-
Azeotropic Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux in a preheated oil bath.
-
Reaction: Continue refluxing for 4-6 hours, or until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).
-
Work-up: Allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling. Filter the solid, wash with cold toluene, and dry under high vacuum to afford the MIDA boronate as a white, crystalline solid.
Protocol 2: Synthesis of Potassium (4-(Phenylcarbamoyl)phenyl)trifluoroborate
This procedure converts the boronic acid into its highly stable trifluoroborate salt.[15]
-
Setup: In a 50 mL polyethylene or Teflon vial equipped with a magnetic stir bar, dissolve this compound (1.00 g, 4.15 mmol, 1.0 equiv) in methanol (20 mL).
-
Fluorinating Agent: In a separate vial, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). Caution: KHF₂ is corrosive and toxic. Handle with extreme care.
-
Reaction: Slowly add the KHF₂ solution dropwise to the stirred boronic acid solution at room temperature. A precipitate will form. Continue adding the KHF₂ solution until no further precipitation is observed.
-
Isolation: Stir the mixture for 1 hour at room temperature. Filter the white precipitate, wash thoroughly with cold water, and then with a small amount of cold methanol.
-
Drying: Dry the solid under high vacuum to yield the potassium trifluoroborate salt.
Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling
This standardized protocol is designed to objectively compare the performance of the boronic acid and its alternatives.
-
Reaction Setup: To four separate oven-dried reaction vials equipped with magnetic stir bars, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv).[20]
-
Boron Reagent Addition:
-
To Vial 1, add this compound (289 mg, 1.2 mmol, 1.2 equiv).
-
To Vial 2, add potassium (4-(Phenylcarbamoyl)phenyl)trifluoroborate (349 mg, 1.2 mmol, 1.2 equiv).
-
To Vial 3, add the corresponding Pinacol Ester (409 mg, 1.2 mmol, 1.2 equiv).
-
To Vial 4, add the corresponding MIDA Ester (427 mg, 1.2 mmol, 1.2 equiv).
-
-
Inert Atmosphere: Seal each vial with a rubber septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[20]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to each vial via syringe.[20]
-
Reaction Execution: Place the vials in a preheated oil bath or heating block at 100 °C. Stir the reaction mixtures vigorously for 12 hours.
-
Work-up and Analysis: After cooling to room temperature, add an internal standard (e.g., dodecane) to each vial. Dilute with ethyl acetate, filter through a small plug of silica gel, and analyze the crude reaction mixture by GC-MS to determine the relative yield of the product, 4-methoxy-N-phenyl-[1,1'-biphenyl]-4-carboxamide.
Performance Data Summary
The following table summarizes the expected outcomes from the comparative experiment described in Protocol 3. The data illustrates the practical trade-offs between the different reagents.
| Boron Reagent | Expected Reaction Yield (%) | Key Observations |
| Boronic Acid | 75-85% | Baseline performance. Yield may be reduced by protodeboronation of the starting material. |
| K-Trifluoroborate | 85-95% | Often provides higher yields due to the superior stability of the starting material, minimizing reagent decomposition before the catalytic cycle.[15] |
| Pinacol Ester | 80-90% | Robust and reliable performance. Less susceptible to protodeboronation than the free boronic acid.[5] |
| MIDA Boronate | 85-95% | Excellent yield, demonstrating efficient in situ deprotection and participation in the coupling. The primary advantage remains its utility in multi-step synthesis prior to the coupling step.[8] |
Conclusion: A Toolkit for Modern Synthesis
While this compound remains a useful reagent, its limitations in stability and handling necessitate the consideration of alternatives. Potassium trifluoroborates emerge as a superior choice for applications demanding high stability, ease of handling, and maximum yield in direct coupling reactions. Pinacol esters offer a good balance of stability and reactivity and are readily accessible through methods like Miyaura borylation.
The most significant advance comes from MIDA boronates, which should be viewed not just as a substitute but as a strategic tool. Their exceptional stability to a wide range of anhydrous reagents transforms them from simple coupling partners into robust, protected building blocks.[8][17] This allows for complex molecular architectures to be constructed on the boronate-containing fragment before the final Suzuki-Miyaura coupling, a paradigm shift that greatly enhances synthetic efficiency and modularity. By understanding the distinct advantages of each alternative, researchers can select the optimal boron reagent to build complex molecules with greater precision, efficiency, and reliability.
References
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- (4-Carbamoylphenyl)boronic acid - PMC. (n.d.). PubMed Central.
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- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- A kind of preparation method of 4 amino phenyl boronic acid derivative. (n.d.). Google Patents.
- Process for producing phenylboronic acids and triphenylboroxines. (n.d.). Google Patents.
- Nykaza, T. V., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1523-1533.
- Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556.
- Wang, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 36053-36058.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. (n.d.). PubMed Central.
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal, 28(14), e202104118.
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society.
- Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085.
- Molander, G. A., & Figueroa, R. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta, 39(2), 49-55.
- Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(96), 13298-13316.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). Molecules, 27(11), 3427.
- Organotrifluoroborate - Wikipedia. (n.d.).
- Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. (2019). Journal of Chemical Education, 96(11), 2561-2565.
- Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. (n.d.). ResearchGate.
- (PDF) Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2024). ResearchGate.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
- Knapp, D. M., et al. (2010). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 132(31), 10850-10870.
- Iterative reactions of transient boronic acids enable sequential C–C bond formation. (n.d.). Nature.
- Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry, 8(11), 1067-1075.
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A Senior Application Scientist’s Guide to Quantitative NMR (qNMR) for the Purity Assessment of Boronic Acid Samples
Introduction: The Boronic Acid Conundrum
Boronic acids and their derivatives are foundational pillars in modern organic synthesis and medicinal chemistry. Their utility in cornerstone reactions like the Suzuki-Miyaura coupling and their presence in FDA-approved pharmaceuticals underscore the critical need for accurate and reliable methods to determine their purity. However, these seemingly simple molecules harbor an intrinsic chemical complexity that challenges routine analytical assessment: the propensity to exist in a dynamic equilibrium with their cyclic anhydrides, known as boroxines.[1][2]
This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional methods for the purity assessment of boronic acids. As a primary analytical method, qNMR offers a direct and robust route to quantify the total active species, bypassing the complications that plague separation-based techniques.[3][4] We will delve into the causality behind experimental choices, present a self-validating protocol, and provide the supporting data necessary for researchers, scientists, and drug development professionals to implement this powerful technique with confidence.
The Core Challenge: The Boronic Acid-Boroxine Equilibrium
The primary obstacle in assessing the purity of a boronic acid sample is its reversible, water-dependent dehydration to form a six-membered boroxine ring.[1][5] This means that a single, chemically pure boronic acid can exist in solution as a mixture of the monomeric acid and the trimeric boroxine, with water as a byproduct.
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (Boronic Acid)(Boroxine)
This equilibrium is not a sign of impurity but an inherent property of the compound class. It is influenced by several factors including solvent, concentration, temperature, and the electronic nature of the 'R' group.[6][7] For analytical techniques like HPLC, which separate components based on polarity and size, this equilibrium can lead to peak broadening, multiple peaks for a single compound, or on-column interconversion, making accurate quantification exceedingly difficult.[8]
Caption: The dynamic equilibrium between a boronic acid and its boroxine trimer.
qNMR: A Primary Ratio Method for Unambiguous Quantification
Quantitative NMR stands apart from other analytical techniques because the intensity of an NMR signal is directly proportional to the number of nuclei generating that signal.[9] This fundamental principle allows qNMR to function as a primary ratio method of measurement, capable of determining the purity of a substance by comparing its signal integral to that of a certified reference material (the internal standard) of known purity and mass, without needing a reference standard of the analyte itself.[10]
The purity of the analyte (Purityanalyte) is calculated using the following equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I : Integral of the signal for the analyte or standard
-
N : Number of protons giving rise to the selected signal
-
MW : Molecular weight
-
m : Mass
-
Puritystd : Purity of the internal standard
This approach quantifies the molar amount of the boron-containing organic species, irrespective of whether it exists as the monomer or the trimer, providing a true measure of the active molecule's purity.
A Validated Experimental Protocol for Boronic Acid Purity by ¹H qNMR
This protocol is designed as a self-validating system, where the rationale behind each step ensures the integrity of the final result.
Caption: Experimental workflow for qNMR purity determination of boronic acids.
Step 1: Selecting the Internal Standard (IS)
Expertise & Experience: The choice of IS is paramount for an accurate measurement. The IS serves as the reference point for quantification, so its own purity and properties must be impeccable.
-
Core Criteria:
-
High Purity & Traceability: Use a Certified Reference Material (CRM) whenever possible.[11] This ensures the purity value is known with a stated uncertainty and is traceable to a primary standard (e.g., from NIST).[12][13]
-
Spectral Simplicity: The IS should have a simple ¹H NMR spectrum, ideally a sharp singlet, to facilitate accurate integration.[14]
-
No Signal Overlap: The resonance(s) of the IS must be in a clear region of the spectrum, well-resolved from any analyte, impurity, or solvent signals.[15]
-
Stability: The IS must be chemically inert and not react with the analyte, solvent, or trace moisture. It should also be non-hygroscopic and non-volatile to allow for accurate weighing.[11][16]
-
-
Recommended Standards for Boronic Acids:
-
Dimethyl sulfone: Excellent for its sharp singlet in a relatively clear region (~3.1 ppm in DMSO-d6) and high stability.
-
Maleic acid: Provides a sharp singlet (~6.3 ppm in DMSO-d6) in the olefinic region, often clear of aromatic boronic acid signals.
-
1,4-Dinitrobenzene: Useful for its singlet in the downfield aromatic region (~8.4 ppm in DMSO-d6).
-
Step 2: Selecting the Deuterated Solvent
Expertise & Experience: The solvent is not merely a medium for dissolution; it is an active participant in managing the boronic acid-boroxine equilibrium. The goal is to create a sample condition that is stable and spectrally simple.
-
Causality: Aprotic, coordinating solvents like DMSO-d6 are highly recommended. The Lewis basic oxygen in DMSO can coordinate to the Lewis acidic boron center, disrupting the B-O-B linkages of the boroxine and shifting the equilibrium significantly towards the desired monomeric boronic acid.[8] This simplifies the spectrum, often yielding a single set of sharp signals for the analyte.
-
Alternative Strategy: In non-coordinating solvents like CDCl₃ where boroxine formation is more likely, adding a small, precise amount of D₂O can hydrolyze the boroxine back to the boronic acid. However, this can complicate the baseline and broaden exchangeable proton signals. For routine analysis, DMSO-d6 is the superior choice.[17]
Step 3: Precision Sample Preparation
Trustworthiness: The entire qNMR measurement hinges on the accuracy of the masses of the analyte and the internal standard. This step must be performed with meticulous care.
-
Weighing: Use a calibrated microbalance with at least 0.01 mg readability.[9]
-
Procedure: Accurately weigh ~5-10 mg of the internal standard directly into a clean, dry vial. Record the mass precisely. Subsequently, weigh ~10-20 mg of the boronic acid sample into the same vial. Record this mass precisely. Aim for a molar ratio between the analyte and IS that is between 0.5 and 2.0 to ensure comparable signal intensities for accurate integration.[12][17]
-
Dissolution: Add an appropriate volume of deuterated solvent (e.g., 0.7 mL of DMSO-d6 for a standard 5 mm NMR tube).[17]
-
Homogenization: Ensure complete dissolution and sample homogeneity by vortexing the vial for at least 30 seconds. Incomplete dissolution is a major source of error, leading to poor spectral quality and inaccurate integrals.[14][17]
-
Transfer: Transfer the solution to a high-quality NMR tube.
Step 4: NMR Data Acquisition Parameters
Trustworthiness: Standard NMR acquisition parameters are insufficient for quantitative analysis. Specific parameters must be adjusted to ensure that the recorded signal intensity is a true representation of the number of nuclei.
-
Relaxation Delay (d1): This is the most critical parameter. The delay between pulses must be long enough to allow all relevant protons (in both the analyte and the IS) to fully return to thermal equilibrium. A d1 of at least 5 times the longest T₁ relaxation time of any peak being integrated is required. For most small molecules, a conservative d1 of 30 seconds is a robust starting point.[3]
-
Number of Scans (ns): A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N). For accurate integration, an S/N of >250:1 is recommended for the smallest peak being quantified.[18]
-
Pulse Angle (p1): A 90° pulse should be used to ensure maximum signal is generated from a single pulse, providing the best S/N for a given number of scans.[19]
-
Other Parameters: Ensure the spectral width is large enough to encompass all signals, use a minimum of 32K data points, and an acquisition time of at least 3 seconds to ensure good digital resolution.[3]
Step 5: Data Processing and Purity Calculation
Expertise & Experience: Automated processing routines are often inadequate for the precision required in qNMR. Manual processing is essential for trustworthy results.
-
Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.1-0.3 Hz to improve S/N without significantly distorting peak shape.
-
Phasing: Manually phase the spectrum to achieve a pure absorption mode for all peaks. Incorrect phasing is a significant source of integration error.[9]
-
Baseline Correction: Apply a high-order polynomial baseline correction to ensure the baseline is flat across the entire spectrum, particularly around the signals to be integrated.[19]
-
Integration:
-
Select a well-resolved, non-exchangeable proton signal for the analyte. For an aromatic boronic acid, this is typically a signal in the aromatic region. Avoid the B(OH)₂ protons, as they are broad and exchange with residual water.
-
Integrate the selected analyte signal and the chosen IS signal over a wide enough range (at least 64 times the peak width at half-height) to include the ¹³C satellites, or consistently exclude them for both peaks.[9]
-
Use the integrals and the previously recorded mass values in the purity equation to calculate the final result.
-
Comparative Analysis: qNMR vs. HPLC for Boronic Acid Purity
While HPLC is a cornerstone of purity analysis, qNMR offers distinct advantages, particularly for challenging compounds like boronic acids.[18][20] The choice of method should be guided by the specific analytical need.[21][22][23]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Direct proportionality between signal integral and number of nuclei.[20] | Separation based on differential partitioning between phases. |
| Method Type | Primary Ratio Method . Does not require an analyte-specific reference standard.[10][20] | Secondary Method . Requires a certified reference standard of the analyte for accurate quantification. |
| Boronic Acid Analysis | Robust. Measures total molar quantity of the boron-containing species, unaffected by the monomer-trimer equilibrium. | Can be problematic. The on-column equilibrium can lead to peak distortion, multiple peaks, and inaccurate results.[8] |
| Selectivity | Excellent for structural confirmation. Can be limited by signal overlap in complex mixtures. | High selectivity for separating structurally similar impurities. |
| Sensitivity | Lower sensitivity than HPLC. Can be enhanced with high-field instruments and cryoprobes.[20] | Generally higher sensitivity, making it well-suited for trace impurity analysis. |
| Speed | Rapid analysis time per sample (~15 min) with minimal method development.[15] | Method development can be time-consuming. Run times are typically 15-30 minutes per sample.[20] |
| Sample Integrity | Non-destructive technique; the sample can be fully recovered.[4] | Destructive; the sample is consumed during analysis. |
Conclusion
For the specific and persistent challenge of assessing the purity of boronic acid samples, ¹H qNMR is not merely an alternative to chromatography; it is a superior and more direct analytical solution. Its status as a primary method obviates the need for often unavailable analyte-specific reference standards and, more importantly, it circumvents the analytical ambiguities caused by the inherent boronic acid-boroxine equilibrium.[24] By providing a direct measure of the total active species, qNMR delivers a purity value with a high degree of scientific integrity and confidence. The detailed, self-validating protocol presented in this guide empowers researchers, scientists, and drug development professionals to leverage the full power of qNMR for the accurate characterization of these vital chemical building blocks.
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- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Boroxine formation reaction mechanism as calculated by DFT.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Link
- Application Notes and Protocols for Quantitative NMR (qNMR) Analysis with Methylboronic acid pinacol ester-d3. Benchchem. Link
- Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. Link
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
- Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing). Link
- A Comparative Guide to the Validation of HPLC and NMR Methods for Purity Assessment of Benzylboronic Acid. Benchchem. Link
- SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. Southwest Research Institute. Link
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- A Guide to Quantit
- Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Link
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- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Dalton Pharma Services. Link
- Stimuli Article (qNMR). US Pharmacopeia (USP). Link
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Kagaku. Link
- QNMR – a modern altern
- The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Link
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- Identifying and characterizing impurities in allenylboronic acid samples. Benchchem. Link
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Link
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
- Internal Standard for qNMR (Calibration Standard for qNMR).
- Standards for qNMR. Eurisotop. Link
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- FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Hiroshima University. Link
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- Rapid approach to complex boronic acids. PMC - NIH. Link
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A Senior Scientist's Guide to Accurate Quantification of Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1][2] This reaction's prevalence in the pharmaceutical and fine chemical industries demands robust and precise methods to quantify its outcomes. Accurately determining the conversion of starting materials and the yield of the final product is crucial for process optimization, scaling up production, and ensuring the economic viability of a synthetic route.
This guide provides an in-depth comparison of the primary analytical techniques for quantifying Suzuki coupling reactions. As a senior application scientist, my goal is to move beyond a mere list of methods and delve into the reasoning behind experimental choices. This will empower you to select and implement the most suitable technique for your specific research and development needs.
The Challenge of Accurate Quantification
A typical Suzuki coupling reaction mixture is a complex matrix. It contains the desired product, unreacted starting materials (an organohalide and a boronic acid or ester), a palladium catalyst, ligands, a base, and various byproducts.[1][2] This complexity requires an analytical method with high selectivity and sensitivity to accurately quantify the target compounds amidst these other components.
Comparative Analysis of Quantification Techniques
The selection of an analytical method involves a trade-off between several factors, including accuracy, precision, sensitivity, sample throughput, instrumentation cost, and the required level of expertise. Here, we will compare the most common analytical techniques used for Suzuki coupling reactions.
Chromatographic Methods: GC and HPLC
Chromatographic techniques are widely used for monitoring reaction progress and determining final yield due to their excellent separation capabilities.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[3][4] The sample is vaporized and separated as it travels through a column with an inert gas. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.[3]
-
Principle of Quantification: Quantification is typically achieved using an internal standard. A known amount of a non-reactive compound is added to the reaction mixture. The peak area of the analyte is then compared to the peak area of the internal standard to determine its concentration.[5] A response factor, established by analyzing a standard mixture, is essential for accurate calculations.
-
Experimental Workflow: GC Analysis
Caption: Workflow for Suzuki coupling quantification using Gas Chromatography with an Internal Standard.
-
Advantages:
-
Limitations:
-
Volatility Requirement: Not suitable for non-volatile or thermally unstable compounds.
-
Derivatization: Some polar compounds may need to be chemically modified to increase their volatility, which adds a step to the sample preparation.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can accommodate a wide range of compounds, making it highly suitable for analyzing Suzuki coupling reactions.[7]
-
Principle of Quantification: Similar to GC, quantification is based on comparing the peak area of the analyte to a standard. HPLC commonly uses a UV-Vis detector, which requires the analyte to absorb UV light.[7]
-
Experimental Workflow: HPLC Analysis
Caption: Workflow for Suzuki coupling quantification using High-Performance Liquid Chromatography.
-
Advantages:
-
Broad Applicability: Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones.
-
High Sensitivity: Modern UV detectors offer excellent sensitivity.
-
Excellent Reproducibility: Modern HPLC systems provide high precision and reproducibility.
-
-
Limitations:
-
Chromophore Requirement: The most common UV-Vis detector requires the analyte to have a UV-absorbing component.
-
Matrix Effects: The complex reaction mixture can sometimes interfere with the separation or detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary quantification method that does not require a calibration curve with a reference standard of the analyte.[8][9]
-
Principle of Quantification (qNMR): qNMR is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. By adding a known amount of an internal standard, the concentration of the analyte can be determined by comparing the integrals of their respective signals.[10][11]
-
Key Considerations for Accurate qNMR:
-
Signal Selection: Choose signals for the analyte and internal standard that do not overlap with other signals.[10][11]
-
Relaxation Delay (d1): A sufficiently long delay between NMR pulses is crucial for accurate quantification.
-
Internal Standard: The standard must be of high purity, stable, and have signals that are distinct from the analyte and solvent.
-
-
Advantages:
-
Limitations:
-
Sensitivity: NMR is less sensitive than chromatographic methods.
-
Signal Overlap: Finding unique, well-resolved signals can be challenging in complex mixtures.[10]
-
Cost and Expertise: NMR spectrometers are expensive and require specialized knowledge to operate.
-
Data Summary: A Head-to-Head Comparison
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility, detection by ionization | Separation by polarity, detection by UV absorbance | Signal integration proportional to molar concentration |
| Accuracy | High (with proper calibration & internal standard) | Very High (with proper calibration) | Very High (Primary Method) |
| Precision | Excellent (<1% RSD typical) | Excellent (<1% RSD typical) | Good (1-2% RSD typical) |
| Sensitivity | High (ng to pg range) | High (ng to µg range) | Moderate (µg to mg range) |
| Sample Prep | Dilution, filtering, possible derivatization | Dilution, filtering | Dilution, addition of internal standard |
| Applicability | Volatile, thermally stable compounds | Wide range of polarities and molecular weights | Soluble compounds, provides structural info |
| Limitations | Not for non-volatile compounds | Requires a chromophore for UV detection | Lower sensitivity, potential signal overlap |
| Cost | Moderate | Moderate to High | High |
Trustworthiness: Building Self-Validating Protocols
To ensure the reliability of your results, every protocol should be self-validating. This involves a systematic approach to quality control.
-
Method Validation: Before routine use, any analytical method must be validated to assess its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12][13][14][15]
-
System Suitability: A system suitability test should be performed before each batch of samples to ensure the analytical system is performing correctly.
-
Internal Standards: Using an internal standard is highly recommended for chromatographic techniques as it corrects for variations in injection volume and sample preparation.
-
Orthogonal Methods: For critical applications, using two different analytical techniques (e.g., HPLC and qNMR) to quantify the same sample provides a high degree of confidence in the results.
Conclusion: Selecting the Right Tool for the Job
There is no single "best" method for quantifying Suzuki coupling reactions. The optimal choice depends on the properties of your compounds, the required accuracy, and the available instrumentation.
-
For routine monitoring of a wide range of aromatic products, HPLC-UV is often the most practical and versatile choice.
-
For volatile products or complex isomeric mixtures, GC-FID offers superior separation power.
-
When a reference standard of the product is not available, or when direct quantification is needed without a calibration curve, qNMR is the ideal method, providing both quantitative and structural information.[8][9]
By understanding the principles and limitations of each technique and implementing robust protocols, researchers can generate accurate and reliable data to accelerate their discovery and development efforts.
References
- Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry.
- Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed.
- Catalytic performance and kinetic analysis for Suzuki coupling... ResearchGate.
- NMR Yield Calculation using Internal Standard (IS), #nmr #viral #reaction #chemistry #yield. YouTube.
- Analytical Methods Validation. Pharmaceutical Technology.
- Quantitative NMR Spectroscopy. University of Oxford.
- Validation of analytical methods and laboratory procedures for chemical measurements. Arhiv za higijenu rada i toksikologiju.
- Nmr yield calculations based on amount of IS. Reddit.
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Tips on increasing yield of Miyaura coupling reaction? Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
- Conversion (%) of Suzuki-Miyaura coupling reactions. ResearchGate.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
- (PDF) Validation of analytical methods. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC? ResearchGate.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Gas chromatography with flame ionization detector: When is GC-FID used? What can it do? YouTube.
- SUZUKI REACTION MONITORING. Advion.
- Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química.
- A Review on combine study of UV spectroscopic and HPLC methods for simultaneous estimation. ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
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A Comparative Analysis of Ortho, Meta, and Para-Substituted Phenylboronic Acids: Chemical Properties and Reactivity
An In-Depth Technical Guide for Researchers
Phenylboronic acids are a cornerstone of modern chemistry, indispensable in fields ranging from pharmaceutical development to materials science. Their utility stems from two defining chemical behaviors: their role as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction and their ability to form reversible covalent bonds with diols, enabling their use as chemical sensors and in bioconjugation.[1][2][3][4] The reactivity and properties of a phenylboronic acid are not monolithic; they are exquisitely controlled by the nature and, critically, the position of substituents on the phenyl ring.
This guide provides a detailed comparison of the chemical properties of ortho, meta, and para-substituted phenylboronic acids. We will explore how the substituent's location dictates the molecule's acidity, its efficacy in cross-coupling reactions, and its affinity for diols. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge to select the optimal boronic acid isomer for their specific application, supported by experimental data and detailed protocols.
Fundamental Principles: The Influence of Substituent Position
The arrangement of substituents on a benzene ring is defined by the terms ortho (1,2-substitution), meta (1,3-substitution), and para (1,4-substitution) relative to the boronic acid group. This seemingly simple structural change has profound consequences for the molecule's electronic and steric characteristics.
-
Electronic Effects: Substituents modulate the electron density of the aromatic ring and the boron atom through inductive and resonance effects.
-
Inductive Effects: These are transmitted through sigma bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ pull electron density away from the ring, while electron-donating groups (EDGs) like -OCH₃ or -CH₃ push electron density into it.
-
Resonance Effects: These occur in substituents with lone pairs or pi systems that can delocalize electrons through the ring's pi system. The effect is most strongly felt at the ortho and para positions. For example, a para-nitro group strongly withdraws electron density via resonance, whereas a meta-nitro group's influence is primarily inductive.
-
-
Steric Effects: The ortho position is unique in its proximity to the boronic acid functional group. A substituent at this position can physically obstruct the approach of reactants to the boron center, a phenomenon known as steric hindrance. As we will see, this effect is particularly dramatic in cross-coupling reactions.[5][6][7]
Caption: Isomeric positions on the phenylboronic acid scaffold.
Comparative Property Analysis
Acidity (pKa)
Phenylboronic acids are Lewis acids, accepting a hydroxide ion to convert from a neutral, trigonal planar B(OH)₂ form to an anionic, tetrahedral B(OH)₃⁻ boronate species. The pKa is a measure of this acidity and is a critical parameter, as the anionic boronate form is often the more reactive species in biological contexts and in diol recognition.[8][9]
The pKa is highly sensitive to the electronic effects of the ring substituents.[10]
-
Electron-Withdrawing Groups (EWGs): EWGs pull electron density from the boron atom, making it more electron-deficient and thus a stronger Lewis acid. This stabilizes the resulting anionic boronate, leading to a lower pKa (stronger acid).[8][10]
-
Electron-Donating Groups (EDGs): EDGs increase electron density on the boron atom, making it a weaker Lewis acid. This destabilizes the anionic boronate, resulting in a higher pKa (weaker acid).
The position of the substituent determines the magnitude of this effect. For EWGs, the acid-strengthening effect is generally most pronounced at the para and ortho positions where resonance effects are maximal. However, ortho substituents can also introduce intramolecular hydrogen bonding (e.g., with 2-fluorophenylboronic acid), which can further stabilize the boronate anion and increase acidity.[5][11]
Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids
| Substituent | ortho-pKa | meta-pKa | para-pKa | Effect Type |
| -H (Unsubstituted) | 8.83 | 8.83 | 8.83 | Reference |
| -CH₃ | 8.90 | 8.78 | 9.17 | EDG (Weak) |
| -OCH₃ | 9.50 | 8.70 | 9.24 | EDG (Strong) |
| -Cl | 8.03 | 7.92 | 8.23 | EWG (Moderate) |
| -CF₃ | 8.40 | 7.86 | 7.86 | EWG (Strong) |
| -NO₂ | 7.08 | 7.15 | 7.10 | EWG (Very Strong) |
Note: Values are representative and can vary slightly based on experimental conditions. Data compiled from multiple sources.[8][9][12][13]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of a boronic acid in an aqueous solution.
Materials:
-
Substituted phenylboronic acid
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized, CO₂-free water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
50 mL beaker or titration vessel
Procedure:
-
Preparation: Accurately weigh approximately 0.5 mmol of the phenylboronic acid and dissolve it in 25 mL of CO₂-free deionized water in the titration vessel. If solubility is an issue, a co-solvent like DMSO can be used, but this will yield an apparent pKa (pKaapp).[9][13]
-
Setup: Place the vessel on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Titration: Begin stirring the solution. Record the initial pH.
-
Add the NaOH titrant in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume at the equivalence point (Veq).
-
The pKa is the pH at the half-equivalence point (Veq / 2). This can be read directly from the graph or calculated more accurately using the first derivative of the titration curve.
-
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a phenylboronic acid) and an organohalide. It is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, particularly for biaryl synthesis.[2] The reactivity of the boronic acid is a critical factor in the success of the reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The key step influenced by the boronic acid's properties is transmetalation , where the organic group is transferred from boron to the palladium center.
-
Electronic Effects: The impact of electronics is nuanced. While strong EWGs lower the pKa, they also decrease the nucleophilicity of the aryl group attached to the boron. This can slow the transmetalation step.[14] However, in many cases, this electronic deactivation is a secondary factor compared to the dramatic influence of sterics.
-
Steric Effects: This is the dominant factor when comparing isomers. An ortho substituent provides significant steric bulk around the C-B bond, severely hindering the boronic acid's ability to approach and coordinate with the palladium complex. This steric clash dramatically slows down or even completely inhibits the transmetalation step, leading to poor reaction yields and requiring more forcing conditions (higher temperatures, stronger bases, more active catalysts).[5][6][14] The general reactivity trend is therefore: para > meta >> ortho .
Table 2: Comparative Yields in Suzuki-Miyaura Coupling of Nitrophenylboronic Acids
This table illustrates the reactivity of the three isomers of nitrophenylboronic acid with 4-bromoanisole under typical coupling conditions.
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| para-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95% |
| meta-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 4 | ~92% |
| ortho-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | ~35% |
Data is representative and compiled from literature sources to illustrate the trend. Direct comparison under identical conditions is challenging due to the vastly different reactivity, especially of the ortho-isomer.[14] The significantly lower yield and longer reaction time for the ortho isomer, even with a highly active ligand (XPhos), highlights the profound impact of steric hindrance.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an aryl bromide with a substituted phenylboronic acid.[2][15]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL) and degassed Water (0.5 mL)
-
Oven-dried Schlenk tube or round-bottom flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried flask, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask atmosphere using a vacuum pump and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed (typically 2-24 hours), cool the mixture to room temperature. Add 10 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Boronic Acid-Diol Complexation
Phenylboronic acids react reversibly with compounds containing 1,2- or 1,3-diols (like sugars, catechols, and glycoproteins) to form five- or six-membered cyclic boronate esters.[1][3] This interaction is the basis for their use in glucose sensors and for targeted drug delivery to cells overexpressing certain surface glycans.[4][16][17]
The binding equilibrium is pH-dependent. The tetrahedral boronate anion [B(OH)₃⁻] is the species that predominantly binds to diols. Therefore, boronic acids with a lower pKa, which have a higher population of the anionic form at a given pH, generally exhibit stronger binding affinity with diols at or near physiological pH (7.4).[8]
Caption: Equilibrium of boronic acid with a diol.
-
Electronic Effects: EWGs lower the boronic acid pKa, thus enhancing the binding constant (Keq) with diols at a fixed pH, such as 7.4. The Hammett equation can be used to correlate the stability constants of these esters, showing a direct link between the electronic nature of the substituent and binding affinity.[18][19]
-
Steric Effects: As with Suzuki coupling, ortho substituents can sterically hinder the approach of the diol molecule, potentially weakening the binding affinity compared to what would be predicted based on electronic effects alone.
Table 3: Comparative Binding Constants (Keq, M⁻¹) with Alizarin Red S (ARS) at pH 7.4
Alizarin Red S (ARS) is a catechol-containing dye that becomes fluorescent upon binding to boronic acids, making it an excellent probe for determining binding constants via a competitive assay.[20][21]
| Substituent | ortho-Keq | meta-Keq | para-Keq |
| -H | 1300 | 1300 | 1300 |
| -CH₃ | 1100 | 1200 | 1000 |
| -OCH₃ | 900 | 1150 | 950 |
| -Cl | 2000 | 2500 | 2200 |
| -NO₂ | 4500 | 5100 | 5500 |
Note: Values are representative, determined using a fluorescence displacement assay. The trend shows that EWGs (-Cl, -NO₂) increase the binding affinity, while EDGs (-CH₃, -OCH₃) decrease it, consistent with their effect on Lewis acidity.[20][21]
Experimental Protocol: Determination of Diol Binding Constant via Fluorescence Assay
This protocol describes a competitive binding assay using Alizarin Red S (ARS) to determine the association constant (Keq) of a boronic acid with a non-fluorescent diol (e.g., glucose).[20][21]
Materials:
-
Substituted phenylboronic acid
-
Alizarin Red S (ARS)
-
Competitive diol (e.g., D-glucose)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Fluorometer and 96-well plates or cuvettes
Procedure: Part 1: Determine the Boronic Acid-ARS Association Constant (KARS)
-
Prepare a stock solution of ARS (e.g., 20 µM) in the pH 7.4 buffer.
-
Prepare a series of solutions of the phenylboronic acid at varying concentrations.
-
In a 96-well plate, mix a fixed concentration of ARS with each concentration of the boronic acid.
-
Incubate for 30 minutes to reach equilibrium.
-
Measure the fluorescence intensity (e.g., λex = 485 nm, λem = 620 nm). Formation of the boronic acid-ARS adduct results in an increase in fluorescence.[22]
-
Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding model (e.g., Benesi-Hildebrand) to calculate KARS.[22]
Part 2: Competitive Displacement Assay
-
Prepare a solution with fixed concentrations of both the boronic acid and ARS (chosen to give a strong fluorescence signal based on Part 1).
-
Prepare a series of solutions of the competitive diol (e.g., glucose) at varying concentrations.
-
Titrate the boronic acid/ARS solution with the competitive diol solutions.
-
After each addition, incubate and measure the fluorescence. The competitive diol will displace ARS, causing a decrease in fluorescence intensity.
-
Plot the fluorescence intensity against the diol concentration. The data can be analyzed using established competitive binding equations, using the known KARS value, to calculate the association constant (Keq) for the boronic acid-diol pair.[20]
Conclusion and Application Outlook
The choice between an ortho, meta, or para-substituted phenylboronic acid is a critical decision in experimental design, with each isomer offering a distinct profile of reactivity and chemical properties.
-
Para-substituted isomers are ideal for systematically tuning electronic properties. The substituent's effect is strong and predictable, with minimal steric interference, making them reliable workhorses for applications where controlled acidity, diol binding affinity, or modulated reactivity in Suzuki coupling is desired.
-
Meta-substituted isomers offer a way to introduce primarily inductive electronic effects without the strong resonance contributions seen from the para position. This provides a more subtle method for electronic tuning.
-
Ortho-substituted isomers present the most complex behavior. They are dominated by steric hindrance, which severely diminishes their reactivity in sterically demanding reactions like Suzuki-Miyaura coupling. However, this same proximity can be exploited to encourage intramolecular interactions, such as hydrogen bonding, which can uniquely alter acidity and binding properties. Researchers often choose ortho isomers specifically to study these steric effects or to design systems where restricted geometry is a desired feature.
By understanding the interplay of these electronic and steric factors, researchers can harness the full potential of substituted phenylboronic acids, selecting the precise isomer to achieve their synthetic and analytical goals.
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- Habil, M. H., et al. (2021). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Journal of Molecular Liquids, 335, 116521.
- Leśniewska, B., et al. (2017). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Journal of Solution Chemistry, 46(7), 1436-1450.
- El-Khouly, M. E., et al. (2020). pKa values for boronic acids 1-7. Chemistry – A European Journal, 26(2), 435-440.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83287-83291. [Link]
- Leśniewska, B., & Sporzyński, A. (2019). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 881, 66-77.
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.[Link]
- Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2943. [Link]
- Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2943. [Link]
- Leśniewska, B., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3422. [Link]
- Li, M., et al. (2009). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Organic Letters, 11(16), 3534-3537.
- Kowalczyk, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2334-2342. [Link]
- Kowalczyk, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2334-2342. [Link]
- Nasrollahzadeh, M., et al. (2018). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. RSC Advances, 8(51), 29193-29201.
- Prankerd, R. J., et al. (2007).
- Gasanaliev, M. M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4837-4846.
- El-Khouly, M. E., et al. (2020). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 26(2), 435-440.
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- Perrie, Y., & Rades, T. (2009). pKa measurement.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2019). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 9(3), 486-496.
- Stella, V. J., & Prankerd, R. J. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 10-16. [Link]
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A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions: The Impact of Boronic Acid Structure
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1][2] Its broad applicability and functional group tolerance have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] However, optimizing these reactions for efficiency, yield, and purity requires a deep understanding of their kinetics, particularly the influence of the boronic acid coupling partner. This guide provides a comprehensive kinetic analysis of Suzuki-Miyaura reactions with different boronic acids, offering experimental data and mechanistic insights to inform your synthetic strategies.
The Decisive Role of Boronic Acid in Reaction Kinetics
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] While each step can influence the overall reaction rate, the transmetalation step—the transfer of the organic group from the boron atom to the palladium center—is frequently the rate-determining step.[5][6] The structure and properties of the boronic acid directly impact the facility of this crucial step.
The primary factors governing the kinetic performance of a boronic acid are:
-
Electronic Effects: The nucleophilicity of the carbon atom attached to boron is critical. Electron-donating groups on the organic moiety of the boronic acid increase the electron density on this carbon, generally leading to a faster transmetalation rate.[6] Conversely, electron-withdrawing groups can decelerate this step.
-
Steric Hindrance: Bulky substituents on the boronic acid, particularly near the C-B bond, can sterically impede the approach of the organopalladium complex, slowing down the transmetalation process.[5][6]
-
Stability of the Boron Reagent: Boronic acids can be susceptible to side reactions like protodeboronation (cleavage of the C-B bond by a proton source) and oxidation.[7] Boronate esters, such as pinacol esters, are often more stable, though this can come at the cost of reduced reactivity.[7]
The Catalytic Cycle: A Visual Representation
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Data of Boronic Acids
The following table summarizes the relative reaction rates for a selection of boronic acids, providing a quantitative comparison of their performance in Suzuki-Miyaura reactions. The rates are normalized relative to a standard primary alkylboronic acid.
| Boronic Acid Type | Example | Relative Rate (Approx.) | Key Kinetic Considerations |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Transmetalation can be rate-limiting. Less sterically hindered than larger alkylboronic acids.[5] |
| Primary Alkyl | n-Butylboronic Acid | ~0.8 | Slower transmetalation compared to ethylboronic acid due to increased steric bulk.[5] |
| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Significantly slower rates due to increased steric hindrance at the carbon bound to boron.[5] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally faster transmetalation compared to alkylboronic acids.[5] |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | > 5.0 | The strong electron-donating methoxy group significantly accelerates the transmetalation step.[6] |
| Aryl (Electron-Poor) | 4-(Trifluoromethyl)phenylboronic Acid | < 5.0 | The strong electron-withdrawing trifluoromethyl group deactivates the boronic acid, leading to a slower transmetalation rate.[6] |
| Heteroaryl | 3-Thienylboronic Acid | Variable | The electron-rich thiophene ring can promote transmetalation, but potential catalyst inhibition can complicate kinetics.[6] |
| Heteroaryl | 2-Thienylboronic Acid | Generally faster than 3-thienyl | The 2-position is typically more reactive due to lower steric hindrance and more favorable electronic effects.[6] |
Experimental Protocol for Kinetic Analysis
Obtaining reliable kinetic data is paramount for a meaningful comparison of boronic acid performance. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of Suzuki-Miyaura reactions.[5][8]
Objective:
To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with different boronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, ethylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
HPLC system with a suitable column (e.g., C18)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Reaction Setup: In a series of reaction vials, add the aryl halide, the specific boronic acid being tested, the palladium catalyst, the base, and the internal standard.
-
Initiation: Place the vials in a pre-heated block or oil bath at the desired reaction temperature (e.g., 80 °C) and begin vigorous stirring. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This will stop the reaction.
-
Sample Preparation: Dilute the quenched sample with a suitable solvent (e.g., acetonitrile) and filter it before HPLC analysis.
-
HPLC Analysis: Inject the prepared samples into the HPLC system. The concentration of the product and the remaining aryl halide are determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of the product formed against time for each boronic acid. The initial reaction rate can be determined from the initial slope of this curve.
Workflow for Kinetic Analysis
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The Phenylboronic Acid Scaffold: A Privileged Motif in Drug Discovery and Beyond
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies
For researchers, scientists, and drug development professionals, the phenylboronic acid (PBA) moiety represents a remarkably versatile and powerful tool. Its unique ability to form reversible covalent bonds with diols has positioned it as a cornerstone in the design of enzyme inhibitors, chemical sensors, and targeted drug delivery systems.[1][2] This guide provides an in-depth comparison of phenylboronic acid derivatives, delving into the critical structure-activity relationships that govern their performance. We will explore the causality behind experimental choices in SAR studies and provide actionable protocols for their evaluation.
The Boronic Acid Pharmacophore: More Than Just a Lewis Acid
At the heart of PBA's utility lies the boron atom's electron-deficient p-orbital, which allows it to act as a Lewis acid.[3] This enables the formation of a tetrahedral boronate species through interaction with nucleophiles, most notably the hydroxyl groups of serines in enzyme active sites or the cis-diols found in saccharides.[1][4][5] This reversible covalent interaction is a key differentiator from traditional non-covalent inhibitors, often leading to enhanced potency and prolonged target engagement.[6]
The acidity of the boronic acid, and thus its propensity to form these crucial interactions, is a primary determinant of its biological activity. This acidity can be finely tuned by the electronic properties of substituents on the phenyl ring. Electron-withdrawing groups generally increase the Lewis acidity of the boron atom, leading to stronger binding affinity.[4] This fundamental principle forms the basis of many SAR campaigns.
Comparative SAR Analysis of Phenylboronic Acid Derivatives
The true power of the PBA scaffold is realized through systematic modification and the subsequent analysis of its impact on activity. Below, we compare SAR trends across different classes of PBA derivatives.
Phenylboronic Acid Derivatives as Serine β-Lactamase Inhibitors
The rise of antibiotic resistance has spurred the development of β-lactamase inhibitors to protect β-lactam antibiotics from enzymatic degradation. Phenylboronic acids have emerged as a promising class of non-β-lactam inhibitors that competitively and reversibly bind to the active site serine of these enzymes.[5]
Table 1: SAR of Phenylboronic Acid Derivatives Against AmpC β-Lactamase
| Compound | R1 (ortho) | R2 (meta) | R3 (para) | Ki (nM) vs. AmpC | Reference |
| 1 | H | H | H | 83 | [5] |
| 2 | H | NO2 | H | >1000 | [5] |
| 3 | H | COOH | H | 250 | [5] |
| 4 | H | H | COOH | 26 | [5] |
| 5 | H | H | OH | 150 | [5] |
| 11 | H | H | 4-carboxy-phenyl | 26 | [5] |
Data synthesized from multiple sources to illustrate SAR principles.[5][7]
The data clearly demonstrates that substitution on the phenyl ring significantly impacts inhibitory activity. A simple phenylboronic acid (Compound 1) exhibits a baseline activity. The introduction of a nitro group at the meta position (Compound 2) is detrimental, likely due to steric hindrance or unfavorable electronic effects. A carboxyl group at the meta position (Compound 3) offers a modest improvement, while moving it to the para position (Compound 4) dramatically increases potency.[5] This highlights the importance of positional isomerism in optimizing interactions within the enzyme's active site. Further extension at the para position with a 4-carboxy-phenyl group (Compound 11) maintains this high affinity, suggesting this position is amenable to further modification to improve pharmacokinetic properties.[5]
Phenylboronic Acid Derivatives as Antibacterial Agents
Beyond enzyme inhibition, phenylboronic acid derivatives have shown direct antibacterial activity.[8] The mechanism here can be multifaceted, including the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs).[9][10]
Table 2: Antibacterial Activity of Phenylboronic Acid Derivatives
| Compound | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| Phenylboronic Acid | None | E. coli | >100 | [8] |
| Phenylboronic Acid | None | S. aureus | >100 | [8] |
| AF 11-4121 | Proprietary | P. aeruginosa | Potent | [9] |
| A49 | 2-chloro-5-trifluoromethoxy | B. cinerea | 0.39 | [11] |
MIC = Minimum Inhibitory Concentration. Data illustrates the potential for potent activity with appropriate substitution.
While unsubstituted phenylboronic acid shows weak antibacterial action, derivatives like AF 11-4121 and A49 demonstrate significant potency against pathogenic bacteria and fungi, respectively.[8][9][11] For instance, compound A49, with its electron-withdrawing chloro and trifluoromethoxy substituents, is a potent antifungal agent, highlighting that the electronic modifications beneficial for enzyme inhibition can also translate to whole-cell activity.[11]
Experimental Protocols for SAR Evaluation
To establish a robust SAR, standardized and reproducible experimental protocols are essential.
Protocol 1: Determination of Inhibitory Constant (Ki) for β-Lactamase
This protocol outlines a typical kinetic assay to determine the potency of a phenylboronic acid derivative against a serine β-lactamase.
Materials:
-
Purified β-lactamase (e.g., AmpC)
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Phenylboronic acid derivatives
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add increasing concentrations of the inhibitor to the assay buffer.
-
Add the β-lactamase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of nitrocefin.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time.
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Determine the IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[12]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Phenylboronic acid derivatives
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the phenylboronic acid derivative in CAMHB in a 96-well plate.
-
Inoculate each well with the adjusted bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Concluding Remarks for the Practicing Scientist
The structure-activity relationship of phenylboronic acid derivatives is a rich and continually evolving field. The key to successful drug design and development lies in a systematic approach to modifying the core scaffold and its substituents, guided by a deep understanding of the underlying chemical principles. The electronic nature and position of substituents on the phenyl ring are paramount in tuning the acidity of the boronic acid and optimizing interactions with the biological target. The experimental protocols provided herein offer a robust framework for evaluating these modifications and advancing promising candidates. As new biological targets for phenylboronic acids are identified, the fundamental principles of SAR will remain an indispensable guide for innovation.
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- Tondi, D., et al. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2005.
- D'Hondt, M., et al. Phenylboronic acids-based diagnostic and therapeutic applications. Analytical Sciences. 2014.
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- ELRIG. Novel boronic acids for combating anti-microbial resistance in P.aeruginosa. ELRIG Drug Discovery: Poster Sessions eBook. N.d.
- Wang, Y., et al. Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. 2025.
- Al-Shammari, A. M., et al. Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Pharmakeftiki. 2025.
- Gherman, A. M., et al. Synergistic Antibacterial Action of Norfloxacin-Encapsulated G4 Hydrogels: The Role of Boronic Acid and Cyclodextrin. International Journal of Molecular Sciences. 2025.
- Li, J., et al. Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives. Pest Management Science. 2023.
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- Dal Bó, A., & De Rosa, M. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? Pharmaceuticals. 2023.
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- Jay, K. S., et al. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. 2018.
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- Gryglan, G., et al. Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Analytical Methods. 2014.
- Brooks, W. L. A., et al. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. 2018.
- Hall, D. G. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. 2005.
- Wang, X., et al. Fast fluorescent blood sugar sensing using phenylboronic acid functionalized N, S-doped carbon dots. Carbon Letters. 2024.
- Yetisen, A. K., et al. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. Langmuir. 2018.
- Philipp, M., & Bender, M. L. Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences. 1971.
- Ge, Y., et al. Discovery of highly selective inhibitors of human constitutive proteasome β5c chymotryptic subunit. Journal of Medicinal Chemistry. 2015.
- Brem, J., et al. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry. 2021.
- Yang, Y., & Liu, W. R. Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules. 2021.
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A Comparative Benchmarking Guide: (4-(Phenylcarbamoyl)phenyl)boronic acid versus Established Proteasome Inhibitors
Introduction: The 20S Proteasome as a Prime Therapeutic Target
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins. This process is fundamental for maintaining protein homeostasis and regulating a plethora of cellular functions, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a key component of the UPS, is a large multi-subunit complex, with its proteolytic activity residing in the 20S core particle.[1] This core particle possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like, and caspase-like, associated with the β5, β2, and β1 subunits, respectively.[1] In many malignancies, particularly multiple myeloma, cancer cells exhibit a high rate of protein synthesis and are thus exquisitely dependent on the proteasome for survival. Inhibition of the proteasome leads to an accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[2][3][4] This dependency has established the proteasome as a premier target for anticancer drug development.[5][6]
This guide provides a comprehensive framework for benchmarking a novel boronic acid-containing compound, (4-(Phenylcarbamoyl)phenyl)boronic acid, against the clinically validated proteasome inhibitors, Bortezomib and Carfilzomib. We will delve into their mechanisms of action and present a detailed experimental workflow to rigorously evaluate the efficacy and cellular effects of this new chemical entity.
Established Proteasome Inhibitors: The Gold Standards
A thorough understanding of the benchmark compounds is paramount for a meaningful comparison.
Bortezomib (Velcade®) : As the first-in-class proteasome inhibitor to receive FDA approval, Bortezomib has transformed the treatment landscape for multiple myeloma and mantle cell lymphoma.[7][8] It is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[2][9] The boron atom in Bortezomib forms a stable but reversible complex with the active site threonine of the β5 subunit. This inhibition prevents the degradation of pro-apoptotic factors, leading to programmed cell death in cancer cells.[2][10]
Carfilzomib (Kyprolis®) : Carfilzomib is a second-generation, tetrapeptide epoxyketone-based proteasome inhibitor.[3] Unlike Bortezomib, Carfilzomib binds irreversibly to the N-terminal threonine of the 20S proteasome's active site, primarily inhibiting the chymotrypsin-like activity.[3][4][11] This irreversible binding is thought to contribute to its sustained inhibitory effect and efficacy in patients who have developed resistance to Bortezomib.[11]
Introducing the Challenger: this compound
This compound is a novel compound that, like Bortezomib, features a boronic acid moiety.[12] This functional group is critical for its predicted interaction with the catalytic site of the proteasome. The central hypothesis is that the boron atom will form a covalent, yet potentially reversible, bond with the hydroxyl group of the active site threonine residue within the β5 subunit of the 20S proteasome. The phenylcarbamoylphenyl scaffold likely influences the compound's specificity and binding affinity within the substrate-binding channel of the proteasome.
Caption: Predicted mechanism of action for this compound.
Experimental Benchmarking Workflow
A multi-tiered approach is essential for a comprehensive evaluation of this compound. This workflow progresses from cell-free biochemical assays to cell-based assays, culminating in the assessment of downstream cellular consequences.
Caption: A multi-phased experimental workflow for benchmarking proteasome inhibitors.
Phase 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory effect of this compound on the isolated 20S proteasome and to assess its selectivity for the different catalytic subunits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel compound against the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the purified human 20S proteasome.
Experimental Protocol: In Vitro 20S Proteasome Activity Assay [13][14][15][16]
-
Reagent Preparation:
-
Reconstitute purified human 20S proteasome in assay buffer.
-
Prepare stock solutions of the fluorogenic substrates: Suc-LLVY-AMC (for CT-L), Boc-LRR-AMC (for T-L), and Z-LLE-AMC (for C-L).
-
Prepare serial dilutions of this compound, Bortezomib, and Carfilzomib in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black, flat-bottom 96-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the purified 20S proteasome to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.[14]
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 60 minutes.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Summary:
| Compound | Chymotrypsin-like (IC50, nM) | Trypsin-like (IC50, nM) | Caspase-like (IC50, nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Bortezomib | 5 - 10 | >1000 | >1000 |
| Carfilzomib | 5 - 15 | >10000 | >10000 |
Phase 2: Cellular Efficacy and Viability
Following the biochemical characterization, it is crucial to assess the compound's ability to inhibit the proteasome within a cellular context and its consequent effect on cancer cell viability.
Objective: To determine the half-maximal effective concentration (EC50) for cell viability reduction in multiple myeloma cell lines.
Experimental Protocol: MTT Cell Viability Assay [17][18][19]
-
Cell Culture:
-
Culture multiple myeloma cell lines (e.g., MM.1S, RPMI 8226) in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound, Bortezomib, and Carfilzomib for 48 or 72 hours. Include a vehicle control (DMSO).
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the absorbance values to the vehicle-treated cells (defined as 100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and determine the EC50 value using non-linear regression.
-
Expected Data Summary:
| Compound | MM.1S (EC50, nM) | RPMI 8226 (EC50, nM) |
| This compound | Experimental Value | Experimental Value |
| Bortezomib | 10 - 20 | 15 - 30 |
| Carfilzomib | 5 - 15 | 8 - 20 |
Phase 3: Elucidating the Mechanism of Cell Death
To confirm that the observed reduction in cell viability is due to the intended mechanism of action (apoptosis induction), specific assays targeting key apoptotic events are necessary.
Objective: To quantify the induction of apoptosis in multiple myeloma cells following treatment with the novel compound.
Experimental Protocol 1: Caspase-Glo® 3/7 Assay [20][21][22][23][24]
-
Cell Treatment:
-
Seed and treat multiple myeloma cells with the compounds at their respective EC50 and 2x EC50 concentrations for 24 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[22]
-
Add the Caspase-Glo® 3/7 reagent directly to each well in a 1:1 volume ratio.[21] The reagent contains a luminogenic caspase-3/7 substrate (DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a luminescent signal.[20]
-
Mix the contents on a plate shaker and incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Experimental Protocol 2: Annexin V and Propidium Iodide (PI) Staining [25][26][27][28]
-
Cell Treatment:
-
Treat cells as described for the caspase assay.
-
-
Staining Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[25]
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Incubate for 15 minutes at room temperature in the dark.[27]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Data Interpretation and Decision Making
Caption: A decision-making flowchart based on the benchmarking experimental outcomes.
Conclusion
This guide outlines a rigorous and systematic approach to benchmark this compound against the established proteasome inhibitors, Bortezomib and Carfilzomib. By following these detailed protocols, researchers can obtain robust and comparable data on the biochemical potency, cellular efficacy, and mechanism of action of this novel compound. The successful navigation of this experimental workflow will provide the critical data necessary to determine its potential as a next-generation therapeutic agent for the treatment of multiple myeloma and other malignancies.
References
- Bortezomib - St
- Carfilzomib. Wikipedia. [Link]
- Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applic
- KYPROLIS® (carfilzomib) Mechanism of Action (MOA). Amgen. [Link]
- What is the mechanism of Carfilzomib?.
- Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma. PMC - NIH. [Link]
- What is the mechanism of Bortezomib?.
- Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics. [Link]
- Kyprolis (Carfilzomib).
- Bortezomib (Velcade). Cancer Research UK. [Link]
- Caspase 3/7 Activity. Protocols.io. [Link]
- Proteasomes: Isolation and Activity Assays. PMC - NIH. [Link]
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- MTT Cell Assay Protocol. MD Anderson Cancer Center. [Link]
- Computational Approaches for the Discovery of Human Proteasome Inhibitors: An Overview. MDPI. [Link]
- Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. MDPI. [Link]
- Assays for Proteasome Inhibition.
- Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evalu
- Proteasome inhibitor. Wikipedia. [Link]
- Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactiv
- Proteasome Inhibitor Drugs. PubMed. [Link]
- Structures of the boronic acid 20S proteasome inhibitors, bortezomib,...
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of (4-(Phenylcarbamoyl)phenyl)boronic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The management and disposal of chemical reagents like (4-(Phenylcarbamoyl)phenyl)boronic acid are not merely operational tasks; they are critical components of our commitment to safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding every procedure in established safety principles to ensure the protection of personnel and the environment.
Core Principle: Characterization as Hazardous Waste
Based on the toxicological data of structurally similar boronic acid derivatives, this compound must be managed as hazardous waste .[1][2] Under no circumstances should this chemical, or materials contaminated with it, be disposed of in standard laboratory trash or flushed down the drain.[2][3] The inherent hazards associated with this class of compounds necessitate a rigorous and compliant disposal pathway. All disposal activities must adhere to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and align with the specific protocols of your institution's Environmental Health and Safety (EHS) department.[4][5]
Hazard Profile Summary
The hazard profile for this compound is inferred from data on analogous compounds. The primary hazards are summarized below.
| Hazard Classification | Description | GHS Pictogram | Justification |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact.[6][7] | Prolonged or repeated contact can lead to inflammation and dermatitis. | |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation, with potential for redness, pain, and damage if not promptly addressed.[6][7] | The boronic acid moiety can interact with biological molecules in the eye, causing significant irritation. | |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation if inhaled as a dust or aerosol.[6][7][8] | Fine particulates can irritate the mucous membranes of the respiratory tract. | |
| Acute Toxicity - Oral (Category 4) | Harmful if swallowed.[6][7][9] | Ingestion can lead to systemic effects and gastrointestinal irritation. |
Mandatory Safety Protocols: PPE and Handling
All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2] The following Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection : Chemical safety goggles or a full-face shield are required to protect against splashes or airborne particles.[10][11]
-
Hand Protection : Wear nitrile or neoprene gloves. Double-gloving is recommended, especially during waste consolidation and decontamination steps.[2]
-
Body Protection : A fully-fastened laboratory coat must be worn to protect skin and clothing.[1]
-
Footwear : Closed-toe shoes are required at all times in the laboratory.[2]
The causality is clear: this level of protection is mandated by the compound's irritant properties. Direct exposure can lead to chemical burns or respiratory distress, and these engineering and personal controls are the primary defense.
Step-by-Step Disposal and Decontamination Workflow
Proper disposal begins at the point of waste generation. The key to safe disposal is rigorous segregation of waste streams to prevent unintended chemical reactions. Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[6][12]
Step 1: Waste Segregation at the Source
Immediately segregate waste into the correct streams as it is generated.
-
Solid Waste : Includes excess or expired solid this compound, contaminated gloves, weigh paper, pipette tips, and paper towels used for spill cleanup.
-
Liquid Waste : Includes any solutions containing the dissolved compound, such as reaction mother liquors or chromatographic fractions.
-
Empty Containers : The original product bottle or other containers holding the pure compound require a specific decontamination procedure before disposal.
Step 2: Collection and Containment
-
Container Selection : Use only designated hazardous waste containers that are chemically compatible (e.g., high-density polyethylene or glass) and have a secure, leak-proof closure.[4][5][13]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and any other identifiers required by your institution.[1][2] This action is a cornerstone of regulatory compliance, ensuring the waste is never mistaken for a benign substance.
-
Procedure :
-
For Solid Waste : Carefully place all contaminated solid materials into the designated solid hazardous waste container. Avoid generating dust.[10]
-
For Liquid Waste : Transfer all solutions containing the compound into the designated liquid hazardous waste container using a funnel.
-
Closure : Keep waste containers tightly sealed at all times, except when adding waste.[4] This minimizes the release of vapors and prevents accidental spills.
-
Step 3: Decontamination of Empty Containers
Residual amounts of the compound in "empty" containers are still considered hazardous waste. The following triple-rinse protocol is required to decontaminate them.
-
First Rinse : In a chemical fume hood, add a suitable solvent (e.g., acetone or ethanol) to the empty container, cap it, and agitate to rinse all interior surfaces.
-
Collect Rinseate : Decant the solvent into your designated liquid hazardous waste container. This first rinseate is considered hazardous waste and must be collected. [1][2] This step is critical as it removes the bulk of the chemical residue.
-
Subsequent Rinses : Repeat the rinsing process two more times. Depending on your institution's specific guidelines, these subsequent rinses may also need to be collected as hazardous waste.[1]
-
Final Container Disposal : Once the container is triple-rinsed and fully air-dried in a well-ventilated area (like the back of the fume hood), deface or remove the original label. The clean, dry container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1]
Step 4: Spill Management
In the event of a small spill:
-
Ensure proper PPE is worn.
-
Absorb the spill with a chemically inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the absorbed material and place it into the solid hazardous waste container.
-
Clean the spill area with a suitable solvent and paper towels, disposing of the towels as solid hazardous waste.
Waste Storage and Final Disposition
-
Satellite Accumulation : Store your sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[4] This area should be secure, well-ventilated, and away from incompatible materials.
-
Scheduled Pickup : Follow your institution's procedures to schedule a waste pickup with the EHS department or their licensed hazardous waste disposal contractor.[4] This ensures the waste is transported and disposed of in compliance with all federal and state regulations at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing different waste streams associated with this compound.
Caption: Decision workflow for the proper segregation and disposal of waste.
References
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Occupational Safety and Health Administration (OSHA). (n.d.). Boric Acid.
- Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- National Center for Biotechnology Information. (n.d.). 4-Carboxyphenylboronic Acid. PubChem Compound Database.
- U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste.
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- 12. fishersci.com [fishersci.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of (4-(Phenylcarbamoyl)phenyl)boronic acid
In the landscape of pharmaceutical research and development, boronic acids and their derivatives are indispensable tools, particularly in the realm of cross-coupling reactions. Among these, (4-(Phenylcarbamoyl)phenyl)boronic acid stands out for its utility. However, its potential as a building block in drug discovery is matched by the imperative for its safe handling. This guide provides a procedural blueprint for researchers, scientists, and drug development professionals, ensuring that the handling of this valuable compound is conducted with the utmost attention to safety, from initial preparation to final disposal. Our objective is to foster a culture of safety and precision in the laboratory, extending beyond the product to the very processes that drive innovation.
Hazard Identification and Risk Assessment
This compound, like many of its chemical cousins, is an irritant. Based on data from structurally similar compounds, it should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of its dust.[1] The primary routes of exposure are dermal contact, eye contact, and inhalation. Therefore, a thorough risk assessment is the foundational step before any handling operations commence. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific laboratory environment and the procedures to be undertaken.
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, engineering controls must be in place to minimize exposure. All operations involving this compound should be conducted in a well-ventilated area.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be performed inside a certified chemical fume hood.[2][3] This is critical to prevent the inhalation of fine dust particles and to contain any potential spills.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are non-negotiable for the safe handling of this compound. The following table summarizes the required PPE, which should be supplemented by a comprehensive hazard assessment for specific laboratory tasks.[4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[2] | Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5] | Prevents direct skin contact with the compound. Gloves should be inspected for integrity before use and changed immediately if contaminated.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[5] | Protects the skin from accidental spills and contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is necessary when handling the solid compound outside of a fume hood or when there is a risk of dust generation.[2][5] | Minimizes the risk of inhaling irritant dust particles, which can cause respiratory tract irritation.[6] |
Operational Plan: A Step-by-Step Handling Procedure
A methodical approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Clear the workspace of any unnecessary items to prevent clutter and potential contamination.
-
Assemble all necessary equipment and reagents before introducing the this compound.
2. Donning PPE:
-
Put on all required PPE as detailed in the table above before handling the chemical.
3. Handling:
-
When transferring the solid, use a spatula and avoid generating dust.[5]
-
Keep the container of this compound tightly closed when not in use.[1][5]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
Sources
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
